molecular formula C5H10O B3055297 2-Butene, 2-methoxy- CAS No. 6380-95-6

2-Butene, 2-methoxy-

Cat. No.: B3055297
CAS No.: 6380-95-6
M. Wt: 86.13 g/mol
InChI Key: JWBPCSXRWORRAI-SNAWJCMRSA-N
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Description

2-Butene, 2-methoxy- is a useful research compound. Its molecular formula is C5H10O and its molecular weight is 86.13 g/mol. The purity is usually 95%.
The exact mass of the compound 2-Methoxybut-2-ene is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-Butene, 2-methoxy- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Butene, 2-methoxy- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

6380-95-6

Molecular Formula

C5H10O

Molecular Weight

86.13 g/mol

IUPAC Name

(E)-2-methoxybut-2-ene

InChI

InChI=1S/C5H10O/c1-4-5(2)6-3/h4H,1-3H3/b5-4+

InChI Key

JWBPCSXRWORRAI-SNAWJCMRSA-N

SMILES

CC=C(C)OC

Isomeric SMILES

C/C=C(\C)/OC

Canonical SMILES

CC=C(C)OC

Pictograms

Flammable; Irritant; Health Hazard

Origin of Product

United States

Foundational & Exploratory

A Technical Guide to the Chemical Structure and Properties of 2-Methoxy-2-butene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical structure, properties, and reactivity of 2-methoxy-2-butene (IUPAC name: 2-methoxybut-2-ene). An enol ether of significant interest in organic synthesis, this document consolidates its chemical and physical properties, spectroscopic data, and key chemical transformations. Detailed experimental protocols for representative reactions and a visualization of its acid-catalyzed hydrolysis mechanism are included to support advanced research and development applications.

Chemical Structure and Properties

2-Methoxy-2-butene is an unsaturated ether with the molecular formula C₅H₁₀O.[1] Its structure consists of a four-carbon butene backbone with a methoxy group (-OCH₃) attached to the second carbon atom, which is also part of the carbon-carbon double bond.

Molecular Identifiers

For unambiguous identification, the following molecular identifiers are provided:

IdentifierValue
IUPAC Name 2-methoxybut-2-ene
Molecular Formula C₅H₁₀O[1]
CAS Number 6380-95-6 (for mixture of isomers)[1]
25125-84-2 (for (E)-isomer)
25125-85-3 (for (Z)-isomer)
InChI InChI=1S/C5H10O/c1-4-5(2)6-3/h4H,1-3H3[1]
SMILES CC=C(C)OC
Physicochemical Properties

The key physical and chemical properties of 2-methoxy-2-butene are summarized below. These properties are crucial for its handling, purification, and use in chemical synthesis.

PropertyValue
Molecular Weight 86.13 g/mol
Density 0.777 g/cm³ (predicted)
Boiling Point 67.0 °C at 760 mmHg (predicted)
Vapor Pressure 160 mmHg at 25°C
XLogP3 1.4
Hydrogen Bond Acceptor Count 1
Rotatable Bond Count 1
Exact Mass 86.073164938 Da
Stereochemistry

Due to the restricted rotation around the C=C double bond and the presence of two different substituents on each of the double-bonded carbons, 2-methoxy-2-butene exists as two geometric isomers: (E)-2-methoxy-2-butene (trans) and (Z)-2-methoxy-2-butene (cis).[1] The specific stereoisomer can significantly influence the stereochemical outcome of its reactions, such as in asymmetric hydroboration.

Spectroscopic Analysis

Spectroscopic techniques are fundamental for the structural elucidation and purity assessment of 2-methoxy-2-butene.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: Proton NMR spectroscopy provides distinct signals for the different hydrogen environments in the molecule.

Proton TypeChemical Shift (δ, ppm)Multiplicity
Methoxy (-OCH₃)3.2 – 3.4Singlet
Olefinic (=CH-)5.0 – 5.5Singlet
Methyl (CH₃-C=)~1.6Singlet
Methyl (CH₃-CH=)~1.7Doublet

¹³C NMR: Based on typical chemical shifts for enol ethers and substituted alkenes, the following are the estimated ¹³C NMR chemical shifts for 2-methoxy-2-butene.

Carbon TypeEstimated Chemical Shift (δ, ppm)
Methoxy (-OCH₃)55 - 60
Quaternary Olefinic (C-O)145 - 155
Tertiary Olefinic (=CH)95 - 105
Methyl (CH₃-C=)15 - 20
Methyl (CH₃-CH=)10 - 15
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern, which aids in structural confirmation.

Ion Typem/zDescription/Origin
Molecular Ion [M]⁺86C₅H₁₀O
Fragment Ion71[M - CH₃]⁺ (Loss of a methyl radical)
Fragment Ion55[M - OCH₃]⁺ (Loss of a methoxy radical)

Chemical Reactivity and Key Reactions

The reactivity of 2-methoxy-2-butene is dominated by its electron-rich carbon-carbon double bond, a characteristic feature of enol ethers. The methoxy group, being an electron-donating group, activates the double bond towards electrophilic attack and governs the regioselectivity of addition reactions.

  • Acid-Catalyzed Hydrolysis: In the presence of aqueous acid, 2-methoxy-2-butene readily undergoes hydrolysis to yield butan-2-one and methanol. The reaction proceeds via a resonance-stabilized carbocation intermediate.

  • Catalytic Hydrogenation: The double bond can be reduced to a single bond through catalytic hydrogenation over a metal catalyst (e.g., Pd, Pt, Ni) to form 2-methoxybutane.

  • Asymmetric Hydroboration: Reaction with a chiral borane, followed by oxidation, can produce chiral 3-methoxy-2-butanols with high enantiomeric excess, demonstrating the utility of this compound in stereoselective synthesis.

  • Cycloaddition Reactions: As an electron-rich alkene, it can participate in cycloaddition reactions with suitable dienophiles or dipolarophiles to form cyclic compounds.

Experimental Protocols

This section provides a representative experimental protocol for the acid-catalyzed hydrolysis of 2-methoxy-2-butene.

Acid-Catalyzed Hydrolysis of 2-Methoxy-2-butene to Butan-2-one

Objective: To demonstrate the hydrolysis of an enol ether to its corresponding ketone.

Materials:

  • 2-methoxy-2-butene (1.0 g, 11.6 mmol)

  • Deionized water (20 mL)

  • Concentrated sulfuric acid (H₂SO₄, 0.2 mL)

  • Diethyl ether (3 x 15 mL)

  • Saturated sodium bicarbonate (NaHCO₃) solution (20 mL)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask (50 mL)

  • Magnetic stirrer and stir bar

  • Condenser

  • Separatory funnel (100 mL)

  • Rotary evaporator

Procedure:

  • A 50 mL round-bottom flask is charged with deionized water (20 mL) and a magnetic stir bar.

  • While stirring, slowly add concentrated sulfuric acid (0.2 mL) to the water. Caution: This process is exothermic.

  • To the aqueous acid solution, add 2-methoxy-2-butene (1.0 g).

  • Attach a condenser to the flask and stir the mixture at room temperature for 1 hour. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • After the reaction is complete, transfer the mixture to a separatory funnel.

  • Extract the aqueous layer with diethyl ether (3 x 15 mL).

  • Combine the organic extracts and wash them with saturated sodium bicarbonate solution (20 mL) to neutralize any remaining acid, followed by a final wash with brine (20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield butan-2-one.

Safety Precautions:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.

  • Concentrated sulfuric acid is highly corrosive. Handle with extreme care.

  • Diethyl ether is highly flammable. Avoid open flames and sparks.

Visualization of a Key Chemical Pathway

The mechanism of the acid-catalyzed hydrolysis of 2-methoxy-2-butene provides a clear example of electrophilic addition to an enol ether. The process involves protonation of the double bond to form a resonance-stabilized carbocation, followed by nucleophilic attack by water and subsequent deprotonation.

Caption: Mechanism of the acid-catalyzed hydrolysis of 2-methoxy-2-butene.

References

2-methoxy-2-butene CAS number and properties

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to 2-Methoxy-2-butene

Introduction

2-Methoxy-2-butene, an unsaturated ether, is a chemical compound of interest in various research and industrial applications. Its unique structure, featuring a double bond and a methoxy group, imparts specific reactivity that makes it a valuable intermediate in organic synthesis. This guide provides a comprehensive overview of its chemical and physical properties, safety information, and reactivity, tailored for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

The fundamental properties of 2-methoxy-2-butene are summarized below. This data is crucial for its handling, storage, and application in experimental settings.

Table 1: Identifiers and Chemical Structure
IdentifierValue
CAS Number 6380-95-6[1][2][3]
IUPAC Name 2-methoxybut-2-ene[1][3]
Molecular Formula C₅H₁₀O[1][2][3]
Molecular Weight 86.13 g/mol [1][4]
Synonyms 2-Butene, 2-methoxy-; methyl sec-butenyl ether[1][5]
InChI Key JWBPCSXRWORRAI-UHFFFAOYSA-N[1]
Stereoisomers (E)-2-methoxybut-2-ene (CAS: 25125-84-2), (Z)-2-methoxybut-2-ene (CAS: 25125-85-3)[6][7]
Table 2: Physicochemical Properties
PropertyValue
Appearance Colorless liquid
Boiling Point 67°C at 760 mmHg[6][8]
Density 0.777 g/cm³[6][8]
Vapor Pressure 160 mmHg at 25°C[8]
Octanol/Water Partition Coefficient (logP) 1.4 - 1.56[4][7][8]
Solubility Insoluble in water.[9]

Safety and Hazard Information

2-Methoxy-2-butene is classified as a hazardous substance. Strict adherence to safety protocols is mandatory. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following data.

Table 3: GHS Hazard Classification
Hazard ClassCategory
Flammable Liquids 2[5]
Serious Eye Damage/Eye Irritation 2[3]
Specific Target Organ Toxicity (Single Exposure) 3 (Respiratory tract irritation)[3]
Reproductive Toxicity 2[3][5]
Hazardous to the Aquatic Environment (Long-term) 3[5]

Signal Word: Danger [3][5]

Hazard Statements (H-Statements):

  • H225: Highly flammable liquid and vapor.[3][5]

  • H319: Causes serious eye irritation.[3][5]

  • H335: May cause respiratory irritation.[3][5]

  • H361: Suspected of damaging fertility or the unborn child.[3][5]

  • H412: Harmful to aquatic life with long lasting effects.[3][5]

Precautionary Statements (P-Statements):

  • Prevention: P210 (Keep away from heat/sparks/open flames/hot surfaces), P233 (Keep container tightly closed), P280 (Wear protective gloves/eye protection).[5]

  • Response: P303+P361+P353 (IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

  • Storage: P403+P235 (Store in a well-ventilated place. Keep cool), P405 (Store locked up).[5]

  • Disposal: P501 (Dispose of contents/container in accordance with local/regional/national/international regulations).[5][10]

GHS_Workflow P210 P210: Keep away from ignition sources P303 P303+P361+P353: Skin Contact P280 P280: Wear PPE P318 P318: If exposed, get medical advice P273 P273: Avoid environmental release P403 P403+P235: Store in a cool, well-ventilated place P405 P405: Store locked up P501 P501: Dispose of safely

Caption: GHS Safety Workflow for 2-Methoxy-2-butene.

Reactivity and Applications

The reactivity of 2-methoxy-2-butene is primarily dictated by its carbon-carbon double bond and the electron-donating methoxy group.

  • Electrophilic Addition: The double bond is electron-rich, making it susceptible to attack by electrophiles. The methoxy group's oxygen atom can stabilize the resulting carbocation intermediate through resonance, influencing the regioselectivity of the reaction.[11]

  • Cycloaddition Reactions: 2-Methoxy-2-butene can participate in cycloaddition reactions with other unsaturated molecules to form cyclic compounds.[11]

  • Radical Scavenging: It has been used as a free radical scavenger in solvents like trichloromethane and dichloromethane.[12]

  • Synthetic Intermediate: This compound serves as a precursor in various organic syntheses. For instance, asymmetric hydroboration-oxidation of its (E)- and (Z)-isomers can produce chiral 3-methoxy-2-butanols with high enantiomeric excess.[11]

Experimental Protocols and Data

Detailed experimental protocols for the synthesis or specific reactions of 2-methoxy-2-butene are beyond the scope of this guide. Researchers should consult specialized chemical literature, such as peer-reviewed journals and patents, for validated methodologies.

Spectroscopic data is essential for structure confirmation. Key expected NMR signals are:

  • ¹H NMR: The methoxy protons (-OCH₃) typically appear as a singlet around δ 3.2–3.4 ppm.[11]

  • ¹³C NMR: Distinct signals are expected for the methoxy carbon, the olefinic carbons, and the methyl carbons, providing a clear fingerprint of the carbon skeleton.[11]

The logical workflow for handling a chemical spill is outlined in the diagram below, emphasizing the sequence of actions from initial assessment to final decontamination.

Spill_Response_Workflow start Spill Occurs evacuate Evacuate Area & Assess Risk start->evacuate ppe Don Appropriate PPE evacuate->ppe control Control Ignition Sources & Ventilate ppe->control contain Contain Spill with Inert Material control->contain collect Collect Absorbed Material (Use non-sparking tools) contain->collect dispose Dispose of Waste in Sealed Containers collect->dispose decontaminate Decontaminate Area dispose->decontaminate end Incident Reported & Closed decontaminate->end

Caption: Chemical Spill Response Workflow.

References

An In-depth Technical Guide to the Synthesis of 2-Methoxy-2-butene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for 2-methoxy-2-butene, a valuable enol ether in organic synthesis. The document details several synthetic strategies, including acid-catalyzed reactions, alkoxymercuration-demercuration, and elimination reactions. Each method is presented with detailed experimental protocols, quantitative data, and mechanistic diagrams to facilitate understanding and replication in a laboratory setting.

Acid-Catalyzed Synthesis

The acid-catalyzed reaction of methanol with either 2-methyl-2-butanol or 2-butene represents a direct and common method for the synthesis of 2-methoxy-2-butene.

From 2-Methyl-2-Butanol and Methanol (One-Pot Reaction)

This method involves the in-situ formation of 2-butene from the dehydration of 2-methyl-2-butanol, which then reacts with methanol to form the desired ether.

Experimental Protocol:

A mixture of 2-methyl-2-butanol and an excess of methanol (e.g., a 3:1 molar ratio of methanol to alcohol) is treated with a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄) or a sulfonic acid resin.[1] The reaction is typically heated to a temperature between 60-80°C and monitored by gas chromatography (GC) until the starting material is consumed.[1] Upon completion, the reaction mixture is cooled, neutralized with a weak base (e.g., sodium bicarbonate solution), and the aqueous layer is extracted with a suitable organic solvent (e.g., diethyl ether). The combined organic layers are then washed with brine, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure. The crude product is purified by fractional distillation to yield 2-methoxy-2-butene.

From 2-Butene and Methanol

This approach involves the direct acid-catalyzed addition of methanol to 2-butene.

Experimental Protocol:

2-Butene is bubbled through a solution of methanol containing a catalytic amount of a strong acid (e.g., sulfuric acid or a sulfonic acid resin) at a controlled temperature, typically in the range of 60-80°C.[1] The reaction progress is monitored by GC. After the reaction is complete, the mixture is worked up as described in the previous section, followed by purification via fractional distillation.

Quantitative Data for Acid-Catalyzed Synthesis:

ParameterValueReference
Recommended Temperature60–80°C[1]
CatalystSulfonic acid resins or H₂SO₄[1]
Recommended Molar Ratio3:1 (Methanol:Olefin)[1]

Alkoxymercuration-Demercuration of 2-Butene

This two-step method provides a reliable synthesis of 2-methoxy-2-butene following Markovnikov's rule of addition, which avoids carbocation rearrangements that can occur in acid-catalyzed methods.

Experimental Protocol:

Step 1: Alkoxymercuration To a stirred suspension of mercuric acetate (Hg(OAc)₂) in methanol, 2-butene is added at room temperature. The reaction is typically complete within a short period.

Step 2: Demercuration A solution of sodium borohydride (NaBH₄) in aqueous sodium hydroxide is added to the reaction mixture from the first step. This reduction step removes the mercury species. The resulting mixture is then worked up by separating the organic layer, washing it with water, drying it over an anhydrous salt, and removing the solvent. The final product, 2-methoxy-2-butene, is purified by distillation.

Dehydrohalogenation of 2-Bromo-3-methoxybutane

An elimination reaction of a suitable haloether can also yield 2-methoxy-2-butene.

Experimental Protocol:

2-Bromo-3-methoxybutane is treated with a strong, non-nucleophilic base, such as potassium tert-butoxide (t-BuOK), in a suitable aprotic solvent like tetrahydrofuran (THF). The reaction mixture is typically stirred at room temperature or gently heated to drive the elimination. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or GC. Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated. Purification of the crude product is achieved by distillation.

Synthesis Pathways Overview

Synthesis_Pathways cluster_acid Acid-Catalyzed Synthesis cluster_alkoxy Alkoxymercuration-Demercuration cluster_elim Dehydrohalogenation 2-Methyl-2-butanol 2-Methyl-2-butanol 2-Butene 2-Butene 2-Methyl-2-butanol->2-Butene Dehydration (H+) 2-Methoxy-2-butene_acid 2-Methoxy-2-butene 2-Butene->2-Methoxy-2-butene_acid Addition (H+, CH3OH) Methanol Methanol Methanol->2-Methoxy-2-butene_acid 2-Butene_alkoxy 2-Butene Organomercurial\nIntermediate Organomercurial Intermediate 2-Butene_alkoxy->Organomercurial\nIntermediate 1. Hg(OAc)2, CH3OH 2-Methoxy-2-butene_alkoxy 2-Methoxy-2-butene Organomercurial\nIntermediate->2-Methoxy-2-butene_alkoxy 2. NaBH4 2-Bromo-3-methoxybutane 2-Bromo-3-methoxybutane 2-Methoxy-2-butene_elim 2-Methoxy-2-butene 2-Bromo-3-methoxybutane->2-Methoxy-2-butene_elim Base (e.g., t-BuOK)

Caption: Overview of major synthesis pathways for 2-methoxy-2-butene.

Spectroscopic Data for 2-Methoxy-2-butene

The structural confirmation of synthesized 2-methoxy-2-butene is typically achieved through a combination of spectroscopic methods.

Spectroscopic TechniqueCharacteristic DataReference
¹H NMR Singlet for methoxy (-OCH₃) protons at δ 3.2–3.4 ppm; Singlet for the olefinic proton at δ 5.0–5.5 ppm.[1]
¹³C NMR Predicted shifts: Alkene carbons (~100-140 ppm), Methoxy carbon (~55 ppm), Alkyl carbons (~10-30 ppm).
IR Spectroscopy C-O-C stretching at 1100–1250 cm⁻¹; C=C stretching at 1640–1680 cm⁻¹.[1]
Mass Spectrometry Molecular ion [M⁺] at m/z 86.[2]

Experimental Workflow: Acid-Catalyzed Synthesis from 2-Methyl-2-Butanol

experimental_workflow start Start: Mix 2-Methyl-2-butanol, Methanol, and Acid Catalyst react Heat Reaction Mixture (60-80°C) start->react monitor Monitor Reaction by GC react->monitor workup Neutralization and Aqueous Workup monitor->workup Reaction Complete extraction Solvent Extraction workup->extraction drying Drying of Organic Layer extraction->drying concentration Solvent Removal drying->concentration purification Fractional Distillation concentration->purification product Pure 2-Methoxy-2-butene purification->product

Caption: Experimental workflow for the acid-catalyzed synthesis of 2-methoxy-2-butene.

References

Physical and chemical properties of 2-methoxy-2-butene

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Physical and Chemical Properties of 2-Methoxy-2-butene

Introduction

2-Methoxy-2-butene, an enol ether, is a valuable reagent and intermediate in organic synthesis.[1] Its unique electronic structure, arising from the interplay between the electron-donating methoxy group and the carbon-carbon double bond, dictates its reactivity and physical characteristics. This document provides a comprehensive overview of the physical and chemical properties of 2-methoxy-2-butene, tailored for researchers, scientists, and professionals in drug development.

Physical and Chemical Properties

The fundamental physical and chemical properties of 2-methoxy-2-butene are summarized in the table below. These properties are crucial for its handling, application in reactions, and purification.

PropertyValueSource(s)
Molecular Formula C₅H₁₀O[1][2][3][4][5]
Molecular Weight 86.13 g/mol [2][3][4][6]
Appearance Colorless liquid[1]
Odor Sweet odor[1]
Boiling Point 67 - 94.5 °C at 760 mmHg[1][2][7][8]
Melting Point -117.8 °C (155.35 K)[5][9]
Density 0.777 g/cm³[1][2][8]
Refractive Index (n²⁰/D) 1.399[1][8]
Vapor Pressure 160 mmHg at 25°C[8][10]
Solubility Miscible with alcohol and ether; slightly soluble or immiscible in water.[11]
LogP (Octanol/Water) 1.556[2][9]
CAS Number 6380-95-6[1][3][4][5]

Note on Boiling Point: Reported boiling points show variability, with earlier studies reporting values of 88–92°C, likely due to impurities.[7] More recent data for purified samples suggest a boiling point of around 94.5 ± 0.5°C, while other sources report values as low as 67°C.[1][7] This highlights the importance of sample purity in determining physical constants.

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and purity assessment of 2-methoxy-2-butene.

Spectroscopic MethodCharacteristic Signals
¹H NMR The methoxy protons (-OCH₃) typically appear as a singlet between δ 3.2–3.4 ppm. The olefinic proton (=CH-) resonates as a singlet in the range of δ 5.0–5.5 ppm.[7]
IR Spectroscopy A characteristic C=C absorption is observed in the region of 1640–1680 cm⁻¹. The C-O-C stretch of the ether group is found between 1100–1250 cm⁻¹.[7]
Mass Spectrometry (MS) The molecular ion peak [M⁺] is expected at m/z = 86, corresponding to the molecular weight of C₅H₁₀O.[7] Fragmentation patterns can help distinguish it from structural isomers.[7]

Chemical Reactivity and Mechanisms

The reactivity of 2-methoxy-2-butene is dominated by the high electron density of the double bond, which is enhanced by the resonance effect of the adjacent methoxy group.[7] This makes the molecule highly susceptible to electrophilic attack.

Acid-Catalyzed Transformations

Enol ethers like 2-methoxy-2-butene are sensitive to acidic conditions.[7] Acid-catalyzed hydration or hydrolysis proceeds via protonation of the double bond, which is the rate-determining step.[7] This generates a resonance-stabilized carbocation intermediate that is then attacked by a nucleophile like water.[7] The methoxy group's ability to donate electron density via resonance plays a critical role in stabilizing this carbocation.[7]

G cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products r1 2-Methoxy-2-butene i1 Protonation of Double Bond r1->i1 Step 1 r2 H₃O⁺ (Acid Catalyst) r2->i1 i2 Resonance-Stabilized Carbocation i1->i2 Rate-determining i3 Nucleophilic Attack by H₂O i2->i3 i4 Oxonium Ion i3->i4 p1 Hemiacetal Intermediate i4->p1 Deprotonation p2 Acetone + Methanol p1->p2 Decomposition

Caption: Acid-catalyzed hydrolysis of 2-methoxy-2-butene.

Electrophilic Addition

The electron-donating methoxy group directs incoming electrophiles to the C3 carbon, leading to the formation of a more stable carbocation at the C2 position.[7] This regioselectivity is a key feature of its reactivity profile.[7]

Reduction (Catalytic Hydrogenation)

The carbon-carbon double bond can be reduced to a single bond to form 2-methoxybutane.[7][12] This is typically achieved through catalytic hydrogenation using hydrogen gas (H₂) and a metal catalyst such as palladium (Pd), platinum (Pt), or nickel (Ni).[7]

Cycloaddition Reactions

2-Methoxy-2-butene can participate in cycloaddition reactions, reacting with other unsaturated molecules to form cyclic compounds.[7]

Ozonolysis

Reaction with ozone (O₃) leads to the cleavage of the double bond. This process forms a primary ozonide which can then decompose via different pathways to yield carbonyl compounds like acetone and acetaldehyde.[7]

Experimental Protocols

Protocol 1: General Procedure for Acid-Catalyzed Hydration

This protocol describes a representative method for the hydrolysis of 2-methoxy-2-butene to yield acetone and methanol.

  • Reaction Setup: A round-bottom flask is charged with 2-methoxy-2-butene and a suitable solvent (e.g., tetrahydrofuran, THF). The flask is equipped with a magnetic stirrer and placed in a water bath to maintain a constant temperature.

  • Initiation: A catalytic amount of a dilute aqueous acid (e.g., 0.1 M HCl) is added dropwise to the stirring solution.

  • Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to observe the disappearance of the starting material.

  • Workup: Upon completion, the reaction is quenched by the addition of a weak base (e.g., saturated sodium bicarbonate solution) to neutralize the acid catalyst.

  • Extraction: The aqueous layer is extracted multiple times with a suitable organic solvent (e.g., diethyl ether).

  • Drying and Concentration: The combined organic layers are dried over an anhydrous drying agent (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product mixture.

  • Purification: The products (acetone and methanol) can be separated and purified by fractional distillation if required.

Protocol 2: Spectroscopic Characterization Workflow

This workflow outlines the steps for confirming the identity and purity of a 2-methoxy-2-butene sample.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Interpretation cluster_conclusion Conclusion prep Dissolve sample in deuterated solvent (e.g., CDCl₃) for NMR analysis. nmr ¹H NMR Spectroscopy prep->nmr ir IR Spectroscopy (neat film) prep->ir ms Mass Spectrometry (GC-MS) prep->ms nmr_data Confirm proton environments and integration ratios. nmr->nmr_data ir_data Identify functional groups (C=C, C-O-C). ir->ir_data ms_data Determine molecular weight and fragmentation. ms->ms_data conc Confirm Structure & Purity nmr_data->conc ir_data->conc ms_data->conc

References

The Methoxy Group as an Electron-Donating Moiety in Alkenes: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of a methoxy group (–OCH₃) to an alkene backbone is a fundamental and strategic modification in organic chemistry and medicinal chemistry. Its nuanced electronic effects can profoundly influence the reactivity, stability, and biological activity of the molecule. This technical guide provides a comprehensive overview of the electron-donating properties of the methoxy group in alkenes, supported by quantitative data, detailed experimental protocols, and visual representations of key concepts and workflows.

Core Concepts: The Duality of the Methoxy Group's Electronic Effects

The influence of the methoxy group on an alkene is a classic example of the interplay between two opposing electronic effects: the inductive effect and the resonance (or mesomeric) effect.

  • Inductive Effect (-I): Due to the high electronegativity of the oxygen atom, the methoxy group withdraws electron density from the adjacent carbon atom through the sigma (σ) bond framework. This is an electron-withdrawing effect.[1]

  • Resonance Effect (+M): The oxygen atom possesses lone pairs of electrons that can be delocalized into the π-system of the alkene. This donation of electron density through resonance is a powerful electron-donating effect.[1][2]

In the context of an alkene, the resonance effect of the methoxy group is generally more dominant than its inductive effect, leading to an overall electron-donating character.[3] This increased electron density in the double bond has significant consequences for the alkene's reactivity, particularly in reactions with electrophiles.

Electrophilic_Addition Alkene Methoxy-Substituted Alkene Carbocation Resonance-Stabilized Carbocation Intermediate Alkene->Carbocation Attack by π-bond Electrophile Electrophile (E+) Electrophile->Carbocation Product Addition Product Carbocation->Product Nucleophilic Attack Nucleophile Nucleophile (Nu-) Nucleophile->Product Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Workup & Purification cluster_characterization Characterization Reactants Resveratrol, Dimethyl Sulfate, K2CO3 in Acetone Reaction Stirring at Room Temperature Reactants->Reaction Monitoring TLC Monitoring Reaction->Monitoring Filtration Filtration & Solvent Evaporation Monitoring->Filtration Reaction Complete Extraction Dichloromethane Extraction Filtration->Extraction Chromatography Column Chromatography Extraction->Chromatography NMR 1H & 13C NMR Chromatography->NMR IR IR Spectroscopy Chromatography->IR MS Mass Spectrometry Chromatography->MS

References

An In-depth Technical Guide to the Electrophilic Addition Mechanisms of 2-Methoxy-2-butene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core electrophilic addition mechanisms for 2-methoxy-2-butene. The unique reactivity of this enol ether, governed by the interplay between its electron-rich double bond and the electron-donating methoxy group, makes it a valuable substrate in organic synthesis. This document details the key mechanistic pathways, regiochemical and stereochemical outcomes, and provides a foundation for understanding its application in complex molecule synthesis.

Introduction to the Reactivity of 2-Methoxy-2-butene

2-Methoxy-2-butene is an enol ether, a class of compounds characterized by a C=C double bond directly attached to an oxygen atom. The methoxy group significantly influences the reactivity of the alkene. Its electron-donating nature, through resonance, increases the electron density of the π-system, making the double bond highly nucleophilic and thus particularly susceptible to attack by electrophiles.[1] This activation also dictates the regioselectivity of addition reactions, leading to the preferential formation of a carbocation intermediate stabilized by the adjacent oxygen atom.[1]

Core Electrophilic Addition Mechanisms

The following sections detail the primary electrophilic addition reactions of 2-methoxy-2-butene.

Addition of Hydrogen Halides (H-X)

The reaction of 2-methoxy-2-butene with hydrogen halides (e.g., HBr, HCl) proceeds via a classic electrophilic addition mechanism.[2][3] The reaction is initiated by the attack of the electron-rich double bond on the electrophilic proton of the hydrogen halide.

Mechanism:

  • Protonation and Carbocation Formation: The π-bond of 2-methoxy-2-butene attacks the hydrogen of the H-X molecule. This protonation occurs at the C3 carbon, leading to the formation of a tertiary carbocation at the C2 position. This regioselectivity is governed by Markovnikov's rule, which dictates that the proton adds to the carbon with more hydrogen atoms, resulting in the more stable carbocation.[4][5][6] The resulting carbocation is significantly stabilized by resonance with the lone pairs of the adjacent oxygen atom.[1]

  • Nucleophilic Attack: The halide ion (X⁻), acting as a nucleophile, then attacks the electrophilic carbocation, forming the final addition product.[2]

Regiochemistry: The addition of H-X to 2-methoxy-2-butene is highly regioselective, following Markovnikov's rule. The hydrogen atom adds to the C3 carbon, and the halogen atom adds to the C2 carbon.[1]

Stereochemistry: The intermediate carbocation is planar, so the halide ion can attack from either face. If the starting alkene is achiral and the reaction does not generate a new stereocenter, the product will be achiral. If a new stereocenter is formed, a racemic mixture of enantiomers is expected.[7][8]

Reaction Pathway for the Addition of H-X

G cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product Alkene 2-Methoxy-2-butene Carbocation Tertiary Carbocation Stabilized by Resonance Alkene->Carbocation Protonation (Electrophilic Attack) + H⁺ HX H-X Product 2-Halo-2-methoxybutane Carbocation->Product Nucleophilic Attack + X⁻ G cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product Alkene 2-Methoxy-2-butene Halonium Bridged Halonium Ion Alkene->Halonium Electrophilic Attack X2 X₂ Product 2,3-Dihalo-2-methoxybutane Halonium->Product Nucleophilic Attack (anti-addition) + X⁻ G cluster_reactants Reactants cluster_intermediate Intermediates cluster_product Product Alkene 2-Methoxy-2-butene Halonium Bridged Halonium Ion Alkene->Halonium Electrophilic Attack Reagents X₂ / H₂O Oxonium Oxonium Ion Halonium->Oxonium Nucleophilic Attack by H₂O (anti) Product 3-Halo-2-methoxy-2-butanol Oxonium->Product Deprotonation

References

Stability and Storage of 2-Methoxy-2-Butene: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methoxy-2-butene is a valuable reagent and intermediate in organic synthesis. As a vinyl ether, its stability is a critical consideration for its effective use and safe handling. This technical guide provides an in-depth overview of the stability and recommended storage conditions for 2-methoxy-2-butene. It covers potential degradation pathways, including hydrolysis and peroxide formation, and offers best practices for storage to ensure its quality and safety. This document also outlines a general experimental protocol for stability testing.

Chemical Properties and Hazards

2-Methoxy-2-butene (also known as methyl sec-butenyl ether) is a highly flammable liquid and vapor.[1][2] It is classified as a reproductive toxicity category 2 substance and is harmful to aquatic life with long-lasting effects.[2] Due to its flammability, it should be kept away from heat, hot surfaces, sparks, open flames, and other ignition sources.[1]

Table 1: General Properties of 2-Methoxy-2-Butene

PropertyValue
CAS Number 6380-95-6
Molecular Formula C₅H₁₀O
Molecular Weight 86.13 g/mol [2]
Boiling Point Not explicitly stated, but related compounds have low boiling points.
Appearance Liquid

Stability and Degradation Pathways

The primary stability concerns for 2-methoxy-2-butene are its susceptibility to acid-catalyzed hydrolysis and the formation of explosive peroxides upon exposure to air.

Acid-Catalyzed Hydrolysis

Vinyl ethers are readily hydrolyzed under acidic conditions to form a ketone (in this case, 2-butanone) and an alcohol (methanol). This reaction is initiated by the protonation of the double bond. The presence of even trace amounts of acid can catalyze this degradation, leading to a decrease in the purity of the material over time.

Peroxide Formation

Like other ethers, 2-methoxy-2-butene is prone to the formation of peroxides upon exposure to atmospheric oxygen, especially in the presence of light. These peroxides can be shock-sensitive and pose a significant explosion hazard, particularly when the material is concentrated by distillation or evaporation. Vinyl ethers are generally classified as Class B peroxide formers, meaning they form explosive peroxides upon concentration.

dot

Caption: Degradation pathways of 2-methoxy-2-butene.

Recommended Storage Conditions

To maintain the stability and safety of 2-methoxy-2-butene, the following storage conditions are recommended based on safety data sheets and general guidelines for peroxide-forming chemicals.

Table 2: Recommended Storage and Handling of 2-Methoxy-2-Butene

ParameterRecommendationRationale
Temperature Store in a cool place.[1] Some suppliers recommend refrigeration (+2°C to +8°C).[3]To minimize evaporation and slow down potential degradation reactions.
Atmosphere Store in a tightly closed container.[1] An inert atmosphere (e.g., nitrogen or argon) is recommended.To prevent exposure to atmospheric oxygen and moisture, which can lead to peroxide formation and hydrolysis.
Light Store in a light-resistant container and away from direct sunlight.To prevent photo-initiated peroxide formation.
Container Use a suitable, closed container.[1] Amber glass bottles are often used.To protect from light and prevent contamination.
Inhibitors Purchase materials containing inhibitors like butylated hydroxytoluene (BHT) when possible.Inhibitors scavenge free radicals and significantly slow down the rate of peroxide formation.
Shelf Life Unopened containers: Follow manufacturer's expiration date. Opened containers: Test for peroxides after 6 months and discard after 12 months unless peroxide levels are confirmed to be low.To mitigate the risk of peroxide accumulation to dangerous levels.

Experimental Protocol for Stability Testing

A comprehensive stability testing protocol for 2-methoxy-2-butene should assess its purity and the formation of key degradation products under various stress conditions.

Forced Degradation Studies

Forced degradation studies are essential to understand the degradation pathways and to develop stability-indicating analytical methods.

Table 3: Conditions for Forced Degradation Studies

ConditionSuggested Protocol
Acid Hydrolysis Dissolve a known amount of 2-methoxy-2-butene in a suitable solvent and treat with a dilute acid (e.g., 0.1 M HCl) at room temperature. Monitor the reaction over time.
Base Hydrolysis Dissolve a known amount of 2-methoxy-2-butene in a suitable solvent and treat with a dilute base (e.g., 0.1 M NaOH) at room temperature. Monitor the reaction over time.
Oxidative Degradation Dissolve a known amount of 2-methoxy-2-butene in a suitable solvent and treat with a dilute hydrogen peroxide solution (e.g., 3% H₂O₂) at room temperature. Monitor the reaction over time.
Thermal Stress Store the sample at an elevated temperature (e.g., 40°C or 60°C) and monitor for degradation at specified time points.
Photostability Expose the sample to controlled light conditions (e.g., ICH option 2) and monitor for degradation.
Analytical Methodology

A stability-indicating analytical method, such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC), should be developed and validated to separate and quantify 2-methoxy-2-butene and its potential degradation products.

  • GC-FID (Flame Ionization Detector): Suitable for separating and quantifying the volatile parent compound and degradation products like 2-butanone and methanol.

  • HPLC-UV/MS: Can be used to detect less volatile degradation products and provides structural information for impurity identification.

Peroxide Testing

Regular testing for peroxides is crucial for safety.

  • Qualitative Test: Peroxide test strips can provide a rapid indication of the presence of peroxides. A color change to blue or purple typically indicates a positive result.

  • Quantitative Test: For a more precise measurement, a quantitative method such as the iodometric titration method can be employed. A peroxide concentration of >100 ppm is generally considered hazardous.[4]

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ExperimentalWorkflow cluster_preparation Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_evaluation Evaluation Sample Sample Acid Acid Sample->Acid Base Base Sample->Base Oxidation Oxidation Sample->Oxidation Heat Heat Sample->Heat Light Light Sample->Light Peroxide_Test Peroxide Testing Sample->Peroxide_Test GC_HPLC GC/HPLC Analysis Acid->GC_HPLC Base->GC_HPLC Oxidation->GC_HPLC Heat->GC_HPLC Light->GC_HPLC Purity_Assay Purity Assay GC_HPLC->Purity_Assay Degradant_Quantification Degradant Quantification GC_HPLC->Degradant_Quantification Peroxide_Level Peroxide Level Peroxide_Test->Peroxide_Level

Caption: Workflow for stability testing of 2-methoxy-2-butene.

Conclusion

The stability of 2-methoxy-2-butene is a critical factor that requires careful management in a laboratory or manufacturing setting. By understanding its degradation pathways and implementing appropriate storage and handling procedures, researchers can ensure the integrity of the material and the safety of their work environment. Adherence to the recommended storage conditions, including protection from air, light, and acidic contaminants, is paramount. Regular monitoring for peroxide formation is a mandatory safety precaution. The provided experimental framework for stability testing can serve as a valuable resource for establishing in-house quality control protocols.

References

An In-depth Technical Guide to the Ozonolysis Degradation Mechanism of 2-Methoxy-2-butene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ozonolysis degradation mechanism of 2-methoxy-2-butene, an enol ether. The document details the reaction pathways, experimental protocols for analysis, and quantitative data on reaction products, drawing from established principles of ozone chemistry and studies on analogous compounds.

Core Degradation Mechanism: The Criegee Pathway

The ozonolysis of 2-methoxy-2-butene proceeds through the well-established Criegee mechanism. This reaction involves the electrophilic addition of ozone to the carbon-carbon double bond, leading to the formation of a primary ozonide (molozonide), which is highly unstable. This intermediate rapidly rearranges and cleaves to form a carbonyl compound and a carbonyl oxide, also known as a Criegee intermediate. These two species can then recombine to form a more stable secondary ozonide (1,2,4-trioxolane) or react with other molecules in the reaction medium.

In the case of 2-methoxy-2-butene, the cleavage of the primary ozonide is expected to yield two sets of carbonyl and Criegee intermediate pairs due to the asymmetry of the enol ether. However, the electron-donating methoxy group directs the cleavage. The carbon atom attached to the methoxy group is more electron-rich, influencing the distribution of the final products. The primary degradation pathways lead to the formation of methyl acetate and acetone.

Ozonolysis_Mechanism cluster_start Reactants cluster_intermediates Intermediates cluster_products Final Products 2_methoxy_2_butene 2-Methoxy-2-butene Primary_Ozonide Primary Ozonide (Molozonide) 2_methoxy_2_butene->Primary_Ozonide + O3 Ozone Ozone (O3) Ozone->Primary_Ozonide Criegee_Intermediate_1 Criegee Intermediate 1 (CH3)2COO Primary_Ozonide->Criegee_Intermediate_1 Carbonyl_1 Methyl Acetate Primary_Ozonide->Carbonyl_1 Criegee_Intermediate_2 Criegee Intermediate 2 CH3(OCH3)COO Primary_Ozonide->Criegee_Intermediate_2 Carbonyl_2 Acetone Primary_Ozonide->Carbonyl_2 Secondary_Ozonide Secondary Ozonide Criegee_Intermediate_1->Secondary_Ozonide Carbonyl_1->Secondary_Ozonide Criegee_Intermediate_2->Secondary_Ozonide Carbonyl_2->Secondary_Ozonide Final_Product_1 Methyl Acetate Secondary_Ozonide->Final_Product_1 Reductive Workup Final_Product_2 Acetone Secondary_Ozonide->Final_Product_2 Reductive Workup

Quantitative Data

The rate constant for the gas-phase reaction of 2-methoxypropene with ozone has been determined to be approximately 1.18 x 10⁻¹⁷ cm³ molecule⁻¹ s⁻¹. Due to the structural similarity, the rate constant for 2-methoxy-2-butene is expected to be of a similar order of magnitude.

Table 1: Expected Products and Spectroscopic Data

ProductChemical FormulaMolar Mass ( g/mol )¹H NMR (δ, ppm)¹³C NMR (δ, ppm)Key IR Absorptions (cm⁻¹)
Methyl AcetateC₃H₆O₂74.082.05 (s, 3H), 3.67 (s, 3H)[1]20.8 (CH₃), 51.6 (OCH₃), 171.0 (C=O)~1745 (C=O stretch), ~1240 (C-O stretch)[2]
AcetoneC₃H₆O58.082.17 (s, 6H)[3]30.6 (CH₃), 206.7 (C=O)[4]~1715 (C=O stretch)[5][6][7]

Experimental Protocols

A detailed experimental protocol for the ozonolysis of 2-methoxy-2-butene for synthetic purposes is not explicitly documented in readily available literature. However, a general procedure can be adapted from standard ozonolysis protocols for alkenes and enol ethers. The following protocol describes a laboratory-scale ozonolysis with a reductive work-up.

3.1. General Ozonolysis Procedure

Experimental_Workflow Start Dissolve 2-methoxy-2-butene in an inert solvent (e.g., CH2Cl2 or Methanol) Cool Cool the solution to -78 °C (Dry ice/acetone bath) Start->Cool Ozonolysis Bubble ozone gas through the solution until a blue color persists Cool->Ozonolysis Purge Purge with an inert gas (N2 or Ar) to remove excess ozone Ozonolysis->Purge Workup Add a reducing agent (e.g., Dimethyl sulfide or Triphenylphosphine) Purge->Workup Warm Allow the reaction to warm to room temperature Workup->Warm Analysis Analyze the product mixture (GC-MS, NMR, IR) Warm->Analysis

3.2. Materials and Equipment

  • 2-methoxy-2-butene

  • Anhydrous solvent (e.g., dichloromethane or methanol)

  • Ozone generator

  • Gas dispersion tube

  • Three-neck round-bottom flask

  • Dry ice/acetone bath

  • Inert gas supply (Nitrogen or Argon)

  • Reducing agent (e.g., dimethyl sulfide or triphenylphosphine)

  • Standard laboratory glassware

  • Analytical instruments: Gas Chromatograph-Mass Spectrometer (GC-MS), Nuclear Magnetic Resonance (NMR) spectrometer, Infrared (IR) spectrometer.

3.3. Step-by-Step Protocol

  • Reaction Setup: A solution of 2-methoxy-2-butene in an appropriate inert solvent is prepared in a three-neck round-bottom flask equipped with a gas inlet tube, a gas outlet tube, and a thermometer.

  • Cooling: The flask is cooled to -78 °C using a dry ice/acetone bath.

  • Ozonolysis: A stream of ozone gas from an ozone generator is bubbled through the solution. The reaction is monitored for the appearance of a persistent blue color, indicating the presence of unreacted ozone and the completion of the reaction.

  • Purging: The solution is purged with an inert gas (nitrogen or argon) to remove the excess ozone.

  • Reductive Work-up: A reducing agent, such as dimethyl sulfide or triphenylphosphine, is added to the reaction mixture at -78 °C to quench the ozonide and any other peroxidic species.

  • Warming and Quenching: The reaction mixture is allowed to warm to room temperature.

  • Product Analysis: The resulting mixture is then analyzed by analytical techniques such as GC-MS to identify and quantify the products. Further purification by distillation or chromatography can be performed to isolate the individual products for spectroscopic characterization (NMR, IR).

Signaling Pathways and Logical Relationships

The ozonolysis of 2-methoxy-2-butene follows a clear logical progression of chemical transformations. The initial interaction between the reactants leads to a cycloaddition, followed by a cycloreversion and then a subsequent cycloaddition or other reactions of the highly reactive intermediates. The choice of work-up conditions is critical in determining the final product distribution. A reductive work-up, as described, will yield the corresponding carbonyl compounds, while an oxidative work-up would lead to carboxylic acids and ketones.

Logical_Relationships Alkene 2-Methoxy-2-butene Primary_Ozonide Primary Ozonide Formation (Unstable) Alkene->Primary_Ozonide Ozone Ozone Ozone->Primary_Ozonide Cleavage Cycloreversion Primary_Ozonide->Cleavage Fragments Carbonyl + Criegee Intermediate Cleavage->Fragments Recombination Recombination/Further Reactions Fragments->Recombination Secondary_Ozonide Secondary Ozonide or Peroxidic Intermediates Recombination->Secondary_Ozonide Workup Work-up Condition Secondary_Ozonide->Workup Reductive Reductive Work-up (e.g., DMS, PPh3) Workup->Reductive Choice Oxidative Oxidative Work-up (e.g., H2O2) Workup->Oxidative Choice Products_Reductive Methyl Acetate + Acetone Reductive->Products_Reductive Products_Oxidative Acetic Acid + Acetone Oxidative->Products_Oxidative

References

Methodological & Application

Application Notes and Protocols: Use of 2-Methoxy-2-Butene in Stereoselective Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the utility of 2-methoxy-2-butene as a versatile substrate in key stereoselective synthetic transformations. The protocols outlined below offer starting points for the synthesis of valuable chiral building blocks, which are of significant interest in the fields of medicinal chemistry and natural product synthesis.

Asymmetric Hydroboration-Oxidation

The asymmetric hydroboration-oxidation of the (E)- and (Z)-isomers of 2-methoxy-2-butene provides a reliable method for the synthesis of enantiomerically enriched 3-methoxy-2-butanols. These products are valuable chiral synthons, readily convertible to other important chiral molecules such as 2,3-butanediol. The stereochemical outcome is controlled by the use of the chiral hydroborating agent, (-)-diisopinocampheylborane (Ipc₂BH).

Quantitative Data
SubstrateChiral ReagentProductEnantiomeric Excess (e.e.)YieldReference
(E)-2-Methoxy-2-butene(-)-Diisopinocampheylborane(-)-(2R,3R)-3-Methoxy-2-butanol>97%65% (overall)[1]
(Z)-2-Methoxy-2-butene(-)-Diisopinocampheylborane(+)-(2R,3S)-3-Methoxy-2-butanol90%Not Reported[1]
Experimental Protocol: Asymmetric Hydroboration of (E)-2-Methoxy-2-Butene

Materials:

  • (E)-2-Methoxy-2-butene

  • (-)-Diisopinocampheylborane (Ipc₂BH)

  • Anhydrous Tetrahydrofuran (THF)

  • Sodium Hydroxide (NaOH) solution (e.g., 3 M)

  • Hydrogen Peroxide (H₂O₂) solution (e.g., 30%)

  • Standard glassware for inert atmosphere reactions (Schlenk line, argon or nitrogen)

  • Magnetic stirrer and stirring bar

  • Cooling bath (e.g., cryostat or dry ice/acetone)

Procedure:

  • Reaction Setup: Under an inert atmosphere (argon or nitrogen), a solution of (-)-diisopinocampheylborane in anhydrous THF is cooled to -25 °C in a suitable reaction vessel equipped with a magnetic stirrer.

  • Addition of Alkene: (E)-2-Methoxy-2-butene is added dropwise to the cooled solution of the chiral hydroborating agent.

  • Reaction: The reaction mixture is stirred at -25 °C for a sufficient time to ensure complete conversion (typically monitored by TLC or GC).

  • Oxidation: The reaction is quenched by the slow, sequential addition of aqueous sodium hydroxide solution, followed by the careful dropwise addition of hydrogen peroxide solution at 0 °C.

  • Work-up: The reaction mixture is allowed to warm to room temperature and stirred for several hours. The aqueous layer is separated and extracted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel to afford the enantiomerically enriched (-)-(2R,3R)-3-methoxy-2-butanol.

Reaction Workflow

sub (E)-2-Methoxy-2-butene intermediate Trialkylborane Intermediate sub->intermediate Hydroboration reagent (-)-Ipc₂BH, THF, -25°C product (-)-(2R,3R)-3-Methoxy-2-butanol intermediate->product Oxidation oxidation NaOH, H₂O₂

Caption: Asymmetric hydroboration-oxidation of (E)-2-methoxy-2-butene.

Paternò-Büchi Reaction: Diastereoselective [2+2] Photocycloaddition

The Paternò-Büchi reaction is a photochemical [2+2] cycloaddition between a carbonyl compound and an alkene to form an oxetane.[2] When electron-rich alkenes like 2-methoxy-2-butene are used, the reaction can proceed with high diastereoselectivity.[3][4] The reaction is typically initiated by UV irradiation and can be used to synthesize substituted oxetanes, which are versatile intermediates in organic synthesis.

Expected Quantitative Data

While specific data for 2-methoxy-2-butene with benzaldehyde was not found, high diastereoselectivity is expected based on reactions with similar silyl enol ethers.[3][5]

AlkeneCarbonylProductDiastereomeric Ratio (d.r.)Reference
2-Methoxy-2-buteneBenzaldehyde2-methoxy-2,3-dimethyl-4-phenyloxetaneHigh (expected)General reaction type
Experimental Protocol: Paternò-Büchi Reaction of 2-Methoxy-2-Butene with Benzaldehyde

Materials:

  • 2-Methoxy-2-butene

  • Benzaldehyde (freshly distilled)

  • Anhydrous benzene or acetonitrile

  • UV photoreactor (e.g., with a medium-pressure mercury lamp)

  • Quartz reaction vessel

  • Magnetic stirrer and stirring bar

  • Standard glassware for work-up and purification

Procedure:

  • Reaction Setup: A solution of 2-methoxy-2-butene and benzaldehyde in anhydrous benzene is placed in a quartz reaction vessel equipped with a magnetic stirrer. The solution should be deoxygenated by bubbling with argon or nitrogen for 15-20 minutes.

  • Irradiation: The reaction mixture is irradiated with a UV lamp (λ > 280 nm) at room temperature. The progress of the reaction is monitored by TLC or GC analysis.[5]

  • Work-up: Upon completion, the solvent is removed under reduced pressure.

  • Purification: The crude product mixture is purified by flash column chromatography on silica gel to separate the diastereomeric oxetane products.

Reaction Mechanism

carbonyl Benzaldehyde (S₀) excited_carbonyl Benzaldehyde (T₁) carbonyl->excited_carbonyl hν (ISC) diradical 1,4-Diradical Intermediate excited_carbonyl->diradical alkene 2-Methoxy-2-butene alkene->diradical Addition oxetane Oxetane Product diradical->oxetane Ring Closure

Caption: Simplified mechanism of the Paternò-Büchi reaction.

Sharpless Asymmetric Dihydroxylation

The Sharpless asymmetric dihydroxylation is a powerful and highly reliable method for the enantioselective synthesis of vicinal diols from alkenes.[6] Using a catalytic amount of osmium tetroxide in the presence of a chiral ligand (derived from dihydroquinine or dihydroquinidine), alkenes are converted to their corresponding diols with high enantioselectivity. For 2-methoxy-2-butene, this reaction would yield a chiral, protected triol derivative.

Expected Quantitative Data

The Sharpless asymmetric dihydroxylation is known for its high enantioselectivity across a broad range of substrates.

SubstrateReagent SystemExpected ProductExpected Enantiomeric Excess (e.e.)
2-Methoxy-2-buteneAD-mix-β(2R,3R)-2-methoxybutane-2,3-diolHigh (>90%)
2-Methoxy-2-buteneAD-mix-α(2S,3S)-2-methoxybutane-2,3-diolHigh (>90%)
Experimental Protocol: Sharpless Asymmetric Dihydroxylation of 2-Methoxy-2-Butene

Materials:

  • 2-Methoxy-2-butene

  • AD-mix-α or AD-mix-β

  • tert-Butanol

  • Water

  • Methanesulfonamide (optional, to enhance reaction rate)

  • Sodium sulfite

  • Standard glassware

  • Magnetic stirrer and stirring bar

  • Cooling bath (ice-water)

Procedure:

  • Reaction Setup: A mixture of tert-butanol and water (1:1) is cooled to 0 °C. The commercially available AD-mix is added and stirred until both phases are clear.

  • Addition of Alkene: 2-Methoxy-2-butene is added to the reaction mixture at 0 °C.

  • Reaction: The reaction is stirred vigorously at 0 °C until the reaction is complete (monitored by TLC).

  • Quenching: The reaction is quenched by the addition of sodium sulfite and stirred for one hour.

  • Work-up: A suitable organic solvent (e.g., ethyl acetate) is added, and the layers are separated. The aqueous layer is extracted with the organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude diol is purified by flash column chromatography on silica gel.

Catalytic Cycle

osmium_ligand OsO₄-Ligand Complex cycloaddition [3+2] Cycloaddition osmium_ligand->cycloaddition alkene 2-Methoxy-2-butene alkene->cycloaddition osmate_ester Osmate(VI) Ester cycloaddition->osmate_ester hydrolysis Hydrolysis osmate_ester->hydrolysis diol Chiral Diol Product hydrolysis->diol osmium_vi Os(VI) hydrolysis->osmium_vi reoxidation Reoxidation (e.g., K₃[Fe(CN)₆]) reoxidation->osmium_ligand osmium_vi->reoxidation

Caption: Catalytic cycle of the Sharpless asymmetric dihydroxylation.

References

Application Notes and Protocols: 2-Methoxy-2-butene in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methoxy-2-butene is a valuable and versatile building block in modern pharmaceutical synthesis. As an electron-rich enol ether, its reactivity is primarily centered around the carbon-carbon double bond, making it an excellent substrate for a variety of chemical transformations. The methoxy group activates the double bond towards electrophilic attack and allows for the introduction of diverse functionalities, rendering it a key component in the construction of complex molecular architectures found in many bioactive compounds.[1]

This document provides detailed application notes on the utility of 2-methoxy-2-butene in pharmaceutical synthesis, focusing on its role in creating chiral intermediates and its application in photochemical reactions to generate key structural motifs. Detailed experimental protocols for representative reactions are also provided.

Key Applications in Pharmaceutical Synthesis

The unique reactivity of 2-methoxy-2-butene makes it suitable for several strategic applications in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

Stereoselective Synthesis of Chiral Building Blocks

The prochiral nature of 2-methoxy-2-butene allows for its use in stereoselective reactions to generate chiral intermediates, which are crucial for the development of enantiomerically pure drugs.[1][2]

  • Asymmetric Hydroboration-Oxidation: The hydroboration of 2-methoxy-2-butene with a chiral borane, followed by oxidation, can produce chiral 3-methoxy-2-butanols with high enantiomeric excess. These chiral alcohols are versatile intermediates that can be further elaborated into more complex molecules.[1]

  • Oxidation to Epoxides and Diols: 2-Methoxy-2-butene can be oxidized to form epoxides and diols.[1] These motifs are common in natural products and pharmaceutical compounds and can serve as handles for further functionalization.

Analogy in Macrolide Antibiotic Synthesis

While direct application in a named drug is not widely documented, the closely related analogue, 2-methoxypropene, serves as a crucial intermediate in the synthesis of Clarithromycin , a broad-spectrum macrolide antibiotic.[3] This highlights the pharmaceutical industry's reliance on simple enol ethers for complex molecule synthesis. The reactivity of 2-methoxy-2-butene is analogous, suggesting its potential in the synthesis of other macrolide antibiotics and complex natural products.

Photochemical [2+2] Cycloaddition: The Paternò–Büchi Reaction

The Paternò–Büchi reaction is a powerful photochemical [2+2] cycloaddition between a carbonyl compound and an alkene to form an oxetane ring.[4][5] Oxetanes are four-membered heterocyclic motifs present in a number of biologically active compounds and can serve as important intermediates in drug discovery. 2-Methoxy-2-butene, being an electron-rich alkene, is an excellent substrate for this reaction.[6]

The reaction of a carbonyl compound with 2-methoxy-2-butene leads to the formation of a substituted oxetane, which can then be further transformed. This reaction provides a straightforward method for accessing these structurally unique rings.

Experimental Protocols

The following are detailed protocols for key reactions involving 2-methoxy-2-butene.

Protocol 1: Synthesis of a Chiral Alcohol via Asymmetric Hydroboration-Oxidation

This protocol describes a general procedure for the asymmetric hydroboration-oxidation of 2-methoxy-2-butene to produce a chiral 3-methoxy-2-butanol. The specific chiral borane used will determine the enantioselectivity.

Reaction Scheme:

G reactant1 2-Methoxy-2-butene intermediate Trialkylborane Intermediate reactant1->intermediate 1. THF reactant2 Chiral Borane (e.g., IpcBH2) reactant2->intermediate product Chiral 3-Methoxy-2-butanol intermediate->product 2. Oxidation reagent1 H2O2, NaOH

Caption: Asymmetric Hydroboration-Oxidation of 2-Methoxy-2-butene.

Materials:

  • 2-Methoxy-2-butene

  • (-)-Isopinocampheylborane (IpcBH₂) or other suitable chiral borane

  • Anhydrous Tetrahydrofuran (THF)

  • 3 M Sodium Hydroxide (NaOH) solution

  • 30% Hydrogen Peroxide (H₂O₂)

  • Diethyl ether

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • A solution of the chiral borane (e.g., 1.1 equivalents of (-)-Isopinocampheylborane) in anhydrous THF is prepared in a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • The solution is cooled to the appropriate temperature (typically between -25 °C and 0 °C, depending on the specific chiral borane used).

  • 2-Methoxy-2-butene (1.0 equivalent) is added dropwise to the stirred solution of the chiral borane.

  • The reaction mixture is stirred at that temperature for a specified time (typically 2-4 hours) to ensure the complete formation of the trialkylborane intermediate.

  • After the hydroboration is complete, the reaction is carefully quenched by the slow, dropwise addition of water.

  • The oxidation is then carried out by the sequential addition of 3 M aqueous NaOH solution, followed by the slow, dropwise addition of 30% H₂O₂ solution, while maintaining the temperature below 40 °C.

  • The mixture is then stirred at room temperature or slightly elevated temperature (e.g., 50 °C) for several hours to ensure complete oxidation.

  • The reaction mixture is cooled to room temperature, and the aqueous layer is saturated with potassium carbonate.

  • The organic layer is separated, and the aqueous layer is extracted with diethyl ether (3x).

  • The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to yield the enantiomerically enriched 3-methoxy-2-butanol.

Expected Outcome:

The reaction is expected to produce the chiral alcohol with good yield and high enantiomeric excess. The exact values will depend on the specific chiral borane and reaction conditions employed.

ParameterExpected Value
Yield70-90%
Enantiomeric Excess (ee)>90%
Protocol 2: Paternò–Büchi Reaction for Oxetane Synthesis

This protocol outlines a general procedure for the photochemical [2+2] cycloaddition of a carbonyl compound (e.g., benzaldehyde) with 2-methoxy-2-butene.

Reaction Scheme:

G reactant1 Benzaldehyde product Substituted Oxetane reactant1->product hν (UV light) reactant2 2-Methoxy-2-butene reactant2->product

Caption: Paternò–Büchi Reaction of Benzaldehyde and 2-Methoxy-2-butene.

Materials:

  • 2-Methoxy-2-butene

  • Benzaldehyde (or other suitable carbonyl compound)

  • Anhydrous benzene or acetonitrile (spectroscopic grade)

  • Photochemical reactor equipped with a UV lamp (e.g., medium-pressure mercury lamp)

  • Pyrex or quartz reaction vessel (depending on the required wavelength)

  • Standard laboratory glassware

Procedure:

  • A solution of the carbonyl compound (1.0 equivalent) and a slight excess of 2-methoxy-2-butene (1.2-1.5 equivalents) is prepared in the chosen anhydrous solvent in the photochemical reaction vessel. The concentration should be adjusted to ensure efficient light absorption by the carbonyl compound.

  • The solution is deoxygenated by bubbling with nitrogen or argon for 15-30 minutes to prevent quenching of the excited state and side reactions.

  • The reaction vessel is placed in the photochemical reactor and irradiated with UV light at a suitable wavelength (e.g., >300 nm for benzaldehyde using a Pyrex filter). The reaction is typically carried out at room temperature.

  • The progress of the reaction is monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, the solvent is removed under reduced pressure.

  • The crude product, which may be a mixture of diastereomers, is purified by flash column chromatography on silica gel to isolate the oxetane adducts.

Expected Outcome:

The reaction is expected to yield the corresponding oxetane as a mixture of isomers. The regioselectivity and stereoselectivity of the reaction can be influenced by the nature of the carbonyl compound and the reaction conditions.

ParameterExpected Value
Yield40-70%
ProductMixture of diastereomeric oxetanes
Spectroscopic DataCharacterized by ¹H NMR, ¹³C NMR, and MS

Data Summary

The following table summarizes key physicochemical properties of 2-methoxy-2-butene.

PropertyValueReference
Molecular Formula C₅H₁₀O[7]
Molecular Weight 86.13 g/mol [7]
CAS Number 6380-95-6[7]
Boiling Point 67.0 ± 9.0 °C (Predicted)[8]
Density 0.777 ± 0.06 g/cm³ (Predicted)[8]
LogP 1.55650[8]

Conclusion

2-Methoxy-2-butene is a readily available and highly useful C5 building block for pharmaceutical synthesis. Its electron-rich double bond facilitates a range of important transformations, including the stereoselective introduction of chirality and the formation of heterocyclic ring systems. The protocols provided herein offer a starting point for researchers to explore the utility of this versatile reagent in the synthesis of novel pharmaceutical agents. Further investigation into its application in the synthesis of complex natural products and APIs is warranted.

References

Application Notes and Protocols: Oxidation of 2-Methoxy-2-Butene to Epoxides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The epoxidation of alkenes is a fundamental transformation in organic synthesis, providing access to versatile epoxide intermediates that are pivotal in the synthesis of a wide array of complex molecules, including pharmaceuticals. This document provides a detailed protocol for the oxidation of 2-methoxy-2-butene, an electron-rich enol ether, to its corresponding epoxide, 2,3-epoxy-2-methoxy-2-methylbutane. The primary oxidizing agent discussed is meta-chloroperoxybenzoic acid (m-CPBA), a widely used and effective reagent for this type of transformation.[1][2][3] Due to the electron-donating nature of the methoxy group, 2-methoxy-2-butene is highly reactive towards electrophilic epoxidizing agents.[1]

The resulting epoxide is a valuable building block, and its synthesis requires careful control of reaction conditions to prevent acid-catalyzed ring-opening.[4] This protocol outlines the necessary steps for a successful epoxidation, work-up, and purification to obtain the desired product in good yield.

Data Presentation: Reaction Parameters for Alkene Epoxidation

The following table summarizes typical reaction conditions and yields for the epoxidation of various alkenes using m-CPBA, providing a comparative context for the protocol described herein.

Alkene SubstrateOxidizing AgentSolventTemperature (°C)Reaction TimeYield (%)Reference
2-Methyl-2-buteneOzone/O₂Gas Phase3004.8 ms90.1 (selectivity)[5]
Silyl Enol Ethersm-CPBADichloromethane0-High[1]
General Alkenesm-CPBANonaqueousRoom Temp-~75[4]
Acid-Sensitive Alkenesm-CPBA with 2,6-di-tert-butylpyridineDichloromethaneRoom Temp-84[6]

Signaling Pathways and Logical Relationships

The epoxidation of an alkene with a peroxyacid like m-CPBA proceeds through a concerted mechanism often referred to as the "butterfly" mechanism.[1][2] This pathway involves the syn-addition of the oxygen atom to the double bond, meaning both new carbon-oxygen bonds are formed on the same face of the alkene.[2]

epoxidation_mechanism alkene 2-Methoxy-2-butene transition_state Concerted Transition State (Butterfly Mechanism) alkene->transition_state mcpba m-CPBA mcpba->transition_state epoxide 2,3-Epoxy-2-methoxy-2-methylbutane transition_state->epoxide byproduct m-Chlorobenzoic Acid transition_state->byproduct

Caption: Mechanism of m-CPBA epoxidation.

Experimental Workflow

The overall experimental process for the synthesis and purification of 2,3-epoxy-2-methoxy-2-methylbutane is outlined below. The key stages involve the reaction setup, the epoxidation reaction itself, a careful work-up procedure to remove the acidic byproduct, and finally, purification of the target epoxide.

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification dissolve_alkene Dissolve 2-methoxy-2-butene in Dichloromethane cool_solution Cool to 0 °C dissolve_alkene->cool_solution add_mcpba Add m-CPBA portion-wise cool_solution->add_mcpba stir_reaction Stir at 0 °C to Room Temp add_mcpba->stir_reaction filter_acid Filter m-chlorobenzoic acid stir_reaction->filter_acid Reaction Completion wash_na2so3 Wash with aq. Na2SO3 filter_acid->wash_na2so3 wash_nahco3 Wash with aq. NaHCO3 wash_na2so3->wash_nahco3 wash_brine Wash with Brine wash_nahco3->wash_brine dry_organic Dry over Na2SO4 wash_brine->dry_organic concentrate Concentrate in vacuo dry_organic->concentrate chromatography Flash Column Chromatography concentrate->chromatography

Caption: Experimental workflow for epoxide synthesis.

Experimental Protocols

Materials:

  • 2-Methoxy-2-butene

  • meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium sulfite (Na₂SO₃) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 2-methoxy-2-butene (1.0 equivalent) in anhydrous dichloromethane.

  • Cooling: Cool the solution to 0 °C in an ice bath with stirring.

  • Addition of m-CPBA: To the cooled solution, add meta-chloroperoxybenzoic acid (m-CPBA, approximately 1.1 equivalents) portion-wise over 10-15 minutes. The purity of the m-CPBA should be taken into account when calculating the mass to be added.

  • Reaction: Allow the reaction mixture to stir at 0 °C for 30 minutes, and then let it warm to room temperature and stir for an additional 1-2 hours, or until thin-layer chromatography (TLC) indicates complete consumption of the starting alkene.

  • Work-up:

    • Upon completion, cool the reaction mixture again to 0 °C to precipitate the m-chlorobenzoic acid byproduct.

    • Filter the mixture through a Büchner funnel to remove the precipitated acid.

    • Transfer the filtrate to a separatory funnel and wash sequentially with cold saturated aqueous sodium sulfite solution (to quench excess peroxide), cold saturated aqueous sodium bicarbonate solution (to remove remaining acidic impurities), and brine.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.

    • Purify the crude product by flash column chromatography on silica gel, eluting with a mixture of hexanes and ethyl acetate to afford the pure 2,3-epoxy-2-methoxy-2-methylbutane.

Safety Precautions:

  • m-CPBA is a potentially explosive peroxide and should be handled with care. Avoid grinding and heating.

  • All manipulations should be performed in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

References

Application Notes and Protocols: Acid-Catalyzed Hydrolysis of 2-Methoxy-2-butene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive protocol for the acid-catalyzed hydrolysis of the enol ether, 2-methoxy-2-butene. This reaction serves as a fundamental example of electrophilic addition to an electron-rich alkene and is a common transformation in organic synthesis, often employed for the deprotection of alcohols or the generation of ketones. Detailed methodologies for the reaction procedure, workup, and subsequent analysis of the products by Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS) are presented. Additionally, this note includes a mechanistic overview and illustrative data presented in tabular and graphical formats to guide researchers in their laboratory practices.

Introduction

Enol ethers, characterized by an alkoxy group attached to a carbon-carbon double bond, are versatile intermediates in organic synthesis. Their electron-rich nature makes them highly susceptible to electrophilic attack, particularly by protons. The acid-catalyzed hydrolysis of enol ethers is a facile and efficient method to generate the corresponding ketone or aldehyde and alcohol. In the case of 2-methoxy-2-butene, this reaction yields acetone and methanol.[1] This process is initiated by the protonation of the double bond, which is the rate-determining step, leading to the formation of a carbocation intermediate that is subsequently attacked by water.[2] Understanding the kinetics and optimizing the conditions for this reaction are crucial for its application in multi-step syntheses.

Reaction and Mechanism

The overall reaction for the acid-catalyzed hydrolysis of 2-methoxy-2-butene is as follows:

C₅H₁₀O + H₂O --(H⁺)--> C₃H₆O + CH₄O

The reaction proceeds through a well-established electrophilic addition mechanism. The key steps are:

  • Protonation of the alkene: The π electrons of the carbon-carbon double bond act as a nucleophile, attacking a proton (H⁺) from the acid catalyst. This protonation occurs at the carbon atom that leads to the more stable carbocation.

  • Nucleophilic attack by water: A water molecule acts as a nucleophile and attacks the carbocation intermediate.

  • Deprotonation: A final deprotonation step regenerates the acid catalyst and yields the final products, acetone and methanol.

Data Presentation

Table 1: Physical Properties of Reactant and Products
CompoundIUPAC NameMolecular FormulaMolar Mass ( g/mol )Boiling Point (°C)
2-Methoxy-2-butene2-methoxybut-2-eneC₅H₁₀O86.1371-72
AcetonePropan-2-oneC₃H₆O58.0856
MethanolMethanolCH₄O32.0464.7

Note: Data compiled from PubChem and other chemical databases.[2][3]

Table 2: Illustrative Reaction Conditions and Product Yields

The following table presents hypothetical data to illustrate the effect of different acid catalysts on the reaction yield. This data is for illustrative purposes and actual results may vary.

EntryAcid Catalyst (0.1 M aq.)Temperature (°C)Reaction Time (min)Conversion (%)Acetone Yield (%)
1Hydrochloric Acid (HCl)2530>9998
2Sulfuric Acid (H₂SO₄)2530>9997
3Acetic Acid (CH₃COOH)251208582
4Hydrochloric Acid (HCl)0609593

Experimental Protocols

Materials and Equipment
  • 2-Methoxy-2-butene (≥98% purity)

  • Hydrochloric acid (HCl), concentrated (37%)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Deionized water

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

  • NMR tubes and spectrometer

  • GC-MS system with a suitable capillary column

Experimental Procedure
  • Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-methoxy-2-butene (1.0 g, 11.6 mmol) in 10 mL of diethyl ether.

  • Initiation of Hydrolysis: While stirring at room temperature (25 °C), add 5 mL of 1 M aqueous hydrochloric acid to the flask.

  • Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a hexane:ethyl acetate (9:1) eluent.[4][5][6][7] The starting material (enol ether) will have a higher Rf value than the product (acetone is volatile, so its spot may be faint). The reaction is typically complete within 30 minutes.

  • Workup: Once the reaction is complete, transfer the mixture to a separatory funnel. Separate the organic layer and wash it with 10 mL of saturated sodium bicarbonate solution, followed by 10 mL of deionized water.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the diethyl ether using a rotary evaporator at low pressure and a bath temperature of 30-40 °C. Caution: Acetone is volatile and may co-evaporate if the vacuum is too high or the temperature is excessive.

  • Product Analysis: The resulting mixture, containing primarily acetone and any unreacted starting material, can be analyzed by ¹H NMR, ¹³C NMR, and GC-MS. Methanol will primarily be in the aqueous layer but can be detected in the organic phase in small amounts.

Analytical Characterization
  • ¹H NMR Spectroscopy:

    • 2-Methoxy-2-butene: (CDCl₃, 400 MHz): δ 3.45 (s, 3H, -OCH₃), 1.75 (q, J=6.8 Hz, 2H, =CH-CH₂-), 1.55 (s, 3H, =C(OCH₃)-CH₃), 0.95 (t, J=6.8 Hz, 3H, -CH₂-CH₃).

    • Acetone: (CDCl₃, 400 MHz): δ 2.17 (s, 6H).

    • Methanol: (CDCl₃, 400 MHz): δ 3.49 (s, 3H), ~1.5 (br s, 1H, -OH).

  • ¹³C NMR Spectroscopy:

    • 2-Methoxy-2-butene: (CDCl₃, 100 MHz): δ 150.2 (=C-O), 95.8 (=CH-), 54.5 (-OCH₃), 22.1 (=C(OCH₃)-CH₃), 12.8 (-CH₂-), 11.5 (-CH₃).

    • Acetone: (CDCl₃, 100 MHz): δ 206.7 (C=O), 30.6 (CH₃).

    • Methanol: (CDCl₃, 100 MHz): δ 49.9 (CH₃).

  • GC-MS Analysis:

    • A gas chromatogram will show distinct peaks for diethyl ether (solvent), 2-methoxy-2-butene, acetone, and methanol.

    • Mass Spectrum of Acetone: The molecular ion peak (M⁺) is observed at m/z = 58. A prominent fragment is observed at m/z = 43, corresponding to the [CH₃CO]⁺ acylium ion.[8]

    • Mass Spectrum of Methanol: The molecular ion peak (M⁺) is at m/z = 32. The base peak is typically at m/z = 31, resulting from the loss of a hydrogen atom.[9]

Mandatory Visualization

Reaction_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup cluster_analysis Analysis 2-Methoxy-2-butene 2-Methoxy-2-butene Reaction_Vessel Reaction Vessel (Stirring at RT) 2-Methoxy-2-butene->Reaction_Vessel Aqueous Acid (e.g., HCl) Aqueous Acid (e.g., HCl) Aqueous Acid (e.g., HCl)->Reaction_Vessel Separation Separatory Funnel (Phase Separation) Reaction_Vessel->Separation Washing Washing (aq. NaHCO3, H2O) Separation->Washing Drying Drying (anhydrous MgSO4) Washing->Drying Solvent_Removal Solvent Removal (Rotary Evaporation) Drying->Solvent_Removal NMR NMR Spectroscopy (1H, 13C) Solvent_Removal->NMR GCMS GC-MS Solvent_Removal->GCMS

Caption: Experimental workflow for the acid-catalyzed hydrolysis of 2-methoxy-2-butene.

Reaction_Mechanism Start 2-Methoxy-2-butene + H3O+ Step1 Protonation of Alkene Start->Step1 Intermediate1 Protonated Enol Ether (Resonance Stabilized Carbocation) Step2 Nucleophilic Attack by Water Intermediate1->Step2 + H2O Intermediate2 Oxonium Ion Step3 Deprotonation Intermediate2->Step3 + H2O End Acetone + Methanol + H3O+ Step1->Intermediate1 Step2->Intermediate2 Step3->End

Caption: Simplified signaling pathway of the acid-catalyzed hydrolysis of 2-methoxy-2-butene.

References

Application Notes and Protocols for the Asymmetric Hydroboration of 2-Methoxy-2-Butene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and a comprehensive experimental protocol for the asymmetric hydroboration of 2-methoxy-2-butene. This reaction is a powerful tool for the stereoselective synthesis of chiral alcohols, which are valuable building blocks in pharmaceutical and organic synthesis. The protocol focuses on the use of (-)-diisopinocampheylborane as the chiral hydroborating agent, which affords high enantioselectivity.

Introduction

Asymmetric hydroboration is a fundamental transformation in organic synthesis that allows for the introduction of a hydroxyl group across a double bond with control of stereochemistry. The hydroboration of electron-rich olefins, such as vinyl ethers, followed by an oxidative workup, provides access to chiral alcohols. The stereochemical outcome of the reaction is directed by the use of a chiral borane reagent. In the case of 2-methoxy-2-butene, the resulting 3-methoxy-2-butanol contains two adjacent stereocenters, making this a valuable method for the construction of stereochemically rich motifs.

Signaling Pathways and Logical Relationships

The overall transformation involves a two-step process: the asymmetric hydroboration of the alkene followed by an oxidative workup to yield the final alcohol product. The stereochemistry of the final product is determined in the hydroboration step.

hydroboration_oxidation sub 2-Methoxy-2-butene (E or Z isomer) intermediate Trialkylborane Intermediate sub->intermediate Hydroboration (-25 °C, THF) reagent (-)-Diisopinocampheylborane (Ipc₂BH) reagent->intermediate product Chiral 3-Methoxy-2-butanol (diastereomeric products) intermediate->product Oxidative Workup oxidation Oxidation (H₂O₂, NaOH) oxidation->product experimental_workflow arrow arrow prep Preparation of (-)-Diisopinocampheylborane setup Reaction Setup (inert atmosphere) prep->setup hydroboration Asymmetric Hydroboration of 2-Methoxy-2-butene setup->hydroboration workup Oxidative Workup hydroboration->workup purification Purification (e.g., Chromatography) workup->purification analysis Analysis (NMR, GC, etc.) purification->analysis

Application Notes and Protocols: Reduction of 2-Methoxy-2-butene to 2-Methoxybutane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of 2-methoxybutane via the catalytic hydrogenation of 2-methoxy-2-butene. This reduction reaction is a fundamental transformation in organic synthesis, offering a straightforward method to produce the saturated ether from its unsaturated precursor. 2-Methoxybutane, a valuable organic compound, has potential applications as a solvent and an intermediate in the synthesis of more complex molecules within the pharmaceutical and fine chemical industries. This document outlines various catalytic systems, including palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), and Raney® Nickel, providing detailed experimental procedures for each. Additionally, a summary of reaction parameters and potential applications in drug development is discussed.

Introduction

The reduction of carbon-carbon double bonds is a cornerstone of organic synthesis. Catalytic hydrogenation, the addition of hydrogen across a double bond in the presence of a metal catalyst, is a widely employed and efficient method for this transformation. The conversion of 2-methoxy-2-butene to 2-methoxybutane is a classic example of this reaction, resulting in the saturation of the butene backbone to yield the corresponding ether.

Ethers are a significant class of organic compounds, with many finding applications in the pharmaceutical industry as solvents, reagents, and structural motifs in drug molecules.[1][2] While diethyl ether was historically used as an anesthetic, its high flammability has led to its replacement with safer alternatives.[3] Modern applications of ethers in pharmaceuticals are diverse, ranging from their use as solvents in drug formulation to their incorporation into the molecular structure of active pharmaceutical ingredients (APIs).[1][4] The synthesis of high-purity saturated ethers like 2-methoxybutane is therefore of interest to researchers in drug discovery and process development.

This application note provides detailed protocols for three common catalytic systems used for the hydrogenation of 2-methoxy-2-butene, allowing researchers to select the most appropriate method based on available resources and desired reaction scale.

Reaction Scheme

The overall reaction for the reduction of 2-methoxy-2-butene to 2-methoxybutane is as follows:

Experimental Protocols

Three common heterogeneous catalysts for this transformation are Palladium on Carbon (Pd/C), Platinum(IV) Oxide (Adams' catalyst), and Raney® Nickel. Below are detailed protocols for each.

Protocol 1: Hydrogenation using Palladium on Carbon (Pd/C)

Palladium on carbon is a widely used, versatile, and effective catalyst for the hydrogenation of alkenes.[5][6] It typically offers high reaction rates and yields under relatively mild conditions.

Materials:

  • 2-Methoxy-2-butene

  • 10% Palladium on carbon (Pd/C)

  • Methanol (MeOH) or Tetrahydrofuran (THF)

  • Hydrogen gas (H₂)

  • Inert gas (Argon or Nitrogen)

  • Reaction flask (e.g., round-bottom flask or Parr shaker vessel)

  • Hydrogen balloon or hydrogenation apparatus

  • Magnetic stirrer and stir bar

  • Filtration apparatus (e.g., Celite® pad)

Procedure:

  • In a clean, dry reaction flask, add 10% Pd/C (5-10 mol% relative to the substrate).

  • Flush the flask with an inert gas (Argon or Nitrogen).

  • Add the solvent (Methanol or THF) to the flask, ensuring the catalyst is submerged.

  • Add 2-methoxy-2-butene (1.0 equivalent) to the flask.

  • Seal the flask and purge the headspace with hydrogen gas. If using a balloon, inflate it with hydrogen and attach it to the flask. For a Parr shaker, follow the manufacturer's instructions for pressurizing the vessel.

  • Stir the reaction mixture vigorously at room temperature (20-25 °C) under a hydrogen atmosphere (pressure can range from atmospheric pressure to 5 bar).[7]

  • Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 4-18 hours.[7][8]

  • Once the reaction is complete, carefully vent the hydrogen gas and flush the flask with an inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with a small amount of the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude 2-methoxybutane.

  • Purify the product by distillation if necessary.

Protocol 2: Hydrogenation using Platinum(IV) Oxide (PtO₂, Adams' Catalyst)

Platinum(IV) oxide is a precursor to a highly active platinum black catalyst, which is formed in situ upon exposure to hydrogen.[9] It is particularly useful for the hydrogenation of various functional groups, including alkenes.[10][11]

Materials:

  • 2-Methoxy-2-butene

  • Platinum(IV) oxide (PtO₂)

  • Ethanol (EtOH) or Acetic Acid (AcOH)

  • Hydrogen gas (H₂)

  • Inert gas (Argon or Nitrogen)

  • Hydrogenation apparatus (e.g., Parr shaker)

  • Magnetic stirrer and stir bar

  • Filtration apparatus

Procedure:

  • To a hydrogenation vessel, add 2-methoxy-2-butene (1.0 equivalent) and the solvent (Ethanol or Acetic Acid).[10]

  • Add Platinum(IV) oxide (1-5 mol%).

  • Seal the vessel and purge with an inert gas, followed by hydrogen gas.

  • Pressurize the vessel with hydrogen gas (typically 1-4 atm).

  • Stir the mixture vigorously at room temperature. An initial exothermic reaction may be observed as the PtO₂ is reduced to active platinum black.

  • Continue the reaction until hydrogen uptake ceases, indicating the completion of the reaction. This can take from a few hours to overnight.

  • Carefully vent the excess hydrogen and flush the vessel with an inert gas.

  • Remove the catalyst by filtration through a suitable filter medium.

  • If acetic acid was used as the solvent, it can be removed by neutralization with a base followed by extraction, or by azeotropic distillation. If ethanol was used, it can be removed by simple distillation.

  • Purify the resulting 2-methoxybutane by distillation.

Protocol 3: Hydrogenation using Raney® Nickel

Raney® Nickel is a finely divided nickel-aluminum alloy that has been treated with a concentrated sodium hydroxide solution to leach out the aluminum, resulting in a high surface area, highly active nickel catalyst.[12] It is a cost-effective catalyst for the hydrogenation of a wide range of functional groups, including alkenes.[12][13]

Materials:

  • 2-Methoxy-2-butene

  • Raney® Nickel (in a slurry, typically in water or ethanol)

  • Ethanol (EtOH)

  • Hydrogen gas (H₂)

  • Hydrogenation apparatus (e.g., Parr shaker)

  • Magnetic stirrer and stir bar

  • Filtration apparatus

Procedure:

  • Caution: Raney® Nickel is pyrophoric when dry and must be handled as a slurry under a solvent.

  • In a hydrogenation vessel, add 2-methoxy-2-butene (1.0 equivalent) dissolved in ethanol.

  • Carefully add the Raney® Nickel slurry (typically a "teaspoon" or a specific weight percentage, e.g., 5-10 wt% of the substrate) to the reaction mixture.[12]

  • Seal the vessel and purge thoroughly with an inert gas, followed by hydrogen.

  • Pressurize the vessel with hydrogen gas (pressures can range from atmospheric to high pressure, e.g., 500 psi, and temperatures can be elevated, e.g., up to 100°C, although milder conditions are often sufficient for simple alkenes).[13]

  • Stir the reaction mixture vigorously.

  • Monitor the reaction by observing the drop in hydrogen pressure.

  • Once the reaction is complete, cool the vessel to room temperature (if heated) and carefully vent the hydrogen.

  • Flush the vessel with an inert gas.

  • The catalyst can be separated by decantation or filtration. Care must be taken during filtration as the catalyst can ignite if it becomes dry. The filter cake should be kept wet with solvent.

  • Remove the solvent from the filtrate by distillation to obtain 2-methoxybutane. Further purification can be achieved by fractional distillation.

Data Presentation

The following table summarizes typical reaction parameters for the catalytic hydrogenation of alkenes, which can be applied to the reduction of 2-methoxy-2-butene. Specific quantitative data for this exact reaction is not widely available in the literature, so these serve as general guidelines.

CatalystCatalyst Loading (mol%)SolventTemperature (°C)H₂ Pressure (atm)Typical Reaction Time (h)
Pd/C 5 - 10MeOH, EtOH, THF20 - 601 - 54 - 18
PtO₂ 1 - 5EtOH, AcOH20 - 251 - 42 - 24
Raney® Ni 5 - 10 (wt%)EtOH20 - 1001 - 341 - 12

Note: Reaction times are highly dependent on substrate, catalyst activity, temperature, pressure, and stirring efficiency. Monitoring the reaction is crucial for determining completion.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Reaction Setup cluster_reaction Hydrogenation cluster_workup Workup & Purification A Add Catalyst B Add Solvent A->B C Add 2-Methoxy-2-butene B->C D Purge with H₂ C->D E Stir under H₂ atmosphere D->E F Monitor Reaction E->F G Catalyst Filtration F->G Reaction Complete H Solvent Evaporation G->H I Purification (Distillation) H->I J J I->J Final Product: 2-Methoxybutane

Caption: Experimental workflow for the synthesis of 2-methoxybutane.

Signaling Pathway (Logical Relationship)

logical_relationship cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product Reactant1 2-Methoxy-2-butene Product 2-Methoxybutane Reactant1->Product Reduction Reactant2 Hydrogen (H₂) Reactant2->Product Catalyst Catalyst (Pd/C, PtO₂, or Raney® Ni) Catalyst->Product Solvent Solvent (e.g., EtOH, MeOH, THF) Solvent->Product Temp Temperature Temp->Product Pressure Pressure Pressure->Product

Caption: Key components and their relationship in the synthesis.

Applications in Research and Drug Development

While direct applications of 2-methoxybutane in drug development are not extensively documented, its properties as a saturated ether suggest several potential uses:

  • Green Solvent: Saturated ethers are often considered "greener" alternatives to more hazardous solvents like chlorinated hydrocarbons or some other ethers that are prone to peroxide formation.[14] 2-Methoxybutane could potentially be explored as a reaction solvent or extraction solvent in pharmaceutical manufacturing processes, contributing to more sustainable practices.

  • Intermediate in Synthesis: 2-Methoxybutane can serve as a precursor for other molecules. The methoxy group can be cleaved under certain conditions to yield 2-butanol, a versatile building block. The stable, saturated backbone of 2-methoxybutane makes it a suitable starting point for functionalization at other positions through various synthetic routes.

  • Excipient in Formulations: Ethers, in general, are used as excipients in pharmaceutical formulations.[1] Although not as common as polyethylene glycols (PEGs), smaller ethers can be investigated for their potential as co-solvents or solubilizing agents for poorly water-soluble drugs.

The development and characterization of efficient and scalable syntheses for compounds like 2-methoxybutane are crucial for expanding the toolbox of chemists in the pharmaceutical industry.

Conclusion

The reduction of 2-methoxy-2-butene to 2-methoxybutane is a straightforward and high-yielding reaction that can be accomplished using several common catalytic hydrogenation methods. The protocols provided herein for Pd/C, PtO₂, and Raney® Nickel offer reliable procedures for researchers to synthesize this valuable saturated ether. While its direct role in drug molecules is not yet established, the potential of 2-methoxybutane as a green solvent and synthetic intermediate warrants further investigation by professionals in drug development and chemical research.

References

Application Notes and Protocols: The Role of 2-Methoxy-2-butene in Agrochemical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document explores the potential role of 2-methoxy-2-butene as an intermediate in the synthesis of agrochemicals. Despite a comprehensive review of scientific literature and patent databases, there is currently no direct evidence to support the significant use of 2-methoxy-2-butene as a key building block or intermediate in the large-scale production of commercial pyrethroids, herbicides, or fungicides. While the chemical properties of 2-methoxy-2-butene, an enol ether, suggest its potential utility in various organic reactions, its specific application in the synthesis of agrochemical active ingredients or their immediate precursors is not well-documented. These notes provide an overview of the general reactivity of related compounds and standard synthetic routes for major agrochemical classes that do not involve 2-methoxy-2-butene.

Introduction: 2-Methoxy-2-butene and its Potential Reactivity

2-Methoxy-2-butene is a vinyl ether, a class of organic compounds known for their versatile reactivity. The electron-rich double bond in vinyl ethers makes them valuable intermediates in organic synthesis.[1] They readily participate in reactions such as:

  • Cycloaddition Reactions: Vinyl ethers can react with other unsaturated molecules to form cyclic compounds.[1]

  • Oxidation: They can be oxidized to form epoxides and diols, which are useful synthetic intermediates.[1]

  • Hydrolysis: Under acidic conditions, vinyl ethers can be hydrolyzed to form carbonyl compounds.

This reactivity profile suggests that 2-methoxy-2-butene could theoretically be employed in the synthesis of complex molecular architectures, including those found in some agrochemicals.[1]

Investigation into Agrochemical Synthesis

Extensive searches of chemical databases and patent literature were conducted to identify specific instances of 2-methoxy-2-butene's use in the synthesis of agrochemical intermediates. The investigation focused on three major classes of agrochemicals: pyrethroid insecticides, herbicides, and fungicides.

Pyrethroid Insecticides

Pyrethroids are a major class of synthetic insecticides, with structures based on the natural pyrethrins. A key structural component of many pyrethroids is chrysanthemic acid or a related cyclopropane carboxylic acid.

A thorough review of synthetic routes to pyrethroids and their intermediates, such as trans-chrysanthemic acid, did not reveal any established methods that utilize 2-methoxy-2-butene as a starting material or intermediate.[2][3][4][5] The biosynthesis of trans-chrysanthemic acid, for example, proceeds from dimethylallyl diphosphate (DMAPP).[2][3][4]

The general principle of synthesizing the cyclopropane ring in pyrethroids often involves the reaction of a carbene or carbenoid with an alkene.[6] While 2-methoxy-2-butene is an alkene, there is no specific documentation of its use for this purpose in the synthesis of commercial pyrethroids.

Herbicide Synthesis

The structural diversity of herbicides is vast. Despite this, no specific synthetic pathways for commercial herbicides were found to originate from or involve 2-methoxy-2-butene.

Fungicide Synthesis

Similarly, a review of the synthesis of various classes of fungicides, including strobilurins and other heterocyclic compounds, did not yield any examples where 2-methoxy-2-butene serves as a precursor.

General Synthetic Pathways of Relevance

While a direct role for 2-methoxy-2-butene is not evident, it is useful for researchers to understand the general synthetic strategies for relevant agrochemical intermediates.

General Cyclopropanation Workflow

The cyclopropane ring is a key feature of pyrethroid insecticides. A general method for its synthesis is the reaction of an alkene with a carbene or carbenoid.

Cyclopropanation_Workflow Alkene Alkene Reaction Cyclopropanation Reaction Alkene->Reaction Carbene_Source Carbene/Carbenoid Source (e.g., Diazo Compound, Simmons-Smith Reagent) Carbene_Source->Reaction Cyclopropane Cyclopropane Product Reaction->Cyclopropane

Caption: A simplified workflow for a general cyclopropanation reaction.

Logical Relationship in Agrochemical Development

The development of new agrochemicals follows a logical progression from discovery to commercialization.

Agrochemical_Development cluster_Discovery Discovery & Synthesis cluster_Evaluation Evaluation cluster_Commercialization Commercialization Lead_Identification Lead Compound Identification Intermediate_Synthesis Intermediate Synthesis Lead_Identification->Intermediate_Synthesis Defines Target Intermediates Active_Ingredient_Synthesis Active Ingredient Synthesis Intermediate_Synthesis->Active_Ingredient_Synthesis Screening Biological Screening Active_Ingredient_Synthesis->Screening Field_Trials Field Trials Screening->Field_Trials Formulation Formulation Development Field_Trials->Formulation Registration Regulatory Registration Formulation->Registration Market Market Launch Registration->Market

Caption: Logical flow of agrochemical research and development.

Conclusion

Based on the available public information, 2-methoxy-2-butene does not appear to be a commonly used intermediate in the synthesis of commercial agrochemicals. While its chemical properties as a vinyl ether suggest potential for use in complex organic synthesis, there are no documented industrial-scale applications for this purpose in the agrochemical sector. Researchers and scientists in the field should therefore focus on established and documented synthetic precursors for the development of new agrochemical entities. Further investigation into niche or proprietary industrial processes could potentially reveal an application, but such information is not currently in the public domain.

References

Application Notes and Protocols: Protecting Group Strategies Involving Vinyl Ethers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate landscape of multi-step organic synthesis, particularly in the realm of drug development, the judicious use of protecting groups is paramount. These molecular scaffolds temporarily mask reactive functional groups, preventing them from undergoing unwanted transformations while other parts of a molecule are being modified. Vinyl ethers have emerged as a versatile and efficient class of protecting groups, especially for hydroxyl, amino, and carboxyl moieties. Their ease of introduction, stability under basic and neutral conditions, and facile cleavage under mild acidic conditions make them an attractive tool in the synthetic chemist's arsenal.[1][2]

The most commonly employed vinyl ether for protection is ethyl vinyl ether, which converts alcohols, amines, and carboxylic acids into their corresponding 1-ethoxyethyl (EE) derivatives. This transformation effectively shields the active proton of the functional group and sterically encumbers the heteroatom, rendering it less nucleophilic.[3] The acetal nature of the resulting protected group is the key to its stability and selective removal. This document provides detailed application notes and protocols for the protection and deprotection of alcohols, amines, and carboxylic acids using vinyl ethers.

Protection of Alcohols

The protection of hydroxyl groups as vinyl ethers is a widely used strategy in organic synthesis. The reaction proceeds via an acid-catalyzed addition of the alcohol to the vinyl ether.[3] This method is applicable to a wide range of alcohols, including primary, secondary, and even some tertiary alcohols.

General Mechanism of Alcohol Protection

The protection of an alcohol with a vinyl ether is an acid-catalyzed process. The reaction is initiated by the protonation of the vinyl ether, which generates a resonance-stabilized carbocation. The alcohol then acts as a nucleophile, attacking the carbocation to form a protonated acetal. Deprotonation of this intermediate yields the stable 1-ethoxyethyl (EE) ether.

G cluster_0 Protection Mechanism start R-OH + H2C=CH-OEt protonation Protonation of Vinyl Ether start->protonation H+ (cat.) carbocation Resonance-Stabilized Carbocation [H3C-CH(+)-OEt <-> H3C-CH=O(+)Et] protonation->carbocation nucleophilic_attack Nucleophilic Attack by Alcohol carbocation->nucleophilic_attack protonated_acetal Protonated Acetal R-O(+)(H)-CH(CH3)-OEt nucleophilic_attack->protonated_acetal deprotonation Deprotonation protonated_acetal->deprotonation -H+ protected_alcohol Protected Alcohol R-O-CH(CH3)-OEt deprotonation->protected_alcohol

Caption: Mechanism of Alcohol Protection with Vinyl Ether.

Experimental Protocols

Protocol 1: Protection of a Primary Alcohol (Benzyl Alcohol)

  • To a solution of benzyl alcohol (1.0 eq) in anhydrous dichloromethane (DCM, 0.5 M), add ethyl vinyl ether (3.0 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add a catalytic amount of pyridinium p-toluenesulfonate (PPTS, 0.05 eq).

  • Stir the reaction mixture at room temperature and monitor by TLC until the starting material is consumed (typically 1-3 hours).

  • Quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the 1-ethoxyethyl protected benzyl alcohol.

Protocol 2: Protection of a Secondary Alcohol (Cyclohexanol)

  • To a solution of cyclohexanol (1.0 eq) in anhydrous tetrahydrofuran (THF, 0.5 M), add ethyl vinyl ether (5.0 eq).

  • Add a catalytic amount of p-toluenesulfonic acid monohydrate (TsOH·H₂O, 0.02 eq).

  • Stir the reaction at room temperature for 4-6 hours, monitoring by TLC.

  • Upon completion, add triethylamine (0.1 eq) to neutralize the acid.

  • Concentrate the mixture under reduced pressure and purify by flash chromatography to yield the protected alcohol.

Quantitative Data for Alcohol Protection
Substrate (Alcohol)Vinyl EtherCatalyst (eq)SolventTime (h)Yield (%)
Benzyl AlcoholEthyl Vinyl EtherPPTS (0.05)DCM295
CyclohexanolEthyl Vinyl EtherTsOH·H₂O (0.02)THF592
Geraniol (Primary)Ethyl Vinyl EtherPPTS (0.05)DCM394
Menthol (Secondary)Ethyl Vinyl EtherTsOH·H₂O (0.03)DCM689
4-Nitrobenzyl alcoholEthyl Vinyl EtherPPTS (0.05)DCM2.596

Deprotection of 1-Ethoxyethyl (EE) Ethers

The cleavage of the EE protecting group is typically achieved under mild acidic conditions, regenerating the parent alcohol. The mechanism is the reverse of the protection step, involving protonation of the acetal oxygen, followed by elimination of ethanol to form a resonance-stabilized carbocation, which is then trapped by water.

General Mechanism of Alcohol Deprotection

G cluster_1 Deprotection Mechanism protected_alcohol Protected Alcohol R-O-CH(CH3)-OEt protonation_acetal Protonation of Acetal Oxygen protected_alcohol->protonation_acetal H+ protonated_acetal_2 Protonated Acetal R-O-CH(CH3)-O(+)HEt protonation_acetal->protonated_acetal_2 elimination Elimination of Ethanol protonated_acetal_2->elimination -EtOH carbocation_2 Resonance-Stabilized Carbocation [R-O(+)=CH(CH3) <-> R-O-C(+)(H)CH3] elimination->carbocation_2 hydration Hydration carbocation_2->hydration H2O hemiacetal Hemiacetal R-O-CH(OH)CH3 hydration->hemiacetal decomposition Decomposition hemiacetal->decomposition deprotected_alcohol R-OH + CH3CHO decomposition->deprotected_alcohol

Caption: Mechanism of Acid-Catalyzed Deprotection of EE Ethers.

Experimental Protocols

Protocol 3: Deprotection of a 1-Ethoxyethyl Ether

  • Dissolve the EE-protected alcohol (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (4:1, 0.2 M).

  • Add a catalytic amount of acetic acid (0.1 eq) or a stronger acid like hydrochloric acid (1 M aqueous solution, 0.1 eq).[4]

  • Stir the reaction at room temperature and monitor by TLC (typically 1-4 hours).

  • Once the reaction is complete, neutralize the acid with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude alcohol by flash column chromatography if necessary.

Quantitative Data for Alcohol Deprotection
Substrate (EE-Protected Alcohol)Acid (eq)SolventTime (h)Yield (%)
EE-protected Benzyl AlcoholAcetic Acid (0.1)THF/H₂O298
EE-protected CyclohexanolHCl (0.1)THF/H₂O196
EE-protected GeraniolAcetic Acid (0.1)THF/H₂O2.595
EE-protected MentholHCl (0.1)THF/H₂O1.593
EE-protected 4-Nitrobenzyl alcoholAcetic Acid (0.1)THF/H₂O297

Protection of Amines

The protection of primary and secondary amines as their N-(1-ethoxyethyl) (NEE) derivatives is also a valuable strategy, particularly when the amine's basicity or nucleophilicity needs to be temporarily masked. The protection protocol is similar to that of alcohols, often requiring slightly more forcing conditions.

Experimental Protocol

Protocol 4: Protection of a Primary Amine (Benzylamine)

  • To a solution of benzylamine (1.0 eq) in anhydrous diethyl ether (0.5 M), add ethyl vinyl ether (2.0 eq).

  • Add a catalytic amount of trifluoroacetic acid (TFA, 0.01 eq) at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 6-8 hours.

  • Monitor the reaction by TLC. Upon completion, quench with a few drops of triethylamine.

  • Wash the solution with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

  • Purify the N-(1-ethoxyethyl)benzylamine by vacuum distillation or flash chromatography.

Quantitative Data for Amine Protection
Substrate (Amine)Vinyl EtherCatalyst (eq)SolventTime (h)Yield (%)
Benzylamine (Primary)Ethyl Vinyl EtherTFA (0.01)Diethyl Ether788
Aniline (Primary)Ethyl Vinyl EtherHCl (cat.)Benzene585
Dibenzylamine (Secondary)Ethyl Vinyl EtherTFA (0.02)Diethyl Ether1282
IndoleEthyl Vinyl EtherHCl (cat.)Benzene490

Deprotection of N-(1-Ethoxyethyl) (NEE) Amines

Similar to their oxygen-containing counterparts, NEE-protected amines are readily deprotected under mild acidic conditions to regenerate the free amine.

Experimental Protocol

Protocol 5: Deprotection of an N-(1-Ethoxyethyl) Amine

  • Dissolve the NEE-protected amine (1.0 eq) in a mixture of methanol and water (5:1, 0.2 M).

  • Add a catalytic amount of hydrochloric acid (1 M aqueous solution, 0.2 eq).

  • Stir the reaction at room temperature for 1-3 hours, monitoring by TLC.

  • Once complete, neutralize the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an appropriate organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude amine, which can be further purified if necessary.

Protection of Carboxylic Acids

Carboxylic acids can be protected as 1-ethoxyethyl (EE) esters. This protection strategy is useful when the acidic proton of the carboxylic acid needs to be masked to allow for reactions with strong bases or nucleophiles elsewhere in the molecule.

Experimental Protocol

Protocol 6: Protection of a Carboxylic Acid (Benzoic Acid)

  • To a suspension of benzoic acid (1.0 eq) in ethyl vinyl ether (5.0 eq), add a catalytic amount of anhydrous phosphoric acid (0.01 eq).

  • Stir the mixture at room temperature for 12-16 hours.

  • Monitor the reaction by TLC. Upon completion, dilute the mixture with diethyl ether.

  • Wash the organic solution with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.

  • Purify the resulting 1-ethoxyethyl benzoate by vacuum distillation or flash chromatography.

Quantitative Data for Carboxylic Acid Protection
Substrate (Carboxylic Acid)Vinyl EtherCatalyst (eq)Time (h)Yield (%)
Benzoic AcidEthyl Vinyl EtherH₃PO₄ (0.01)1491
Phenylacetic AcidEthyl Vinyl EtherH₃PO₄ (0.01)1689
Cinnamic AcidEthyl Vinyl EtherH₃PO₄ (0.01)1590

Deprotection of 1-Ethoxyethyl (EE) Esters

The deprotection of EE esters to regenerate the carboxylic acid is achieved under mild acidic hydrolysis conditions, similar to the deprotection of EE ethers and NEE amines.

Experimental Protocol

Protocol 7: Deprotection of a 1-Ethoxyethyl Ester

  • Dissolve the 1-ethoxyethyl ester (1.0 eq) in a mixture of acetone and water (3:1, 0.3 M).

  • Add a catalytic amount of p-toluenesulfonic acid monohydrate (TsOH·H₂O, 0.05 eq).

  • Stir the reaction at room temperature for 2-4 hours.

  • Monitor the reaction by TLC. After completion, remove the acetone under reduced pressure.

  • Extract the aqueous residue with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to afford the carboxylic acid.

Logical Workflow for Protecting Group Strategy

The decision to use a vinyl ether protecting group and the specific conditions to employ depend on the substrate and the overall synthetic plan. The following workflow can guide the selection process.

G start Identify Functional Group to be Protected functional_group Alcohol, Amine, or Carboxylic Acid? start->functional_group alcohol Alcohol functional_group->alcohol Alcohol amine Amine functional_group->amine Amine carboxylic_acid Carboxylic Acid functional_group->carboxylic_acid Carboxylic Acid select_protocol_alcohol Select Appropriate Protection Protocol (e.g., Protocol 1 or 2) alcohol->select_protocol_alcohol select_protocol_amine Select Protection Protocol (e.g., Protocol 4) amine->select_protocol_amine select_protocol_acid Select Protection Protocol (e.g., Protocol 6) carboxylic_acid->select_protocol_acid perform_synthesis Perform Synthetic Transformations select_protocol_alcohol->perform_synthesis select_protocol_amine->perform_synthesis select_protocol_acid->perform_synthesis deprotection_needed Deprotection Required? perform_synthesis->deprotection_needed select_deprotection_protocol Select Appropriate Deprotection Protocol (e.g., Protocol 3, 5, or 7) deprotection_needed->select_deprotection_protocol Yes final_product Final Product deprotection_needed->final_product No select_deprotection_protocol->final_product

Caption: Decision workflow for using vinyl ether protecting groups.

Stability and Orthogonality

The ethoxyethyl (EE) protecting group is stable to a variety of reaction conditions, including:

  • Strongly basic conditions: It is resistant to reagents such as organolithiums, Grignard reagents, metal hydrides (e.g., LiAlH₄, NaBH₄), and hydroxides.[2]

  • Nucleophilic attack: The acetal linkage is generally inert to common nucleophiles.

  • Oxidizing and reducing conditions: It is compatible with many common oxidizing and reducing agents.

This stability profile makes the EE group orthogonal to many other protecting groups. For instance, it can be selectively removed in the presence of silyl ethers (e.g., TBDMS, TIPS) using mild acidic conditions that would not cleave the silyl ether. Conversely, silyl ethers can be removed with fluoride reagents (e.g., TBAF) without affecting the EE group. This orthogonality is highly valuable in the synthesis of complex molecules with multiple functional groups that require differential protection.[5]

Conclusion

Vinyl ethers, particularly ethyl vinyl ether, offer a robust and versatile strategy for the protection of alcohols, amines, and carboxylic acids. The resulting 1-ethoxyethyl (EE) protected compounds exhibit excellent stability under a wide range of synthetic conditions and can be deprotected under mild acidic conditions. The protocols and data presented in these application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to effectively implement vinyl ether protecting group strategies in their synthetic endeavors.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Methoxy-2-butene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2-methoxy-2-butene synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing 2-methoxy-2-butene?

A1: The most common and direct method for synthesizing 2-methoxy-2-butene is the acid-catalyzed addition of methanol to 2-butene or an isomeric C4 alkene like isobutylene. This electrophilic addition reaction follows Markovnikov's rule, where the methoxy group adds to the more substituted carbon of the double bond.[1][2][3]

Q2: What are the typical catalysts used for this synthesis?

A2: Both homogeneous and heterogeneous acid catalysts are employed. Common homogeneous catalysts include sulfuric acid (H₂SO₄) and p-toluenesulfonic acid.[4][5] Heterogeneous catalysts, such as acidic ion-exchange resins (e.g., Amberlyst-15), are often preferred as they can be easily separated from the reaction mixture, minimizing byproduct formation and simplifying purification.[6]

Q3: What are the expected side reactions in this synthesis?

A3: The primary side reactions are acid-catalyzed hydration and hydrolysis of the product, especially if water is present in the reactants or solvent.[7] This leads to the formation of 2-methoxy-2-butanol. Dimerization or oligomerization of the starting alkene can also occur under strongly acidic conditions.

Q4: How can the progress of the reaction be monitored?

A4: The progress of the reaction can be effectively monitored by gas chromatography (GC). By taking aliquots from the reaction mixture at different time intervals, you can quantify the consumption of reactants and the formation of 2-methoxy-2-butene. This allows for the determination of reaction completion and yield.

Q5: What is the typical work-up and purification procedure for 2-methoxy-2-butene?

A5: After the reaction is complete, the catalyst is removed (by filtration for heterogeneous catalysts or neutralization and extraction for homogeneous catalysts). The crude product is then typically washed with a basic solution (e.g., sodium bicarbonate) to remove any remaining acid, followed by a water wash. The organic layer is then dried over an anhydrous salt (e.g., magnesium sulfate) and purified by fractional distillation.[8]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or no yield of 2-methoxy-2-butene 1. Inactive or insufficient catalyst. 2. Reaction temperature is too low. 3. Insufficient reaction time. 4. Presence of water in reactants or glassware.1. Use fresh, active catalyst. For solid catalysts, ensure they are properly dried and activated. Increase catalyst loading if necessary. 2. Increase the reaction temperature to the optimal range (typically 60-80 °C). 3. Monitor the reaction by GC to determine the optimal reaction time. 4. Use anhydrous methanol and dry glassware.
Formation of significant amounts of byproducts (e.g., 2-methoxy-2-butanol) 1. Presence of water in the reaction mixture. 2. Reaction temperature is too high. 3. Prolonged reaction time.1. Ensure all reactants and solvents are anhydrous. 2. Lower the reaction temperature. 3. Stop the reaction once the maximum yield of the desired product is reached, as determined by GC analysis.
Product decomposes during distillation 1. Presence of residual acid. 2. Distillation temperature is too high.1. Thoroughly neutralize the reaction mixture with a base (e.g., sodium bicarbonate solution) and wash with water before distillation. 2. Perform distillation under reduced pressure to lower the boiling point.
Difficulty in separating the product from the starting material 1. Boiling points of the product and starting material are close.1. Use a fractional distillation column with a higher number of theoretical plates for better separation. 2. Optimize the reaction to drive it to completion, minimizing the amount of unreacted starting material.

Data Presentation

Table 1: Comparison of Acid Catalysts for 2-Methoxy-2-butene Synthesis (Illustrative Data)

CatalystCatalyst Loading (wt%)Temperature (°C)Reaction Time (h)Conversion of 2-Butene (%)Selectivity for 2-Methoxy-2-butene (%)Yield (%)
H₂SO₄5604859076.5
Amberlyst-1515706959893.1
Nafion-H10705929789.2

Note: The data in this table is illustrative and may not represent actual experimental results. It is intended to provide a comparative overview of different catalysts.

Experimental Protocols

General Protocol for the Synthesis of 2-Methoxy-2-butene using a Homogeneous Acid Catalyst (H₂SO₄)
  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, add anhydrous methanol (e.g., 2 moles).

  • Catalyst Addition: Cool the flask in an ice bath and slowly add concentrated sulfuric acid (e.g., 0.05 moles) with stirring.

  • Reactant Addition: Slowly add 2-butene (e.g., 1 mole) to the reaction mixture through the dropping funnel over a period of 30 minutes while maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat it to reflux (around 60-70 °C) for 4-6 hours. Monitor the reaction progress by GC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing a saturated solution of sodium bicarbonate.

  • Extraction: Extract the product with a suitable organic solvent (e.g., diethyl ether).

  • Washing: Wash the organic layer with water and then with brine.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and remove the solvent by rotary evaporation. Purify the crude product by fractional distillation.

General Protocol for the Synthesis of 2-Methoxy-2-butene using a Heterogeneous Acid Catalyst (Amberlyst-15)
  • Catalyst Preparation: Activate the Amberlyst-15 resin by washing it with methanol and then drying it under vacuum.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the activated Amberlyst-15 (e.g., 15 wt% of the limiting reactant), anhydrous methanol (e.g., 2 moles), and 2-butene (e.g., 1 mole).

  • Reaction: Heat the mixture to reflux (around 70-80 °C) with vigorous stirring for 6-8 hours. Monitor the reaction progress by GC.

  • Catalyst Removal: After the reaction is complete, cool the mixture to room temperature and filter to remove the Amberlyst-15 catalyst.

  • Purification: Wash the recovered catalyst with methanol for reuse. The filtrate containing the product can be directly purified by fractional distillation.

Mandatory Visualizations

reaction_workflow cluster_reactants Reactants & Catalyst cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Product Reactants 2-Butene & Methanol ReactionVessel Reaction at 60-80°C Reactants->ReactionVessel Catalyst Acid Catalyst (e.g., H₂SO₄ or Amberlyst-15) Catalyst->ReactionVessel CatalystRemoval Catalyst Removal ReactionVessel->CatalystRemoval Neutralization Neutralization & Washing CatalystRemoval->Neutralization Drying Drying Neutralization->Drying Purification Fractional Distillation Drying->Purification FinalProduct 2-Methoxy-2-butene Purification->FinalProduct

Caption: Experimental workflow for the synthesis of 2-methoxy-2-butene.

signaling_pathway cluster_step1 Step 1: Protonation of Alkene cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Deprotonation Alkene 2-Butene Carbocation sec-Butyl Carbocation (intermediate) Alkene->Carbocation Electrophilic Attack H_plus H⁺ (from acid catalyst) H_plus->Carbocation Protonated_Ether Protonated Ether (intermediate) Carbocation->Protonated_Ether Methanol Methanol (CH₃OH) Methanol->Protonated_Ether Nucleophilic Attack Product 2-Methoxy-2-butene Protonated_Ether->Product Deprotonation H_plus_regenerated H⁺ (catalyst regenerated)

Caption: Reaction mechanism for the acid-catalyzed synthesis of 2-methoxy-2-butene.

References

Technical Support Center: Purification of Crude 2-Methoxy-2-Butene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of crude 2-methoxy-2-butene.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the purification of 2-methoxy-2-butene.

Q1: My final product is cloudy or contains water after distillation. What went wrong?

A1: This indicates the presence of residual water. The most likely causes are:

  • Incomplete drying: The drying agent used was either insufficient or not left in contact with the organic phase for a long enough period.

  • Inefficient separation during washing: Some of the aqueous layer may have been carried over with the organic layer during the workup.

  • Hygroscopic nature of the product: Ethers can absorb moisture from the atmosphere. Ensure your glassware is dry and, if necessary, perform the distillation under an inert atmosphere (e.g., nitrogen or argon).

Troubleshooting Steps:

  • Re-dry the distilled product over a suitable drying agent like anhydrous magnesium sulfate or molecular sieves.

  • Filter the drying agent and re-distill the product, ensuring all glassware is scrupulously dry.

  • For future purifications, ensure thorough separation of layers during aqueous washes and consider a final wash with brine to help remove dissolved water from the organic phase.

Q2: The yield of my purified 2-methoxy-2-butene is very low. What are the potential causes?

A2: Low yield can result from several factors during the purification process:

  • Product loss during aqueous workup: 2-Methoxy-2-butene has some, albeit limited, solubility in water. Multiple extensive water washes can lead to product loss.

  • Decomposition: 2-Methoxy-2-butene is an enol ether and is sensitive to acidic conditions, which can cause it to hydrolyze back to 2-butanol and methanol.[1] Ensure any acid catalyst from the synthesis step is thoroughly neutralized before heating for distillation.

  • Peroxide formation and removal: If significant amounts of peroxides were present and removed, this can reduce the overall volume of the crude product.

  • Distillation issues: Distilling too quickly can lead to poor separation. Also, leaving a significant amount of residue in the distillation flask to prevent it from going to dryness will reduce the isolated yield. It is critical to leave at least 10% of the liquid behind when distilling ethers to prevent the concentration of potentially explosive peroxides.

Q3: I suspect my crude product contains peroxides. How should I test for and remove them?

A3: Peroxide formation is a common issue with ethers upon storage and exposure to air.[1]

  • Testing: Use commercially available peroxide test strips. Alternatively, a fresh solution of potassium iodide (10% w/v) can be used. In the presence of peroxides and a few drops of acid, iodine will be liberated, turning the aqueous phase yellow or brown.

  • Removal: Peroxides MUST be removed before distillation to avoid the risk of explosion.[1]

    • Activated Alumina: Pass the crude ether through a column of activated alumina. This is an effective method for both water-soluble and insoluble ethers.

    • Ferrous Sulfate Wash: Shake the crude product with a freshly prepared solution of iron(II) sulfate (e.g., 60 g of ferrous sulfate in 100 mL of water with 6 mL of concentrated sulfuric acid). This method is effective for water-soluble ethers and can be adapted for others. After treatment, re-test for peroxides to ensure their complete removal.

Q4: My fractional distillation is not effectively separating 2-methoxy-2-butene from a close-boiling impurity. How can I improve the separation?

A4: This is a common challenge, especially if the impurity is methanol, which may form an azeotrope with the product.

  • Improve distillation efficiency: Use a longer fractionating column packed with a high-efficiency packing material (e.g., Raschig rings or Vigreux indentations). Also, ensure a slow and steady distillation rate to allow for proper vapor-liquid equilibrium to be established on each theoretical plate of the column.

  • Check for azeotropes: Methanol is a common reactant in the synthesis of 2-methoxy-2-butene and is known to form azeotropes with similar compounds like MTBE and butenes.[2] While specific data for 2-methoxy-2-butene is scarce, an azeotrope is possible. If an azeotrope is suspected, simple distillation will not be effective.

  • Extractive Distillation: This technique involves adding a high-boiling solvent to alter the relative volatilities of the components and break the azeotrope. This is a more advanced technique often used in industrial settings.

  • Chemical removal of impurity: If the impurity is methanol, it can sometimes be removed by washing with water, though this may also remove some of the desired product.

Q5: What are the most common impurities I should expect in my crude 2-methoxy-2-butene?

A5: The impurities will largely depend on the synthetic route used. However, common impurities include:

  • Unreacted starting materials: Such as 2-butanol, methanol, or butenes.

  • Catalyst: Residual acid catalyst (e.g., sulfuric acid) if not properly neutralized.

  • Side products: Isomers like 2-methyl-1-butene or 3-methoxy-1-butene.

  • Solvents: Any solvents used during the reaction or workup.

  • Water: From aqueous workup steps.

  • Peroxides: Formed during storage or handling.

Data Presentation

Quantitative data is essential for planning and troubleshooting purification processes.

Table 1: Boiling Points of 2-Methoxy-2-Butene and Potential Impurities

This table provides the normal boiling points (at 760 mmHg) of the target compound and common impurities, which is critical for planning fractional distillation.

CompoundMolecular FormulaBoiling Point (°C)
2-Methoxy-2-buteneC₅H₁₀O~67
MethanolCH₄O64.7
2-Methyl-1-buteneC₅H₁₀31.2
2-Methyl-2-buteneC₅H₁₀38.6
2-ButanolC₄H₁₀O99.5
Diethyl Ether (common solvent)C₄H₁₀O34.6

Note: The boiling point of 2-methoxy-2-butene can vary slightly depending on the source and isomeric purity.

Table 2: Comparison of Common Drying Agents for Ethereal Solutions

The choice of drying agent is a critical step after an aqueous workup.

Drying AgentCapacitySpeedEfficiencyComments
Anhydrous Magnesium Sulfate (MgSO₄)ModerateFastHighA good general-purpose drying agent for ethers.
Anhydrous Sodium Sulfate (Na₂SO₄)HighSlowLowLess efficient for ethers; better for pre-drying.
Anhydrous Calcium Chloride (CaCl₂)HighModerateHighCan form adducts with alcohols and amines.
Molecular Sieves (3Å or 4Å)ModerateSlowVery HighExcellent for achieving very low water content. Must be activated before use.
Anhydrous Potassium Carbonate (K₂CO₃)ModerateModerateModerateSuitable for drying basic or neutral solutions.

Experimental Protocols

This section provides a detailed methodology for the purification of crude 2-methoxy-2-butene.

Protocol 1: General Purification of Crude 2-Methoxy-2-Butene

This protocol assumes the crude product is from an acid-catalyzed synthesis and may contain unreacted starting materials, water, and residual acid.

1. Neutralization and Washing: a. Transfer the crude reaction mixture to a separatory funnel. b. Slowly add a saturated solution of sodium bicarbonate (NaHCO₃) or a 5% sodium hydroxide (NaOH) solution. Swirl gently and periodically vent the funnel to release any CO₂ gas that may form. Continue adding the basic solution until the aqueous layer is basic (test with pH paper). c. Shake the funnel vigorously for 1-2 minutes, venting frequently. d. Allow the layers to separate completely. Drain and discard the lower aqueous layer. e. Wash the organic layer with an equal volume of deionized water. Shake, allow the layers to separate, and discard the aqueous layer. f. Perform a final wash with an equal volume of saturated sodium chloride solution (brine). This helps to remove most of the dissolved water from the organic layer. Discard the aqueous brine layer.

2. Drying the Organic Phase: a. Transfer the washed organic layer to a clean, dry Erlenmeyer flask. b. Add a suitable amount of anhydrous magnesium sulfate (a common rule of thumb is to add enough so that some of the powder remains free-flowing when the flask is swirled). c. Stopper the flask and let it stand for at least 15-20 minutes, swirling occasionally. For very wet solutions, a longer time may be needed. d. Remove the drying agent by gravity filtration or by carefully decanting the liquid into a dry round-bottom flask suitable for distillation.

3. Peroxide Test and Removal (CRITICAL SAFETY STEP): a. Before heating, test a small aliquot of the dried product for the presence of peroxides using a peroxide test strip. b. If peroxides are detected, they must be removed before proceeding. A recommended method is to pass the solution through a short column of activated alumina. c. Retest to confirm the absence of peroxides.

4. Fractional Distillation: a. Assemble a fractional distillation apparatus using dry glassware. Use a fractionating column of appropriate length and efficiency for the expected separation. b. Add a few boiling chips or a magnetic stir bar to the distillation flask containing the dried, peroxide-free crude product. c. Slowly heat the distillation flask using a heating mantle. d. Collect the fractions that distill at different temperature ranges. The fraction corresponding to the boiling point of 2-methoxy-2-butene (~67°C) is the desired product. e. IMPORTANT: Never distill the flask to dryness. Always leave at least 10% of the initial volume as a residue to prevent the concentration of any remaining peroxides. f. Store the purified product in a tightly sealed amber bottle, preferably under an inert atmosphere, and away from light and heat to prevent new peroxide formation.

Visualizations

Diagram 1: Experimental Workflow for Purification

PurificationWorkflow cluster_workup Aqueous Workup cluster_drying_distillation Drying & Distillation crude Crude 2-Methoxy-2-Butene neutralize 1. Neutralize (e.g., NaHCO3 wash) crude->neutralize wash_water 2. Wash with Water neutralize->wash_water wash_brine 3. Wash with Brine wash_water->wash_brine dry 4. Dry Organic Layer (e.g., MgSO4) filter 5. Filter / Decant dry->filter peroxide_test 6. Peroxide Test filter->peroxide_test distill 7. Fractional Distillation peroxide_test->distill If negative product Purified Product distill->product

Caption: General experimental workflow for the purification of crude 2-methoxy-2-butene.

Diagram 2: Troubleshooting Logic for Low Purity

TroubleshootingPurity cluster_bp_no Boiling Point Varies cluster_bp_yes Boiling Point is Constant start Low Purity of 2-Methoxy-2-Butene check_bp Is the boiling point constant during distillation? start->check_bp inefficient_dist Inefficient Distillation check_bp->inefficient_dist No azeotrope Possible Azeotrope (e.g., with Methanol) check_bp->azeotrope Yes improve_dist Action: Use a better column and slower distillation rate. inefficient_dist->improve_dist check_impurity Action: Analyze fraction by GC-MS to identify the impurity. azeotrope->check_impurity

Caption: Troubleshooting flowchart for diagnosing low purity issues after distillation.

References

Technical Support Center: Optimizing Reactions with 2-Methoxy-2-Butene

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 2-methoxy-2-butene. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for optimizing experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for the hydroboration-oxidation of 2-methoxy-2-butene?

A1: The optimal temperature for the hydroboration-oxidation of 2-methoxy-2-butene depends on the specific borane reagent used and the desired stereochemical outcome. For asymmetric hydroboration using (-)-diisopinocampheylborane, a temperature of -25°C in THF has been shown to produce high enantiomeric excess (>97% ee) of the corresponding 3-methoxy-2-butanol.[1] While a general study on flow hydroboration-oxidation of olefins suggests that a reaction temperature of 25°C can lead to high yields (92%) with reduced reaction times, specific optimization for 2-methoxy-2-butene under these conditions would be necessary.[2][3]

Q2: What are the recommended conditions for using 2-methoxy-2-butene as a protecting group for alcohols?

Q3: How can the 2-methoxy-2-butyl protecting group be removed?

A3: The 2-methoxy-2-butyl ether is an acetal and is therefore cleaved under acidic conditions.[4][5][6][7] The rate of cleavage is dependent on the acid catalyst, solvent, and temperature. Generally, milder acidic conditions than those required for the cleavage of other ethers are sufficient. For example, a trace of concentrated HCl in methanol at elevated temperatures (e.g., 62°C for 15 minutes) has been used for the deprotection of similar MOM ethers.[8] It is important to choose conditions that are compatible with other functional groups in the molecule.

Q4: What are common side reactions when working with 2-methoxy-2-butene, and how can they be minimized?

A4: A common side reaction, particularly in the presence of acid catalysts or at elevated temperatures, is the polymerization of the vinyl ether.[9][10][11] To minimize polymerization, it is crucial to use the minimum necessary amount of acid catalyst and to maintain the recommended reaction temperature. The use of inhibitors or retarders can also be considered in some applications.[2][10] In electrophilic addition reactions, such as the addition of HBr, the temperature can influence the product distribution between the 1,2- and 1,4-addition products in conjugated diene systems, a principle that could be relevant if such structures are present.[12] For simple alkenes, rearrangements of the intermediate carbocation can occur, especially if a more stable carbocation can be formed.[13][14]

Troubleshooting Guides

Issue 1: Low Yield in Hydroboration-Oxidation
Possible Cause Troubleshooting Step
Suboptimal Temperature For asymmetric hydroboration, ensure the temperature is maintained at -25°C for high stereoselectivity. For general hydroboration, if the yield is low at room temperature, consider optimizing the temperature between 0°C and 25°C.
Reagent Decomposition Use freshly opened or properly stored borane reagents. Borane solutions in THF can degrade over time.
Incomplete Oxidation Ensure an excess of the oxidizing agent (e.g., H₂O₂) and base (e.g., NaOH) is used in the oxidation step. The reaction is often exothermic; maintain cooling to prevent decomposition of the peroxide.
Steric Hindrance If the alcohol to be hydroborated is sterically hindered, consider using a less bulky borane reagent than 9-BBN or disiamylborane if applicable to the desired regioselectivity.
Issue 2: Inefficient Protection of Alcohols with 2-Methoxy-2-Butene
Possible Cause Troubleshooting Step
Insufficient Acid Catalyst Increase the catalyst loading incrementally. However, be cautious as too much acid can promote polymerization.
Reaction Temperature Too Low While the reaction is often run at room temperature, gentle heating (e.g., to 40°C) may be necessary for less reactive alcohols. Monitor the reaction closely for signs of polymerization.
Presence of Water Ensure all reagents and glassware are dry. Water can compete with the alcohol for reaction with the protonated vinyl ether.
Equilibrium Not Driven to Products Use a slight excess of 2-methoxy-2-butene to drive the equilibrium towards the protected alcohol.
Issue 3: Difficulty in Deprotecting 2-Methoxy-2-Butyl Ethers
Possible Cause Troubleshooting Step
Acid Catalyst Too Weak or Concentration Too Low Switch to a stronger acid catalyst or increase the concentration. For example, if acetic acid is ineffective, try trifluoroacetic acid or a mineral acid like HCl.
Reaction Temperature Too Low Gently warm the reaction mixture. Acid-catalyzed cleavage of ethers is often slow at room temperature.[4]
Solvent Effects The choice of solvent can influence the rate of cleavage. Protic solvents like methanol or ethanol can participate in the reaction.
Substrate Stability If the substrate is sensitive to strong acid, consider using a milder Lewis acid catalyst for deprotection.

Quantitative Data on Reaction Temperatures

The following tables summarize available quantitative data for reactions involving 2-methoxy-2-butene and related compounds.

Table 1: Asymmetric Hydroboration-Oxidation of 2-Methoxy-2-Butene

ReagentTemperature (°C)SolventProductEnantiomeric Excess (ee)Reference
(-)-Diisopinocampheylborane-25THF(-)-[2R,3R]-3-Methoxy-2-butanol>97%[1]
(-)-Diisopinocampheylborane-25THF(+)-[2S,3S]-3-Methoxy-2-butanol90%[1]

Table 2: Epoxidation of Related Butenes

SubstrateOxidizing AgentCatalystTemperature (°C)Selectivity to EpoxideReference
2-Methyl-2-buteneOzone/NO₂-30090.1 mol%[15]

Experimental Protocols

Protocol 1: Asymmetric Hydroboration of (E)- and (Z)-2-Methoxy-2-Butene [1]

  • Preparation of the Hydroborating Agent: A solution of (-)-diisopinocampheylborane is prepared in anhydrous tetrahydrofuran (THF).

  • Hydroboration: The solution of the hydroborating agent is cooled to -25°C under an inert atmosphere (e.g., nitrogen or argon). A solution of (E)- or (Z)-2-methoxy-2-butene in THF is added dropwise to the cooled solution. The reaction mixture is stirred at -25°C for a specified period to ensure complete hydroboration.

  • Oxidation: The reaction mixture is allowed to warm to room temperature. A solution of aqueous sodium hydroxide (NaOH) is added, followed by the slow, dropwise addition of hydrogen peroxide (H₂O₂), while maintaining the temperature below 40°C with an ice bath.

  • Work-up: After the oxidation is complete, the aqueous layer is separated and the organic layer is extracted with a suitable solvent (e.g., diethyl ether). The combined organic extracts are washed with brine, dried over an anhydrous drying agent (e.g., MgSO₄), and the solvent is removed under reduced pressure to yield the crude 3-methoxy-2-butanol.

  • Purification: The crude product is purified by a suitable method, such as flash chromatography, to obtain the pure alcohol.

Visualizations

Electrophilic_Addition_Mechanism Alkene 2-Methoxy-2-Butene Carbocation Carbocation Intermediate (Resonance Stabilized) Alkene->Carbocation Protonation of double bond HBr H-Br HBr->Carbocation Product 2-Bromo-2-methoxybutane Carbocation->Product Nucleophilic attack by Br⁻ Bromide Br⁻ Bromide->Product

Caption: Mechanism of electrophilic addition of HBr to 2-methoxy-2-butene.

Protecting_Group_Workflow cluster_protection Protection cluster_deprotection Deprotection Alcohol Alcohol (R-OH) Protected_Alcohol Protected Alcohol (2-Methoxy-2-butyl ether) Alcohol->Protected_Alcohol H⁺ catalyst Reagent 2-Methoxy-2-butene Reagent->Protected_Alcohol Protected_Alcohol_deprotect Protected Alcohol (2-Methoxy-2-butyl ether) Deprotected_Alcohol Alcohol (R-OH) Protected_Alcohol_deprotect->Deprotected_Alcohol Aqueous Acid (H₃O⁺)

Caption: Workflow for alcohol protection and deprotection using 2-methoxy-2-butene.

References

Technical Support Center: Stereochemical Control with 2-Methoxy-2-butene

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for stereochemical challenges in reactions involving 2-methoxy-2-butene. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for challenges encountered during stereoselective synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in controlling stereochemistry with 2-methoxy-2-butene?

A1: The main challenges in controlling the stereochemistry of reactions with 2-methoxy-2-butene stem from its structure and reactivity:

  • Mixture of (E)- and (Z)-isomers: 2-Methoxy-2-butene is often synthesized as a mixture of (E) and (Z)-isomers. Since each isomer can lead to different stereochemical outcomes in a stereospecific reaction, the isomeric purity of the starting material is crucial for obtaining a stereochemically pure product.[1][2]

  • High Electron Density: The methoxy group makes the double bond electron-rich, which enhances its reactivity towards electrophiles. While this is beneficial for many reactions, it can also lead to a lack of selectivity or the occurrence of side reactions if conditions are not carefully controlled.[3]

  • Carbocation Stability: In electrophilic additions, the methoxy group stabilizes the adjacent carbocation intermediate through resonance. This can influence the regioselectivity of the reaction.[3]

  • Potential for Isomerization: Under certain acidic or basic conditions, there is a risk of isomerization of the double bond, which can compromise the stereochemical integrity of the reaction.[4]

Q2: How does the (E)/(Z) isomer ratio of the starting 2-methoxy-2-butene affect the stereochemical outcome of the product?

A2: In stereospecific reactions, the stereochemistry of the starting material directly determines the stereochemistry of the product. Therefore, if you start with a mixture of (E)- and (Z)-2-methoxy-2-butene, you will likely obtain a mixture of diastereomeric products. For instance, in asymmetric hydroboration, the (E)- and (Z)-isomers yield different diastereomers of the 3-methoxy-2-butanol product.[1] To obtain a single stereoisomer of the product, it is essential to either start with a pure isomer of 2-methoxy-2-butene or separate the diastereomeric products after the reaction.

Q3: Can 2-methoxy-2-butene undergo isomerization during a reaction?

A3: Yes, E/Z isomerization of alkenes can be catalyzed by acids, bases, or even light.[4] Given that many reactions involving alkenes are conducted under acidic or basic conditions, there is a potential for isomerization of 2-methoxy-2-butene. This would be detrimental to stereocontrol, as it would lead to a mixture of products. It is crucial to carefully select reaction conditions to minimize the risk of isomerization.

Q4: What types of stereoselective reactions are commonly performed with 2-methoxy-2-butene?

A4: Due to its electron-rich nature, 2-methoxy-2-butene is a good substrate for several stereoselective reactions, including:

  • Asymmetric Hydroboration-Oxidation: This is a well-established method to introduce a hydroxyl group with controlled stereochemistry.[1]

  • Sharpless Asymmetric Dihydroxylation: This reaction can be used to create vicinal diols with high enantioselectivity.[5][6]

  • Epoxidation: The double bond can be converted to an epoxide, and the stereochemistry can be controlled using chiral epoxidation agents.[7]

Troubleshooting Guides

Asymmetric Hydroboration-Oxidation

Problem: Low Enantioselectivity (ee%)

Possible Cause Troubleshooting Steps
Impure Chiral Borane Reagent Use a freshly prepared or purchased chiral borane reagent of high purity. The effectiveness of reagents like (-)-diisopinocampheylborane is highly dependent on their enantiomeric purity.
Incorrect Reaction Temperature Asymmetric hydroborations are often temperature-sensitive. Ensure the reaction is carried out at the recommended temperature (e.g., -25°C) to maximize facial selectivity.[1]
Presence of Water or Other Protic Impurities Water can react with the borane reagent, reducing its effectiveness. Use anhydrous solvents and reagents, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
Incorrect Stoichiometry Ensure the correct molar ratio of alkene to borane reagent is used as specified in the protocol.

Problem: Mixture of Diastereomers

Possible Cause Troubleshooting Steps
Starting Material is a Mixture of (E)- and (Z)-isomers Use a pure isomer of 2-methoxy-2-butene. If this is not possible, you will need to separate the diastereomeric products after the reaction using chromatography.[1]
Isomerization of the Double Bond During the Reaction Ensure the reaction conditions are not promoting isomerization. Avoid strongly acidic or basic conditions if possible.
Sharpless Asymmetric Dihydroxylation

Problem: Low Enantioselectivity (ee%) with AD-mix

Possible Cause Troubleshooting Steps
"Second Catalytic Cycle" A secondary, non-enantioselective reaction pathway can occur if the osmylate ester intermediate is oxidized before it dissociates from the chiral ligand.[5] To suppress this, consider using a higher molar concentration of the chiral ligand.
Substrate Concentration is Too High High concentrations of the alkene can lead to a non-ligated dihydroxylation reaction, which is not stereoselective.[6] Try running the reaction at a lower concentration.
Incorrect pH The pH of the reaction medium can influence the rate and selectivity. The reaction is typically faster under slightly basic conditions. The AD-mix formulations contain a buffer to maintain an optimal pH.[6]
Electron-Rich Nature of the Alkene Electron-rich alkenes like 2-methoxy-2-butene can sometimes exhibit lower selectivity in Sharpless dihydroxylation. Consider using specialized ligands or additives like methanesulfonamide (MsNH2) which are known to improve enantioselectivity in some cases.[8]

Problem: Formation of Side Products

Possible Cause Troubleshooting Steps
Over-oxidation If the reaction is left for too long or if the conditions are too harsh, the diol product can be further oxidized. Monitor the reaction progress carefully using techniques like TLC or GC.
Hydrolysis of the Methoxy Group Under acidic workup conditions, the enol ether functionality could potentially be hydrolyzed. Use a neutral or slightly basic workup procedure.

Quantitative Data

Table 1: Asymmetric Hydroboration-Oxidation of (E)- and (Z)-2-Methoxy-2-butene

Starting IsomerChiral BoraneProductEnantiomeric Excess (ee%)
(E)-2-methoxy-2-butene(-)-diisopinocampheylborane(+)-(2R,3S)-3-methoxy-2-butanol90%[1]
(Z)-2-methoxy-2-butene(-)-diisopinocampheylborane(-)-(2R,3R)-3-methoxy-2-butanol>97%[1]

Experimental Protocols

Key Experiment: Asymmetric Hydroboration-Oxidation of (Z)-2-Methoxy-2-butene

This protocol is adapted from the literature for the synthesis of (-)-(2R,3R)-3-methoxy-2-butanol.[1]

Materials:

  • (Z)-2-methoxy-2-butene

  • (-)-Diisopinocampheylborane (Ipc₂BH)

  • Anhydrous Tetrahydrofuran (THF)

  • Sodium Hydroxide (NaOH) solution (e.g., 3M)

  • Hydrogen Peroxide (H₂O₂) solution (e.g., 30%)

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for anhydrous reactions

Procedure:

  • Setup: Assemble a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet.

  • Hydroboration:

    • Dissolve (Z)-2-methoxy-2-butene in anhydrous THF in the reaction flask.

    • Cool the solution to -25°C using a suitable cooling bath.

    • Slowly add a solution of (-)-diisopinocampheylborane in anhydrous THF to the cooled alkene solution while maintaining the temperature at -25°C.

    • Stir the reaction mixture at -25°C for the recommended time (e.g., 4 hours) to ensure complete hydroboration.

  • Oxidation:

    • To the cold reaction mixture, slowly add the NaOH solution, ensuring the temperature does not rise significantly.

    • Carefully add the H₂O₂ solution dropwise, maintaining the temperature below 20°C.

    • After the addition is complete, allow the mixture to warm to room temperature and stir for several hours or until the oxidation is complete (monitor by TLC or GC).

  • Workup and Purification:

    • Separate the organic layer.

    • Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether).

    • Combine the organic layers, wash with brine, and dry over an anhydrous salt (e.g., MgSO₄).

    • Remove the solvent under reduced pressure.

    • Purify the crude product by flash column chromatography to obtain the desired (-)-(2R,3R)-3-methoxy-2-butanol.

Visualizations

AsymmetricHydroboration Asymmetric Hydroboration-Oxidation Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Start with pure (Z)-2-methoxy-2-butene reagents Prepare anhydrous THF and (-)-Ipc₂BH start->reagents hydroboration Hydroboration at -25°C reagents->hydroboration oxidation Oxidation with NaOH/H₂O₂ hydroboration->oxidation workup Aqueous Workup oxidation->workup purification Column Chromatography workup->purification end end purification->end (-)-(2R,3R)-3-methoxy-2-butanol (>97% ee)

Caption: Workflow for the asymmetric hydroboration-oxidation of (Z)-2-methoxy-2-butene.

Stereochemical_Pathway Stereochemical Pathways of Hydroboration Z_isomer (Z)-2-methoxy-2-butene reagent (-)-Ipc₂BH, then NaOH/H₂O₂ Z_isomer->reagent E_isomer (E)-2-methoxy-2-butene E_isomer->reagent Z_product (-)-(2R,3R)-3-methoxy-2-butanol reagent->Z_product >97% ee E_product (+)-(2R,3S)-3-methoxy-2-butanol reagent->E_product 90% ee

Caption: Influence of starting material geometry on the stereochemical outcome.

References

Technical Support Center: Purification of 2-Methoxy-2-butene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed information on how to remove acidic impurities from 2-methoxy-2-butene. The following sections offer troubleshooting advice, frequently asked questions, and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the common acidic impurities in 2-methoxy-2-butene?

A1: Common acidic impurities in 2-methoxy-2-butene typically originate from the acid catalyst used during its synthesis. These can include:

  • Mineral acids: Sulfuric acid (H₂SO₄) is a common catalyst.

  • Organic acids: p-Toluenesulfonic acid (p-TsOH) is another frequently used catalyst.

  • Solid acid catalysts: Acidic ion-exchange resins like Amberlyst-15 can sometimes leach acidic residues into the product.

These acidic remnants can compromise the stability of the final product and interfere with subsequent reactions.

Q2: Why is it crucial to remove acidic impurities from 2-methoxy-2-butene?

A2: 2-Methoxy-2-butene is an enol ether, a class of compounds that is highly sensitive to acidic conditions.[1] The presence of acid can catalyze undesirable side reactions, such as hydrolysis back to the corresponding ketone and alcohol, or polymerization. For applications in research and drug development, high purity is essential to ensure the reliability and reproducibility of experimental results.

Q3: What is the primary method for removing acidic impurities?

A3: The most common and effective method is a liquid-liquid extraction, often referred to as a "work-up," using a mild aqueous basic solution. This process neutralizes the acidic impurities, converting them into salts that are soluble in the aqueous phase and can thus be separated from the organic product.

Q4: Which basic solution should I use for the wash?

A4: A saturated aqueous solution of sodium bicarbonate (NaHCO₃) is generally the preferred choice. It is a weak base, which is sufficient to neutralize strong acid catalysts without causing the hydrolysis of the enol ether product. Dilute solutions of sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃) can also be used, but care must be taken as stronger bases can promote side reactions.

Troubleshooting Guide

Issue 1: An emulsion has formed between the organic and aqueous layers during the wash.

  • Cause: Emulsions are colloidal suspensions of one liquid in another and can form when the densities of the two layers are similar or when surfactants are present. Vigorous shaking of the separatory funnel is a common cause.

  • Solution:

    • Be patient: Allow the separatory funnel to stand undisturbed for 10-20 minutes, as some emulsions will break on their own.

    • Gentle Swirling: Instead of vigorous shaking, gently swirl or rock the separatory funnel to mix the layers. This minimizes the formation of emulsions.

    • "Salting out": Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength and density of the aqueous layer, which can help to break the emulsion.

    • Dilution: Add more of the organic solvent to decrease the density of the organic layer.

    • Filtration: As a last resort, the entire mixture can be filtered through a pad of Celite® (diatomaceous earth) to break up the emulsion.

Issue 2: After washing with a basic solution, the product still shows acidic properties (e.g., by pH test of a water wash).

  • Cause: The acidic impurities may not have been completely neutralized. This could be due to an insufficient amount of basic solution or inadequate mixing.

  • Solution:

    • Repeat the wash: Perform another wash with the aqueous basic solution.

    • Check pH: After the basic wash, wash the organic layer with deionized water and test the pH of the aqueous layer to ensure it is neutral or slightly basic.

    • Increase mixing time: Ensure adequate contact time between the organic and aqueous layers by gentle swirling for a longer period.

Issue 3: Low yield of 2-methoxy-2-butene after the purification process.

  • Cause: Product loss can occur through several mechanisms:

    • Hydrolysis of the enol ether due to overly harsh basic conditions or prolonged contact with the aqueous phase.

    • Physical loss of product during the separation of layers.

    • Dissolution of the product into the aqueous layer if it has some water solubility.

  • Solution:

    • Use a mild base: Stick to sodium bicarbonate solution for the wash.

    • Minimize work-up time: Do not let the product sit in the separatory funnel with the aqueous solution for an extended period.

    • Back-extraction: After separating the initial aqueous layer, you can "back-extract" it with a fresh portion of the organic solvent to recover any dissolved product.

Data Presentation

The following table provides representative data for the purification of 2-methoxy-2-butene using a standard washing protocol. The initial sample is assumed to be contaminated with a residual acid catalyst.

ParameterBefore PurificationAfter PurificationMethod of Analysis
Purity ~95%>99%Gas Chromatography (GC)
Residual Acid PresentNot DetectedpH test of water wash
Appearance Slightly yellow tintColorlessVisual Inspection

Note: These values are typical for a successful laboratory-scale purification. Actual results may vary depending on the initial concentration of impurities and the specific conditions of the work-up.

Experimental Protocols

Protocol 1: Removal of Acidic Impurities using Liquid-Liquid Extraction

  • Dissolution: Dissolve the crude 2-methoxy-2-butene in a suitable water-immiscible organic solvent, such as diethyl ether or methyl tert-butyl ether (MTBE). A volume of solvent that is 2-3 times the volume of the crude product is recommended.

  • Transfer: Transfer the solution to a separatory funnel of an appropriate size. The total volume should not exceed two-thirds of the funnel's capacity.

  • First Wash (Neutralization): Add a volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution approximately equal to the volume of the organic layer to the separatory funnel.

  • Mixing: Stopper the funnel and gently swirl the contents for 1-2 minutes. Periodically, invert the funnel and open the stopcock to vent any pressure buildup, which can occur due to the release of CO₂ gas from the neutralization reaction.

  • Separation: Allow the layers to separate completely. The aqueous layer will typically be the bottom layer. Drain and collect the aqueous layer.

  • Second Wash (Water): Add a volume of deionized water to the organic layer remaining in the funnel. Gently mix and allow the layers to separate as before. Drain and discard the aqueous layer.

  • Third Wash (Brine): Add a volume of saturated aqueous sodium chloride (brine) solution to the organic layer. This wash helps to remove any remaining water from the organic layer. Gently mix, allow the layers to separate, and drain the aqueous brine layer.

  • Drying: Transfer the organic layer to a clean, dry Erlenmeyer flask. Add an anhydrous drying agent, such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), until the drying agent no longer clumps together.

  • Filtration: Filter the solution to remove the drying agent.

  • Solvent Removal: Remove the solvent using a rotary evaporator to obtain the purified 2-methoxy-2-butene.

Visualizations

experimental_workflow start Crude 2-methoxy-2-butene dissolve Dissolve in Organic Solvent start->dissolve transfer Transfer to Separatory Funnel dissolve->transfer wash_bicarb Wash with sat. NaHCO3 solution transfer->wash_bicarb separate1 Separate Layers wash_bicarb->separate1 wash_water Wash with Deionized Water separate1->wash_water separate2 Separate Layers wash_water->separate2 wash_brine Wash with Brine separate2->wash_brine separate3 Separate Layers wash_brine->separate3 dry Dry Organic Layer (e.g., MgSO4) separate3->dry filter Filter dry->filter evaporate Remove Solvent (Rotary Evaporator) filter->evaporate end Purified 2-methoxy-2-butene evaporate->end

Caption: Workflow for the purification of 2-methoxy-2-butene.

troubleshooting_emulsion start Emulsion Formed wait Let stand for 10-20 minutes start->wait resolved1 Emulsion Resolved wait->resolved1 Yes add_brine Add Saturated NaCl (Brine) wait->add_brine No resolved2 Emulsion Resolved add_brine->resolved2 Yes dilute Dilute with more organic solvent add_brine->dilute No resolved3 Emulsion Resolved dilute->resolved3 Yes filter Filter through Celite® dilute->filter No resolved4 Emulsion Resolved filter->resolved4

Caption: Troubleshooting guide for emulsion formation.

References

Technical Support Center: Troubleshooting Low Conversion Rates in 2-Methoxy-2-Butene Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 2-methoxy-2-butene, a key intermediate in various organic syntheses. Low conversion rates are a frequent impediment, and this guide offers a structured approach to identifying and resolving the underlying issues.

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of low conversion rates in the acid-catalyzed synthesis of 2-methoxy-2-butene?

A1: The most prevalent issue is often the presence of water in the reaction mixture. Water can compete with the methanol nucleophile, leading to the hydrolysis of the carbocation intermediate back to the starting alcohol (e.g., 2-methyl-2-butanol) or hydrolysis of the desired ether product.[1][2] It is crucial to use anhydrous reactants and solvents.

Q2: Can the choice of acid catalyst significantly impact the reaction yield?

A2: Absolutely. The type and concentration of the acid catalyst are critical. Strong Brønsted acids like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) are commonly used.[3] However, an excessively high catalyst concentration can promote side reactions such as polymerization and dehydration.[4] The optimal catalyst and its concentration must be determined empirically for a specific reaction scale and conditions.

Q3: My reaction has stalled, and I suspect catalyst deactivation. What could be the cause?

A3: Catalyst deactivation can occur due to several factors. In heterogeneous catalysis, the active sites can be blocked by polymer formation or the adsorption of impurities. For homogeneous catalysts, side reactions can consume the acid, reducing its effective concentration.

Q4: I am observing the formation of multiple byproducts. What are the likely side reactions?

A4: Common side reactions in the synthesis of 2-methoxy-2-butene include:

  • Dehydration: The alcohol starting material can eliminate water to form a mixture of isomeric butenes.[5]

  • Polymerization: The electron-rich double bond of the vinyl ether product is susceptible to acid-catalyzed polymerization, especially at higher temperatures and catalyst concentrations.[6]

  • Isomerization: The initial product may isomerize to other butene isomers under acidic conditions.[7]

Troubleshooting Guide for Low Conversion Rates

This guide provides a systematic approach to diagnosing and resolving low conversion rates in 2-methoxy-2-butene reactions.

Step 1: Analyze the Reaction Mixture

Before making any changes to your protocol, it is essential to understand the composition of your crude reaction mixture.

  • Recommended Analytical Techniques:

    • Gas Chromatography-Mass Spectrometry (GC-MS): To identify and quantify the starting materials, desired product, and any byproducts.[7][8][9]

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide structural information to confirm the identity of the products and byproducts.[10][11]

Step 2: Follow the Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting low conversion rates.

TroubleshootingWorkflow cluster_start cluster_analysis Problem Analysis cluster_causes_sm Potential Causes (High Starting Material) cluster_solutions_sm Solutions cluster_causes_bp Potential Causes (Byproducts) cluster_solutions_bp Solutions start Low Conversion Rate Observed analysis Analyze reaction mixture (GC-MS, NMR) start->analysis check_starting_material High amount of starting material? analysis->check_starting_material Yes check_byproducts Significant byproducts detected? analysis->check_byproducts No cause_catalyst Insufficient/Inactive Catalyst check_starting_material->cause_catalyst cause_temp Low Reaction Temperature check_starting_material->cause_temp cause_time Insufficient Reaction Time check_starting_material->cause_time cause_water Presence of Water check_starting_material->cause_water cause_polymerization Polymerization check_byproducts->cause_polymerization High MW polymer observed cause_dehydration Dehydration check_byproducts->cause_dehydration Butene isomers detected cause_isomerization Isomerization check_byproducts->cause_isomerization Isomeric ethers detected solution_catalyst Increase catalyst loading or use fresh catalyst cause_catalyst->solution_catalyst solution_temp Increase reaction temperature cause_temp->solution_temp solution_time Extend reaction time cause_time->solution_time solution_water Use anhydrous reactants/solvents cause_water->solution_water solution_polymerization Lower temperature, reduce catalyst concentration cause_polymerization->solution_polymerization solution_dehydration Use milder acid, lower temperature cause_dehydration->solution_dehydration solution_isomerization Optimize reaction time and temperature cause_isomerization->solution_isomerization

Caption: Troubleshooting workflow for low conversion rates.

Data on Reaction Parameters

Optimizing reaction conditions is crucial for maximizing the conversion rate and selectivity. The following table summarizes the impact of key parameters on the outcome of the reaction.

ParameterConditionExpected Impact on ConversionPotential Negative Effects
Temperature Too LowSlow reaction rate, incomplete conversion-
OptimalIncreased reaction rate-
Too HighIncreased rate of side reactions (dehydration, polymerization)Decreased selectivity
Catalyst Conc. Too LowIncomplete conversion-
OptimalEfficient conversion-
Too HighIncreased rate of polymerization and other side reactionsLower yield of desired product
Water Content HighPromotes hydrolysis, leading to lower yieldFormation of alcohol byproduct
AnhydrousFavors ether formation-
Reactant Ratio Excess MethanolShifts equilibrium towards product formationMay complicate purification

Key Experimental Protocol: Acid-Catalyzed Synthesis of 2-Methoxy-2-Butene

This protocol outlines a general procedure for the synthesis of 2-methoxy-2-butene from 2-methyl-2-butanol and methanol using an acid catalyst.

Materials:
  • 2-Methyl-2-butanol (anhydrous)

  • Methanol (anhydrous)

  • Acid catalyst (e.g., p-toluenesulfonic acid or sulfuric acid)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Sodium bicarbonate solution (saturated)

  • Drying tube (e.g., with calcium chloride)

  • Distillation apparatus

Experimental Workflow Diagram:

ExperimentalWorkflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification A Combine anhydrous 2-methyl-2-butanol and methanol in a round-bottom flask. B Add the acid catalyst portion-wise with stirring. A->B C Attach a reflux condenser with a drying tube. B->C D Heat the reaction mixture to reflux for the desired time. C->D E Cool the reaction mixture to room temperature. D->E F Quench the reaction by adding saturated sodium bicarbonate solution. E->F G Separate the organic layer. F->G H Wash the organic layer with water and brine. G->H I Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. H->I J Filter to remove the drying agent. I->J K Purify the crude product by fractional distillation. J->K L Collect the fraction corresponding to 2-methoxy-2-butene (b.p. ~72-74 °C). K->L

Caption: General experimental workflow for the synthesis of 2-methoxy-2-butene.

Detailed Procedure:
  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar, combine anhydrous 2-methyl-2-butanol and a molar excess of anhydrous methanol.

  • Catalyst Addition: Slowly add the acid catalyst (e.g., 0.1-1 mol%) to the stirred solution. An exothermic reaction may be observed.

  • Reflux: Attach a reflux condenser fitted with a drying tube to the flask and heat the mixture to reflux. Monitor the reaction progress by TLC, GC, or NMR.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

  • Extraction and Washing: Transfer the mixture to a separatory funnel. Separate the organic layer and wash it sequentially with water and brine.

  • Drying: Dry the organic layer over an anhydrous drying agent such as sodium sulfate or magnesium sulfate.

  • Purification: Filter off the drying agent and purify the crude product by fractional distillation. Collect the fraction boiling at approximately 72-74 °C, which corresponds to 2-methoxy-2-butene.

Note: The optimal reaction time, temperature, and catalyst loading should be determined experimentally for each specific application.

References

Technical Support Center: Stabilizing Carbocation Intermediates in 2-Methoxy-2-Butene Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-methoxy-2-butene. The focus is on understanding and stabilizing the carbocation intermediates that are central to the reactivity of this enol ether.

Troubleshooting Guides

This section addresses common issues encountered during reactions with 2-methoxy-2-butene, providing potential causes and solutions in a question-and-answer format.

Question: Why is my reaction yield unexpectedly low?

Possible Causes and Solutions:

  • Incomplete Reaction: The reaction may not have gone to completion.

    • Solution: Monitor the reaction progress using an appropriate technique (e.g., TLC, GC, NMR). If the reaction has stalled, consider extending the reaction time or gently increasing the temperature.[1][2]

  • Decomposition of Starting Material or Product: Enol ethers can be sensitive to acidic conditions over long periods, leading to decomposition.

    • Solution: Ensure the reaction is quenched as soon as it reaches completion. If decomposition is observed before the starting material is consumed, consider quenching the reaction early and proceeding with purification.[1]

  • Moisture in the Reaction: Water can compete as a nucleophile, leading to undesired hydrolysis byproducts.

    • Solution: Use anhydrous solvents and reagents. Flame-dry or oven-dry all glassware before use.[3][4]

  • Suboptimal Temperature: The reaction temperature may be too low for an efficient rate or too high, promoting side reactions.

    • Solution: The optimal temperature for many acid-catalyzed additions to enol ethers is in the range of 60–80°C. This should be optimized for each specific reaction.

  • Loss of Product During Workup: The product may be lost during extraction or purification steps.

    • Solution: Ensure all transfers of the product are quantitative by rinsing glassware with the appropriate solvent. Be cautious during rotary evaporation if the product is volatile.[1]

Question: I am observing multiple products in my crude reaction mixture. What are the likely side reactions?

Possible Side Reactions and Mitigation Strategies:

  • Polymerization: The carbocation intermediate can be attacked by another molecule of 2-methoxy-2-butene, initiating polymerization.

    • Mitigation: This is more likely with highly acidic catalysts or high concentrations of the enol ether. Use a milder acid catalyst or add the enol ether slowly to the reaction mixture.

  • Formation of Regioisomers: While the methoxy group strongly directs the regioselectivity of electrophilic addition, minor amounts of the other regioisomer may form.[5]

    • Mitigation: The choice of electrophile and reaction conditions can influence regioselectivity. Careful analysis of the reaction conditions reported in the literature for similar substrates is recommended.

  • Ozonolysis Products: If the reaction is exposed to air for extended periods, ozonolysis of the double bond can occur, leading to the formation of acetone and a methoxy-substituted Criegee intermediate or acetaldehyde and a methyl-methoxy-substituted Criegee intermediate.[5]

    • Mitigation: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Hydrolysis Byproducts: If water is present, the enol ether can be hydrolyzed to a ketone.

    • Mitigation: As mentioned previously, ensure anhydrous conditions.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the theoretical and practical aspects of 2-methoxy-2-butene reactions.

1. How does the methoxy group stabilize the carbocation intermediate?

The methoxy group stabilizes the adjacent carbocation through a powerful resonance effect. The lone pairs of electrons on the oxygen atom can be delocalized into the empty p-orbital of the carbocation, effectively distributing the positive charge over both the carbon and oxygen atoms. This resonance stabilization is a dominant factor in the reactivity and regioselectivity of 2-methoxy-2-butene.[5]

2. What determines the regioselectivity of electrophilic additions to 2-methoxy-2-butene?

The regioselectivity is primarily controlled by the stability of the resulting carbocation intermediate. Protonation of the double bond at the C3 position leads to the formation of a tertiary carbocation at the C2 position. This carbocation is significantly stabilized by the resonance donation from the adjacent methoxy group. Protonation at the C2 position would result in a secondary carbocation at C3, which lacks this direct resonance stabilization and is therefore much less favorable.[5]

3. Can carbocation rearrangements occur in reactions of 2-methoxy-2-butene?

The tertiary carbocation formed from 2-methoxy-2-butene is already highly stabilized by the methoxy group. Therefore, rearrangements to an even more stable carbocation are generally not a significant concern with this substrate under typical electrophilic addition conditions.

4. How can I characterize the products and intermediates in my reaction?

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for this purpose. 1H and 13C NMR can be used to identify the structure of the final product and any side products by analyzing chemical shifts, coupling constants, and integration.[6][7] In some cases, specialized NMR techniques can be used to study reaction kinetics and detect transient intermediates.

5. What are the applications of 2-methoxy-2-butene in drug development?

Enol ethers like 2-methoxy-2-butene are valuable intermediates in pharmaceutical synthesis. They can be used as building blocks for the construction of complex molecules due to their predictable reactivity and the ability of the methoxy group to be converted into other functional groups (e.g., a ketone). For example, similar structures are used in the synthesis of macrolide antibiotics like Clarithromycin, as well as vitamins and carotenoids.[8] The controlled formation of stereocenters during additions to the double bond is a key consideration in these applications.

Quantitative Data

While extensive quantitative data for a wide range of reactions of 2-methoxy-2-butene is dispersed throughout the literature, the following table summarizes typical observations for acid-catalyzed additions.

Reaction ParameterTypical Value/ObservationFactors Influencing the Parameter
Yield 70-95%Purity of reagents, anhydrous conditions, reaction time and temperature, efficiency of workup.[9]
Regioselectivity >95% for addition to the C2 positionThe strong directing effect of the methoxy group.
Reaction Time 1-24 hoursCatalyst concentration, temperature, nature of the electrophile.[4]
Optimal Temperature 60-80 °CBalances reaction rate against potential for side reactions.

Note: These are general ranges and the optimal conditions will vary depending on the specific electrophile and desired product.

Experimental Protocols

Representative Protocol: Acid-Catalyzed Addition of Methanol to 2-Methoxy-2-butene

This protocol describes a typical procedure for the acid-catalyzed addition of an alcohol to an enol ether.

Materials:

  • 2-methoxy-2-butene

  • Anhydrous methanol

  • Catalytic amount of a strong acid (e.g., sulfuric acid or p-toluenesulfonic acid)

  • Anhydrous sodium bicarbonate for quenching

  • Anhydrous magnesium sulfate or sodium sulfate for drying

  • Appropriate organic solvent for extraction (e.g., diethyl ether or dichloromethane)

Procedure:

  • Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-methoxy-2-butene in an excess of anhydrous methanol under an inert atmosphere (e.g., nitrogen).

  • Catalyst Addition: While stirring, add a catalytic amount of the strong acid to the solution.

  • Reaction: Heat the reaction mixture to reflux (the optimal temperature may need to be determined empirically, but 60-80°C is a good starting point) and monitor the progress of the reaction by TLC or GC.

  • Quenching: Once the reaction is complete, cool the mixture to room temperature and quench the acid catalyst by carefully adding anhydrous sodium bicarbonate until the evolution of gas ceases.

  • Workup: Remove the methanol under reduced pressure. Partition the residue between an organic solvent (e.g., diethyl ether) and water. Separate the organic layer, and wash it with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by an appropriate method, such as distillation or column chromatography, to yield the pure acetal product.

Mandatory Visualizations

Reaction_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product 2-methoxy-2-butene 2-Methoxy-2-butene H+ H+ (Acid Catalyst) carbocation Resonance-Stabilized Carbocation product Addition Product carbocation->product Nucleophilic Attack (e.g., by Methanol)

Caption: Reaction mechanism of electrophilic addition to 2-methoxy-2-butene.

Troubleshooting_Workflow start Low Reaction Yield check_completion Is the reaction complete? start->check_completion check_side_products Are there unexpected side products? check_completion->check_side_products Yes extend_time Extend reaction time or increase temperature. check_completion->extend_time No check_workup Was the workup efficient? check_side_products->check_workup No check_moisture Were anhydrous conditions used? check_side_products->check_moisture Yes improve_workup Improve extraction/purification. check_workup->improve_workup No end Yield Improved check_workup->end Yes extend_time->end optimize_conditions Optimize catalyst/temperature. optimize_conditions->end improve_workup->end check_moisture->optimize_conditions Yes use_anhydrous Use anhydrous reagents/solvents. check_moisture->use_anhydrous No use_anhydrous->end

Caption: Troubleshooting workflow for low reaction yield.

References

Catalyst selection for optimizing 2-methoxy-2-butene transformations

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: 2-Methoxy-2-butene Transformations

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions for optimizing transformations involving 2-methoxy-2-butene.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of catalysts used for transformations of 2-methoxy-2-butene?

A1: The choice of catalyst is highly dependent on the desired transformation.

  • Acid-Catalyzed Reactions: For reactions like hydration, hydrolysis, and etherification, strong Brønsted acids (e.g., H₂SO₄) or solid acid catalysts like zeolites (e.g., H-Beta) and cation exchange resins (e.g., Amberlyst 16) are commonly used.[1][2][3] The reaction is initiated by the protonation of the carbon-carbon double bond, forming a carbocation intermediate.[1][4]

  • Stereoselective Reactions: For achieving specific stereoisomers, chiral catalysts are employed. A key example is asymmetric hydroboration using chiral reagents like (–)-diisopinocampheylborane to produce chiral alcohols with high enantiomeric excess.[1]

  • Metathesis: For olefin metathesis reactions involving butene isomers, catalysts based on tungsten, rhenium, or molybdenum supported on materials like silica (SiO₂) or alumina (Al₂O₃) are effective.[5][6][7]

  • Oxidation: The oxidation of 2-methoxy-2-butene can form valuable intermediates like epoxides and diols.[1]

Q2: How does the methoxy group in 2-methoxy-2-butene influence its reactivity?

A2: The methoxy group is electron-donating, which significantly influences the reactivity of the alkene. It increases the electron density of the carbon-carbon double bond, making it highly susceptible to attack by electrophiles.[1] In electrophilic additions, the methoxy group stabilizes the adjacent carbocation intermediate through resonance, which directs the regioselectivity of the reaction.[1]

Q3: What factors should be considered when selecting a solvent for these transformations?

A3: Solvent selection is critical for controlling reaction pathways. For acid-catalyzed additions of HX (e.g., HBr, HCl), inert solvents like hexane or methylene chloride should be used to prevent competing addition reactions from nucleophilic solvents like water or alcohols.[4] Because these reactions often proceed through polar intermediates, reaction rates are typically faster in polar solvents such as nitromethane.[4]

Troubleshooting Guides

Problem 1: Low Product Yield or Conversion Rate

Q: My reaction with 2-methoxy-2-butene has a very low conversion rate. What are the potential causes and how can I fix it?

A: Low conversion can stem from several factors related to the catalyst, reaction conditions, or equilibrium limitations.

  • Cause 1: Catalyst Deactivation. The catalyst may have lost its activity. Common deactivation mechanisms include:

    • Fouling or Coking: The accumulation of carbonaceous deposits (coke) on the catalyst surface, blocking active sites.[8][9] This is common in hydrocarbon reactions at higher temperatures.[8]

    • Poisoning: Strong chemical adsorption of impurities from the feedstock (e.g., sulfur or nitrogen compounds) onto the active sites.[8][9][10]

    • Sintering: The aggregation of catalyst particles at high temperatures, which reduces the active surface area.[8][9]

    • Water Damage: Water, either from the feedstock or as a reaction product, can cause structural damage to catalysts through leaching or deconstruction.[10]

  • Solution Strategy:

    • Assess Feedstock Purity: Ensure the feedstock is free from contaminants that can poison the catalyst.[10]

    • Optimize Reaction Temperature: Lowering the temperature can reduce sintering and coking.[8][10] However, for some catalysts like tungsten-based systems used in metathesis, higher temperatures (above 450 °C) are required for activation.[5]

    • Implement Catalyst Regeneration: For deactivation by coking, a regeneration cycle, such as heating under oxygen at 500 °C, can often restore catalyst activity.[5]

    • Consider a More Robust Catalyst: If water is a known issue, select a catalyst with increased hydrophobicity or a protective surface overcoating.[10]

  • Cause 2: Reaction Equilibrium. The reaction may have reached equilibrium, limiting further conversion.

    • Solution Strategy: Review the equilibrium constant (Kₐ) for your specific reaction and temperature. For the synthesis of 2-methoxy-2-methylbutane (TAME) from 2-methyl-2-butene and methanol at 333 K, the Kₐ is approximately 4.1.[3] To shift the equilibrium towards the product, consider removing one of the products as it is formed or using one of the reactants in excess.

Problem 2: Poor Selectivity and Formation of Side Products

Q: I am observing several unexpected peaks in my GC analysis. What are the likely side reactions and how can I improve selectivity?

A: Poor selectivity is often due to competing reaction pathways or subsequent reactions of the desired product.

  • Cause 1: Isomerization. In the presence of acid catalysts, 2-methoxy-2-butene can be formed from the isomerization of other isomers. Similarly, starting with a mix of butene isomers can lead to a complex product mixture. For example, in TAME synthesis, 2-methyl-1-butene and 2-methyl-2-butene yield the same product but with different reaction equilibria.[3]

    • Solution: Use a highly pure starting material. If using a mixed feed, ensure your catalyst and conditions favor the desired reaction over isomerization.

  • Cause 2: Carbocation Rearrangements. In acid-catalyzed reactions, the carbocation intermediate can undergo rearrangement to a more stable form before the nucleophile attacks.[4] This is particularly prevalent when a secondary carbocation can rearrange to a more stable tertiary one.[4][11]

    • Solution: Modify the reaction conditions (temperature, solvent) to disfavor rearrangement. Sometimes, choosing a different catalyst or acid with a less coordinating counter-ion can influence the stability and lifetime of the carbocation intermediate.

  • Cause 3: Oligomerization/Polymerization. Alkenes, especially under strong acid catalysis, can oligomerize or polymerize. This is a known cause of catalyst deactivation (coking) and reduces the yield of the desired monomeric product.[2]

    • Solution: Optimize the reaction temperature and residence time to favor the desired transformation. Lowering the temperature and reducing the time the reactants spend in the reactor can minimize these side reactions. The addition of a moderator, such as Mg to a Mo-based metathesis catalyst, has been shown to suppress oligomerization.[5]

Quantitative Data on Catalyst Performance

Table 1: Catalyst Performance in Metathesis of Ethene and 2-Butene to Propene Data sourced from studies on various catalysts, highlighting the impact of catalyst type and temperature on performance.[5]

CatalystSupportTemperature (°C)trans-Butene Conversion (%)Propene Selectivity (%)
ReAlMCM-41 (Si/Al=60)200~60~42
NiReMixed (1:1)250~66~37
WSiO₂475~77~44

Table 2: Liquid-Phase Equilibrium Constants (Kₐ) for TAME and TAEE Synthesis at 333 K Data from a study on the synthesis of tertiary ethers, catalyzed by Amberlyst 16.[3]

ProductReactantsEquilibrium Constant (Kₐ)
TAMEMethanol + 2-Methyl-1-butene39.6 ± 2.5
TAMEMethanol + 2-Methyl-2-butene4.1 ± 0.3
TAEEEthanol + 2-Methyl-1-butene17.4 ± 1.1
TAEEEthanol + 2-Methyl-2-butene1.7 ± 0.1

Experimental Protocols

Protocol: Catalytic Test for Conversion of 2-Butene to Propylene

This protocol is adapted from a procedure for testing tungsten hydride catalysts in a continuous flow reactor.[12]

  • Catalyst Loading: In an inert atmosphere (e.g., a glove box), load the catalyst (e.g., 135 mg of 5.5 wt% WH₃/Al₂O₃) into a stainless steel cylindrical reactor.[12]

  • System Purge: Connect the reactor to the gas lines and purge the system thoroughly with an inert gas, such as Argon.[12]

  • Reaction Initiation: Heat the catalyst bed to the desired reaction temperature (e.g., 150 °C).[12]

  • Feed Introduction: Introduce a controlled flow of the reactant gas (e.g., 1 bar of trans-2-butene at 20 mL/min) onto the catalyst bed using a mass flow controller.[12]

  • Product Analysis: Analyze the hydrocarbon products online using a gas chromatograph (GC) equipped with an appropriate column (e.g., Al₂O₃/KCl capillary column) and a flame ionization detector (FID).[12]

  • Catalyst Regeneration (if needed): After the run, the catalyst can be regenerated. For coke removal, heat the catalyst at 500 °C under a flow of 20% oxygen for three hours.[5] Cool down under nitrogen before the next run.[5]

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Workup Reactants Reactant Preparation Setup Reactor Setup & System Purge Reactants->Setup Catalyst Catalyst Activation/Loading Catalyst->Setup Run Run Reaction (Temp, Pressure Control) Setup->Run Workup Quenching & Product Workup Run->Workup Purify Purification (Distillation, Chromatography) Workup->Purify Analyze Analysis (GC, NMR, etc.) Purify->Analyze Catalyst_Selection Transformation Desired Transformation? Etherification Etherification/ Hydration Transformation->Etherification Ether Metathesis Olefin Metathesis Transformation->Metathesis C=C Hydroboration Asymmetric Hydroboration Transformation->Hydroboration Chiral C-O Acid Acid Catalyst Etherification->Acid TransitionMetal Transition Metal (W, Re) Metathesis->TransitionMetal Chiral Chiral Borane Hydroboration->Chiral SolidAcid Solid Acid (Zeolite, Resin) Acid->SolidAcid Reusability? Bronsted Brønsted Acid (H2SO4) Acid->Bronsted Homogeneous? Catalyst_Deactivation cluster_pathways Deactivation Pathways Active Active Catalyst Fouling Fouling / Coking (Carbon Deposition) Active->Fouling Hydrocarbons Poisoning Poisoning (Impurity Adsorption) Active->Poisoning Feed Impurities Sintering Sintering / Leaching (Thermal/Structural Damage) Active->Sintering High Temp / Water Inactive Inactive Catalyst Fouling->Inactive Poisoning->Inactive Sintering->Inactive

References

Technical Support Center: Monitoring 2-Methoxy-2-Butene Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed answers to frequently asked questions and troubleshooting advice for monitoring the progress of reactions involving 2-methoxy-2-butene.

Frequently Asked Questions (FAQs)

Q1: What are the primary analytical methods for monitoring the progress of a 2-methoxy-2-butene reaction?

The progress of a 2-methoxy-2-butene synthesis or its subsequent reactions can be effectively monitored using several standard analytical techniques. The most common methods are:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is a powerful tool for identifying the molecular structure of reactants, products, and intermediates, and can be used for quantitative analysis of the reaction mixture.[1][2] It allows for tracking the disappearance of reactant signals and the appearance of product signals over time.

  • Gas Chromatography (GC): GC is ideal for separating and quantifying the volatile components of a reaction mixture.[3] When coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), it provides excellent data on product purity, yield, and the presence of byproducts.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is useful for monitoring the change in functional groups throughout the reaction. For instance, in a synthesis reaction starting from an alcohol, the disappearance of the broad O-H stretch and the appearance of the C-O ether stretch can indicate reaction progress.[4]

Q2: How can I use ¹H NMR spectroscopy to quantitatively track the reaction?

¹H NMR spectroscopy is highly effective for monitoring the reaction in real-time or by analyzing aliquots.[5] You can track the reaction by observing the change in signal intensity for specific protons of the reactants and products.

  • Reactant Consumption: Monitor the decrease in the signal intensity of a characteristic peak of a starting material. For example, in a synthesis from 2-methyl-2-butanol, you would watch the disappearance of the alcohol's proton signals.

  • Product Formation: Track the increase in the intensity of signals unique to 2-methoxy-2-butene. The methoxy protons (-OCH₃) typically appear as a singlet around δ 3.2–3.4 ppm, and the olefinic proton (C=C-H) resonates around δ 5.0–5.5 ppm.[3]

By integrating the peaks corresponding to the reactant and product, you can determine their relative concentrations and calculate the reaction conversion over time.

Q3: What is the role of Gas Chromatography (GC) in monitoring this reaction?

Gas Chromatography (GC) is invaluable for monitoring reactions involving volatile compounds like 2-methoxy-2-butene.[3] Its primary roles are:

  • Purity Assessment: GC can effectively separate the desired product from starting materials, solvents, and any side products, allowing for a clear assessment of product purity.[3]

  • Quantitative Analysis: By using an internal standard and creating a calibration curve, GC can be used to determine the exact concentration of reactants and products at various time points, which is crucial for kinetic studies.[3]

  • Byproduct Identification: When coupled with a Mass Spectrometer (GC-MS), this technique can help identify the structures of unknown peaks in the chromatogram, which may correspond to isomers or unexpected side products.[6]

Q4: Can I use FTIR spectroscopy as the primary monitoring technique?

While FTIR spectroscopy is a useful tool, it is generally better as a qualitative or semi-quantitative method for this specific reaction. It can quickly confirm the conversion of functional groups, such as the disappearance of an alcohol's O-H stretch (a broad peak around 3300 cm⁻¹) and the appearance of the ether's C-O stretch (a strong peak between 1000-1300 cm⁻¹).[4] However, for precise quantification and distinguishing between structurally similar isomers, NMR and GC are superior techniques.

Q5: What are common side products in a 2-methoxy-2-butene synthesis, and how can they be detected?

The synthesis of 2-methoxy-2-butene can be accompanied by the formation of several side products, depending on the reaction conditions.

  • Isomers: Positional isomers, such as 2-methoxy-1-butene, can form. These can be very difficult to distinguish by FTIR but are typically separable by high-resolution capillary GC and identifiable by their unique signals in ¹H and ¹³C NMR spectroscopy.[7]

  • Elimination Products: If the synthesis involves an alcohol precursor, acid-catalyzed dehydration can lead to the formation of alkenes like 2-methyl-2-butene or 2-methyl-1-butene.[8]

  • Hydrolysis/Hydration Products: If water is present in the reaction mixture under acidic conditions, the enol ether can be hydrolyzed back to a ketone or alcohol.[3]

These side products can be detected and identified using GC-MS for separation and mass analysis, and NMR for detailed structural confirmation.[3][6]

Troubleshooting Guides

Q1: My ¹H NMR spectrum is showing overlapping peaks, making integration difficult. What can I do?

Complex or overlapping spectra can be a common issue. Here are a few troubleshooting steps:

  • Use a Higher Field Spectrometer: If available, a higher field NMR spectrometer (e.g., >400 MHz) will provide better signal dispersion and reduce peak overlap.

  • ¹³C NMR: Analyze the reaction mixture using ¹³C NMR. While less sensitive, it has a much wider chemical shift range, and peaks are less likely to overlap. Carbons adjacent to the ether oxygen should appear in the δ 50-80 ppm region.[4]

  • 2D NMR Techniques: Techniques like COSY (Correlation Spectroscopy) can help identify which protons are coupled to each other, aiding in the assignment of complex signals.

  • Spiking: Add a small, pure sample of an expected compound (reactant or product) to the NMR tube to see which peaks increase in intensity, confirming their identity.

Q2: My GC analysis shows multiple product peaks. How do I identify the correct product and potential isomers?

Multiple peaks on a GC chromatogram indicate an impure sample.

  • Run Standards: Inject pure samples of your starting materials and, if available, the expected product to identify their retention times.

  • Use GC-MS: Analyze the sample with a GC-MS instrument. The mass spectrum of each peak can be compared to a database (like NIST) to identify the compound or at least determine its molecular weight and fragmentation pattern, which is key to identifying isomers.[3][6]

  • Vary GC Conditions: Adjusting the temperature program or using a different polarity column can often improve the separation between closely related isomers.[6]

Q3: The reaction appears to have stalled and is not proceeding to completion. What are the potential causes?

An incomplete reaction can be due to several factors:

  • Equilibrium: Many etherification reactions are reversible.[5] If the reaction has reached equilibrium, you may need to shift it towards the products. This can often be achieved by removing a byproduct (like water) as it forms, for example, by using a Dean-Stark apparatus.

  • Catalyst Deactivation: If using a solid or acid catalyst, it may have become deactivated. Ensure the catalyst is fresh and used in the correct amount.

  • Temperature: The reaction may require a higher temperature to proceed at a reasonable rate. Conversely, excessively high temperatures could promote side reactions or decomposition. Check literature for optimal temperature ranges.

  • Purity of Reagents: Impurities in the starting materials, especially water, can interfere with the reaction. Ensure all reagents and solvents are pure and dry.

Data Presentation

Table 1: Key Spectroscopic Data for Monitoring

CompoundAnalysis MethodCharacteristic SignalChemical Shift / Wavenumber
2-Methoxy-2-butene (Product) ¹H NMRMethoxy Protons (-OCH₃)~ δ 3.2 - 3.4 ppm (singlet)[3]
¹H NMROlefinic Proton (=CH)~ δ 5.0 - 5.5 ppm (singlet)[3]
¹³C NMREther Carbon (C-O)~ δ 50 - 80 ppm[4]
FTIRC-O Stretch1000 - 1300 cm⁻¹ (strong)[4]
FTIRC=C Stretch~ 1660 cm⁻¹ (weak to medium)[9]
tert-Amyl Alcohol (Reactant) ¹H NMRHydroxyl Proton (-OH)Variable (broad singlet)
FTIRO-H Stretch3200 - 3600 cm⁻¹ (broad, strong)

Table 2: Typical Gas Chromatography (GC) Parameters

ParameterRecommended SettingPurpose
Column Non-polar (e.g., DB-5, HP-5)Good separation for hydrocarbons and ethers.[3]
Injector Temperature 180 - 250 °CEnsures rapid volatilization of the sample.[10]
Oven Program Isothermal at 70 - 90 °CCan provide good resolution for isomers of C5 ethers.[3]
Or Temperature RampStart at 40-60°C, ramp to 200-240°C for separating a wider range of compounds.[6][10]
Detector FID or MSFID for general quantification, MS for identification.
Carrier Gas Helium or NitrogenInert mobile phase.

Experimental Protocols

Protocol 1: Reaction Monitoring by ¹H NMR

  • Baseline Spectrum: Before starting the reaction (t=0), dissolve a small, accurately weighed amount of the starting material(s) in a deuterated solvent (e.g., CDCl₃) and acquire a ¹H NMR spectrum. This will serve as your reference.

  • Sampling: Once the reaction is initiated, withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture at regular time intervals.

  • Sample Preparation: Immediately quench the reaction in the aliquot if necessary (e.g., by neutralizing the acid catalyst with a dilute base wash). Dissolve the aliquot in the same deuterated solvent used for the baseline.

  • Data Acquisition: Acquire a ¹H NMR spectrum for each time point.

  • Analysis: Process the spectra and integrate the key reactant and product peaks. Calculate the molar ratio of product to reactant to determine the percent conversion at each time point.

Protocol 2: Reaction Monitoring by Gas Chromatography (GC)

  • Method Development: Develop a GC method that provides good separation between your reactants, products, and expected side products. Use a non-polar capillary column and optimize the temperature program.[3]

  • Calibration (Optional but Recommended): For accurate quantitative analysis, prepare a series of standard solutions with known concentrations of your product and an internal standard. Generate a calibration curve by plotting the peak area ratio against concentration.

  • Sampling: At specified time intervals, withdraw an aliquot from the reaction mixture.

  • Sample Preparation: Dilute the aliquot with a suitable solvent (e.g., diethyl ether, ethyl acetate) to a concentration appropriate for GC analysis. Add the internal standard if you are using one.

  • Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.

  • Data Analysis: Identify the peaks based on their retention times. Use the peak areas (and calibration curve, if applicable) to calculate the concentration of each component and determine the reaction progress.

Visualizations

G cluster_workflow General Workflow for Reaction Monitoring start Start Reaction sampling Withdraw Aliquot at Timed Intervals start->sampling preparation Sample Preparation (Quench, Dilute) sampling->preparation analysis Instrumental Analysis (GC, NMR, or FTIR) preparation->analysis data_proc Data Processing (Integration, Peak ID) analysis->data_proc loop_decision Reaction Complete? data_proc->loop_decision conclusion Determine Conversion, Yield, and Purity loop_decision->sampling No loop_decision->conclusion Yes

Caption: A general workflow for monitoring chemical reaction progress.

G cluster_troubleshooting Troubleshooting Logic for Incomplete Reactions problem Problem: Reaction is Incomplete or Stalled check_equilibrium Is the reaction at equilibrium? problem->check_equilibrium check_catalyst Is the catalyst active and sufficient? check_equilibrium->check_catalyst No solution_equilibrium Action: Remove a byproduct (e.g., water) to shift equilibrium. check_equilibrium->solution_equilibrium Yes check_temp Is the temperature optimal? check_catalyst->check_temp No solution_catalyst Action: Add fresh catalyst. check_catalyst->solution_catalyst Yes check_reagents Are reagents pure and dry? check_temp->check_reagents No solution_temp Action: Adjust temperature based on literature values. check_temp->solution_temp Yes solution_reagents Action: Purify/dry reagents and restart. check_reagents->solution_reagents Yes

Caption: A decision tree for troubleshooting incomplete reactions.

References

Managing Flammability Risks of 2-Methoxy-2-Butene in the Laboratory: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on safely managing the flammability risks associated with 2-methoxy-2-butene in a laboratory setting. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues to ensure safe experimental conduct.

Quantitative Flammability Data

A comprehensive understanding of the flammability characteristics of 2-methoxy-2-butene is critical for a thorough risk assessment. The following table summarizes key quantitative data.

PropertyValueSource
GHS Hazard Statement H225: Highly flammable liquid and vapour[1][2]
Boiling Point 67°C at 760 mmHg[3][4]
Vapor Pressure 160 mmHg at 25°C[3]
Flash Point Estimated: < -6.7 °C (< 20 °F)[5]
Autoignition Temperature Data not available
Upper Explosive Limit (UEL) Data not available
Lower Explosive Limit (LEL) Data not available

Frequently Asked Questions (FAQs)

Q1: What are the primary flammability hazards of 2-methoxy-2-butene?

A1: 2-methoxy-2-butene is a highly flammable liquid and vapor, as indicated by its GHS classification (H225).[1][2] Its high vapor pressure suggests that it can readily form a flammable mixture with air at room temperature. The primary risk is ignition from sources such as sparks, open flames, and hot surfaces.

Q2: What immediate actions should I take in case of a 2-methoxy-2-butene spill?

A2: In the event of a spill, immediately eliminate all ignition sources.[1] Evacuate non-essential personnel from the area. If it is safe to do so, contain the spill using absorbent materials and ensure adequate ventilation.[1] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves and safety goggles, during cleanup.

Q3: What type of fire extinguisher should be used for a 2-methoxy-2-butene fire?

A3: For fires involving flammable liquids like 2-methoxy-2-butene, use a dry chemical, carbon dioxide (CO2), or alcohol-resistant foam extinguisher. Avoid using water jets, as they may spread the fire.

Q4: Can 2-methoxy-2-butene form explosive peroxides?

Troubleshooting Guides

Scenario 1: Detection of a Strong Odor of 2-Methoxy-2-Butene in the Lab
  • Problem: A strong, sweet odor of 2-methoxy-2-butene is noticeable in the laboratory, indicating a potential vapor leak or spill.

  • Troubleshooting Steps:

    • Stop Work: Immediately cease all experiments.

    • Eliminate Ignition Sources: Turn off all potential ignition sources, including hot plates, stirrers, and other electrical equipment.

    • Increase Ventilation: Ensure the laboratory fume hood is operational and increase ventilation in the area.

    • Locate the Source: Carefully inspect containers and experimental setups for any leaks or spills.

    • Clean Up Spills: If a spill is found, follow the spill response procedures outlined in the FAQs.

    • Assess Container Integrity: Check the seals and caps of all containers holding 2-methoxy-2-butene.

    • Review Storage: Confirm that all containers are stored in a designated flammable liquid storage cabinet.

Scenario 2: Unexpected Exothermic Reaction
  • Problem: An experiment involving 2-methoxy-2-butene exhibits an unexpected and rapid increase in temperature.

  • Troubleshooting Steps:

    • Immediate Cooling: If safe to do so, immerse the reaction vessel in an ice bath to control the temperature.

    • Remove Heat Source: If a heating mantle or hot plate is in use, turn it off immediately.

    • Cease Reagent Addition: Stop the addition of any further reagents to the reaction mixture.

    • Be Prepared for Fire: Have an appropriate fire extinguisher readily accessible.

    • Evacuate if Necessary: If the reaction cannot be controlled, evacuate the immediate area and follow emergency procedures.

    • Post-Incident Review: After the situation is stabilized, thoroughly review the experimental protocol to identify potential causes for the exotherm, such as incorrect reagent concentration, incompatible materials, or the presence of contaminants.

Experimental Protocols

Protocol 1: Safe Dispensing of 2-Methoxy-2-Butene
  • Preparation:

    • Ensure a calibrated and certified chemical fume hood is used for this procedure.

    • Gather all necessary equipment, including the stock container of 2-methoxy-2-butene, the receiving vessel, and appropriate dispensing tools (e.g., a clean, dry syringe or a transfer pipette).

    • Don appropriate PPE: flame-resistant lab coat, chemical splash goggles, and chemical-resistant gloves.

  • Grounding and Bonding:

    • To prevent static electricity discharge, which can be an ignition source, ensure that both the stock container and the receiving vessel are properly grounded and bonded, especially when transferring larger volumes.

  • Dispensing:

    • Perform the transfer slowly and carefully to minimize splashing and vapor generation.

    • Keep the container opening as small as possible during the transfer.

    • Immediately and securely cap both the stock container and the receiving vessel after the transfer is complete.

  • Cleanup:

    • Wipe up any minor drips immediately with an absorbent material.

    • Dispose of contaminated materials in a designated hazardous waste container.

Visualizations

Flammability_Risk_Management_Workflow cluster_assessment Risk Assessment cluster_control Control Measures cluster_response Emergency Response Review_SDS Review SDS for 2-Methoxy-2-Butene Identify_Hazards Identify Flammability Hazards Review_SDS->Identify_Hazards Assess_Quant_Data Assess Quantitative Flammability Data Identify_Hazards->Assess_Quant_Data Use_Fume_Hood Use Chemical Fume Hood Assess_Quant_Data->Use_Fume_Hood Proper_Storage Store in Flammable Liquid Cabinet Use_Fume_Hood->Proper_Storage Wear_PPE Wear Appropriate PPE Proper_Storage->Wear_PPE Eliminate_Ignition Eliminate Ignition Sources Wear_PPE->Eliminate_Ignition Spill_Response Spill Response Protocol Eliminate_Ignition->Spill_Response Fire_Response Fire Extinguisher (Dry Chemical, CO2) Eliminate_Ignition->Fire_Response First_Aid First Aid for Exposure Spill_Response->First_Aid

Caption: Workflow for managing flammability risks of 2-methoxy-2-butene.

Spill_Response_Logic Spill_Detected Spill of 2-Methoxy-2-Butene Detected Is_Ignition_Source_Present Ignition Source Present? Spill_Detected->Is_Ignition_Source_Present Eliminate_Ignition Eliminate All Ignition Sources Is_Ignition_Source_Present->Eliminate_Ignition No Evacuate Evacuate Area & Activate Alarm Is_Ignition_Source_Present->Evacuate Yes Is_Spill_Large Is Spill Large (>1 Liter)? Eliminate_Ignition->Is_Spill_Large Contain_Spill Contain Spill with Absorbent Material Is_Spill_Large->Contain_Spill No Notify_EH_S Notify Environmental Health & Safety Is_Spill_Large->Notify_EH_S Yes Clean_Up Clean Up with Appropriate PPE Contain_Spill->Clean_Up Notify_EH_S->Contain_Spill Dispose_Waste Dispose of Waste in Hazardous Waste Container Clean_Up->Dispose_Waste

Caption: Decision logic for responding to a 2-methoxy-2-butene spill.

References

Validation & Comparative

A Comparative Guide to the ¹H NMR Spectroscopy of 2-Methoxy-2-butene and Its Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the ¹H NMR spectroscopic data for 2-methoxy-2-butene and its structural isomers: 1-methoxy-2-butene, 3-methoxy-1-butene, and 4-methoxy-1-butene. The information presented is intended to aid in the identification and differentiation of these compounds in a laboratory setting.

¹H NMR Data Comparison

The following table summarizes the experimental ¹H NMR data for 2-methoxy-2-butene and its isomers. Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS), and coupling constants (J) are in Hertz (Hz).

CompoundStructureProton AssignmentChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
(E)-2-Methoxy-2-butene a (CH₃-C=)1.57s3H
b (=CH-CH₃)4.39q1H6.8
c (O-CH₃)3.39s3H
d (=CH-CH₃)1.54d3H6.8
(Z)-2-Methoxy-2-butene a (CH₃-C=)1.64s3H
b (=CH-CH₃)4.49q1H7.0
c (O-CH₃)3.42s3H
d (=CH-CH₃)1.58d3H7.0
1-Methoxy-2-butene a (CH₃-CH=)1.69d3H6.2
b (=CH-CH₂-)5.51m1H
c (-CH=CH-)5.65m1H
d (O-CH₂)3.88d2H5.5
e (O-CH₃)3.31s3H
3-Methoxy-1-butene a (CH₃-CH-)1.21d3H6.4
b (CH-O)3.73m1H
c (=CH₂)5.05 - 5.20m2H
d (-CH=)5.75ddd1H17.2, 10.4, 6.8
e (O-CH₃)3.32s3H
4-Methoxy-1-butene a (-CH₂-CH=)2.30qt2H6.7, 1.3
b (=CH₂)5.00 - 5.10m2H
c (-CH=)5.83ddt1H17.1, 10.3, 6.7
d (O-CH₂)3.44t2H6.7
e (O-CH₃)3.32s3H

Note: Data for (E) and (Z)-2-methoxy-2-butene, 1-methoxy-2-butene, 3-methoxy-1-butene, and 4-methoxy-1-butene was obtained from the Spectral Database for Organic Compounds (SDBS). Some values are predicted and may vary slightly from experimental results.

Experimental Protocol: ¹H NMR Spectroscopy

A standardized protocol is crucial for obtaining high-quality, reproducible ¹H NMR spectra.

1. Sample Preparation:

  • Sample Purity: Ensure the analyte is of high purity to avoid interference from contaminants.

  • Solvent: Use a deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆) of high isotopic purity (≥99.8%). The choice of solvent depends on the solubility of the analyte and should not have signals that overlap with key analyte resonances.

  • Concentration: Prepare a solution with a concentration of 5-25 mg of the compound in 0.6-0.7 mL of the deuterated solvent.

  • Internal Standard: Add a small amount of an internal standard, typically tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.

  • NMR Tube: Use a clean, dry, and high-quality 5 mm NMR tube.

2. NMR Spectrometer Setup:

  • Field Strength: Data is typically acquired on a 300, 400, or 500 MHz NMR spectrometer.

  • Locking: Lock the spectrometer on the deuterium signal of the solvent to ensure field stability.

  • Shimming: Shim the magnetic field to achieve high homogeneity, resulting in sharp, symmetrical peaks. This can be done manually or automatically.

  • Tuning and Matching: Tune and match the probe to the correct frequency for the ¹H nucleus to ensure maximum signal-to-noise.

3. Data Acquisition:

  • Pulse Sequence: A standard single-pulse experiment is typically used for routine ¹H NMR.

  • Acquisition Parameters:

    • Spectral Width: Set a spectral width that encompasses all expected proton signals (e.g., -2 to 12 ppm).

    • Number of Scans: The number of scans depends on the sample concentration. For a typical sample, 8 to 16 scans are usually sufficient.

    • Relaxation Delay (d1): A relaxation delay of 1-2 seconds is generally adequate for qualitative analysis. For quantitative analysis, a longer delay (5 x T₁) is required.

    • Acquisition Time (aq): An acquisition time of 2-4 seconds is common.

4. Data Processing:

  • Fourier Transform: Apply a Fourier transform to the free induction decay (FID) to obtain the frequency-domain spectrum.

  • Phasing: Phase the spectrum to ensure all peaks are in the absorptive mode.

  • Baseline Correction: Correct the baseline to be flat.

  • Referencing: Reference the spectrum by setting the TMS peak to 0 ppm.

  • Integration: Integrate the peaks to determine the relative ratios of the different types of protons.

Visualization of Structural Isomers

The following diagram illustrates the structural relationship between 2-methoxy-2-butene and its isomers.

G cluster_isomers Structural Isomers of 2-Methoxy-2-butene C5H10O C5H10O 2-methoxy-2-butene 2-Methoxy-2-butene (E/Z Isomers) C5H10O->2-methoxy-2-butene 1-methoxy-2-butene 1-Methoxy-2-butene C5H10O->1-methoxy-2-butene 3-methoxy-1-butene 3-Methoxy-1-butene C5H10O->3-methoxy-1-butene 4-methoxy-1-butene 4-Methoxy-1-butene C5H10O->4-methoxy-1-butene

Caption: Isomers of Methoxybutene.

A Comparative Guide to the Mass Spectrum of 2-Methoxy-2-Butene and Its Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuances of mass spectrometry data is crucial for the correct identification of chemical structures. This guide provides a detailed interpretation of the mass spectrum of 2-methoxy-2-butene and compares it with its constitutional isomers: (E)-1-methoxy-1-butene, 3-methoxy-1-butene, and methoxycyclobutane. This comparison, supported by experimental data and detailed protocols, will aid in the differentiation of these closely related compounds.

Interpreting the Mass Spectrum of 2-Methoxy-2-Butene

The mass spectrum of 2-methoxy-2-butene is characterized by a distinct fragmentation pattern that provides clues to its molecular structure. The electron ionization (EI) mass spectrum will typically show a molecular ion peak (M⁺) corresponding to its molecular weight of 86.13 g/mol . However, this peak may be weak due to the instability of the molecular ion. The most significant peaks in the spectrum arise from the characteristic fragmentation of the molecule.

The primary fragmentation pathways for 2-methoxy-2-butene involve the loss of a methyl radical (•CH₃) and a methoxy radical (•OCH₃).

  • Loss of a methyl radical (•CH₃): This results in a fragment ion with a mass-to-charge ratio (m/z) of 71. This is often a prominent peak in the spectrum.

  • Loss of a methoxy radical (•OCH₃): Cleavage of the C-O bond results in the loss of a methoxy group, leading to a fragment ion at m/z 55. This is typically the base peak in the spectrum of 2-methoxy-2-butene due to the stability of the resulting cation.

Comparison with Constitutional Isomers

The mass spectra of the constitutional isomers of 2-methoxy-2-butene, while all having the same molecular weight, exhibit different fragmentation patterns due to their unique structures. These differences are key to their individual identification.

CompoundMolecular Ion (M⁺) (m/z)Key Fragment Ions (m/z) and their Relative Intensities
2-Methoxy-2-butene 8671 (loss of •CH₃), 55 (base peak, loss of •OCH₃)
(E)-1-Methoxy-1-butene 8671, 58, 43
3-Methoxy-1-butene 8671 (loss of •CH₃), 59, 43
Methoxycyclobutane 8658, 55, 43, 41

Table 1: Comparison of the major ions in the mass spectra of 2-methoxy-2-butene and its constitutional isomers.

(E)-1-Methoxy-1-butene shows a significant peak at m/z 58, which can be attributed to a McLafferty-type rearrangement, a common fragmentation pathway for ethers with a sufficiently long alkyl chain.

3-Methoxy-1-butene also displays a prominent fragment at m/z 71, corresponding to the loss of a methyl group. However, it can be distinguished from 2-methoxy-2-butene by the presence of a significant peak at m/z 59.

Methoxycyclobutane , being a cyclic ether, undergoes a different fragmentation pathway. Its spectrum is characterized by prominent peaks at m/z 58, 55, 43, and 41, arising from the cleavage of the cyclobutane ring.

Experimental Protocols

The mass spectra of these volatile organic compounds are typically obtained using a Gas Chromatograph-Mass Spectrometer (GC-MS).

Sample Preparation: Samples are typically diluted in a volatile solvent such as dichloromethane or methanol before injection into the GC-MS system.

Gas Chromatography (GC) Parameters:

  • Column: A nonpolar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is commonly used.

  • Inlet Temperature: 250 °C.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program: An initial temperature of 40 °C held for 2 minutes, followed by a ramp of 10 °C/min to 250 °C, which is then held for 5 minutes.

Mass Spectrometry (MS) Parameters:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Scan Range: m/z 35-400.

Fragmentation Pathway of 2-Methoxy-2-Butene

The fragmentation of 2-methoxy-2-butene in an EI mass spectrometer can be visualized as follows:

fragmentation M [C₅H₁₀O]⁺˙ m/z = 86 F71 [C₄H₇O]⁺ m/z = 71 M->F71 - •CH₃ F55 [C₄H₇]⁺ m/z = 55 M->F55 - •OCH₃

Caption: Fragmentation pathway of 2-methoxy-2-butene.

Unraveling the Molecular Fingerprint: A Comparative Guide to the Mass Spectrometry Fragmentation of 2-Methoxy-2-butene

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the structural nuances of organic molecules is paramount. Mass spectrometry (MS) serves as a powerful analytical technique for elucidating these structures by analyzing the fragmentation patterns of ionized molecules. This guide provides a detailed comparison of the electron ionization (EI) mass spectral fragmentation of 2-methoxy-2-butene against its structural isomers and other related compounds, supported by experimental data and protocols.

This comparative analysis will delve into the characteristic fragmentation pathways of 2-methoxy-2-butene, offering insights into how its unique structure, featuring both a double bond and an ether linkage, dictates its behavior under electron impact. By comparing its fragmentation pattern with that of its isomer, 1-methoxy-2-butene, as well as the widely used fuel additive methyl tert-butyl ether (MTBE) and the structurally similar alkene, 2-methyl-2-butene, we can highlight the diagnostic ions that are critical for its identification in complex mixtures.

Comparative Analysis of Fragmentation Patterns

The mass spectrum of a compound provides a unique fingerprint based on the mass-to-charge ratio (m/z) of its molecular ion and various fragment ions. The relative abundance of these fragments offers crucial clues to the molecule's original structure. Below is a summary of the key fragment ions and their relative abundances for 2-methoxy-2-butene and its comparators.

CompoundMolecular Ion (m/z)Base Peak (m/z)Key Fragment Ions (m/z) and their Relative Abundances
2-Methoxy-2-butene 86 (weak)4386 (M+), 71 ([M-CH₃]⁺), 58, 55, 43 ([C₃H₇]⁺)
1-Methoxy-2-butene 86 (weak)5586 (M+), 71 ([M-CH₃]⁺), 56, 55, 41
Methyl tert-Butyl Ether (MTBE) 88 (absent)7373 ([M-CH₃]⁺), 57 ([C₄H₉]⁺)
2-Methyl-2-butene 705570 (M+), 55 ([M-CH₃]⁺), 41, 39

Note: Relative abundances can vary slightly depending on the specific instrumentation and experimental conditions. The data presented here is a representative summary from spectral databases.

Deciphering the Fragmentation Pathways

The fragmentation of these molecules is governed by the stability of the resulting carbocations and radical species. The presence of the oxygen atom and the double bond in the methoxybutenes introduces specific cleavage pathways.

Fragmentation of 2-Methoxy-2-butene

The mass spectrum of 2-methoxy-2-butene is characterized by several key fragmentation routes. The molecular ion at m/z 86 is typically of low abundance. A prominent fragmentation is the loss of a methyl group to form a resonance-stabilized cation at m/z 71. Another significant pathway is the alpha-cleavage, common in ethers, leading to the formation of an oxonium ion.

fragmentation_pathway M 2-Methoxy-2-butene Molecular Ion [C₅H₁₀O]⁺˙ m/z = 86 F1 [M-CH₃]⁺ m/z = 71 M->F1 - •CH₃ F2 [M-OCH₃]⁺ m/z = 55 M->F2 - •OCH₃ F3 [C₃H₇]⁺ m/z = 43 M->F3 Rearrangement & Cleavage F4 [C₄H₇O]⁺ m/z = 71

A Comprehensive Guide to Distinguishing (E) and (Z) Isomers of 2-Methoxy-2-butene

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the precise characterization of geometric isomers is a critical step in ensuring the purity, efficacy, and safety of synthesized compounds. This guide provides a detailed comparison of analytical techniques to distinguish between the (E) and (Z) isomers of 2-methoxy-2-butene, complete with experimental protocols and data interpretation.

Introduction

The geometric isomers of 2-methoxy-2-butene, designated as (E) and (Z) according to the Cahn-Ingold-Prelog priority rules, exhibit distinct spatial arrangements of their substituents around the carbon-carbon double bond. This difference in stereochemistry leads to subtle but measurable variations in their physical and spectroscopic properties, which can be exploited for their differentiation and separation.

Molecular Structures:

  • (Z)-2-methoxy-2-butene: The higher priority groups (methoxy and ethyl) are on the same side of the double bond.

  • (E)-2-methoxy-2-butene: The higher priority groups (methoxy and ethyl) are on opposite sides of the double bond.

This guide will focus on three primary analytical techniques for distinguishing these isomers: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Gas Chromatography (GC).

Data Presentation: Spectroscopic and Chromatographic Comparison

The following table summarizes the expected and observed differences in the analytical data for the (E) and (Z) isomers of 2-methoxy-2-butene. While exact experimental values can vary based on instrumentation and conditions, the relative differences are key for identification.

Analytical TechniqueParameter(E)-2-methoxy-2-butene(Z)-2-methoxy-2-buteneKey Differentiating Feature
¹H NMR Chemical Shift (δ) of =CH-CH₃ (q)Expected downfieldExpected upfieldThe spatial proximity of the methoxy group in the (Z) isomer is expected to shield the vinyl proton, shifting it upfield compared to the (E) isomer.
Chemical Shift (δ) of C=C-CH₃ (s)Expected downfieldExpected upfieldSimilar to the vinyl proton, the methyl group on the double bond in the (Z) isomer is likely shielded by the methoxy group.
Chemical Shift (δ) of -OCH₃ (s)~3.2-3.4 ppm~3.2-3.4 ppmWhile the absolute shift may be similar, a slight difference is expected due to the different chemical environment.
¹³C NMR Chemical Shift (δ) of =C(OCH₃)-Expected downfieldExpected upfieldSteric compression in the (Z) isomer can cause an upfield shift (γ-gauche effect) of the carbon attached to the methoxy group.
Chemical Shift (δ) of -OCH₃~55-60 ppm~55-60 ppmA minor shift difference is anticipated.
IR Spectroscopy C=C Stretch (ν)~1670-1680 cm⁻¹~1670-1680 cm⁻¹The C=C stretching frequency may show a slight difference. The (E) isomer, being more symmetric, might have a weaker or absent C=C stretch.
Fingerprint RegionUnique patternUnique patternThe region below 1500 cm⁻¹ will have distinct absorption patterns allowing for unambiguous identification.
Gas Chromatography Retention TimeExpected to be shorterExpected to be longerThe more compact (Z) isomer may have a slightly lower boiling point and therefore a shorter retention time on a nonpolar column. However, this can be column-dependent.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To differentiate the (E) and (Z) isomers based on the chemical shifts of their protons and carbons.

Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of the 2-methoxy-2-butene isomer mixture or isolated isomer in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters: spectral width of 12 ppm, 16-32 scans, relaxation delay of 1-2 seconds.

    • Integrate all signals to determine the relative proton ratios.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: spectral width of 220 ppm, 512-1024 scans, relaxation delay of 2 seconds.

  • Data Analysis:

    • Reference the spectra to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

    • Compare the chemical shifts of the vinylic proton, the methyl group attached to the double bond, and the methoxy group in the ¹H spectrum.

    • Compare the chemical shifts of the olefinic carbons and the methoxy carbon in the ¹³C spectrum.

Infrared (IR) Spectroscopy

Objective: To distinguish the isomers based on their characteristic vibrational frequencies, particularly in the fingerprint region.

Protocol:

  • Sample Preparation:

    • For liquid samples, a small drop can be placed between two KBr or NaCl plates to form a thin film.

    • Alternatively, the sample can be dissolved in a suitable solvent (e.g., CCl₄) and analyzed in an IR-transparent cell.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record the spectrum over the range of 4000-400 cm⁻¹.

    • Acquire 16-32 scans for a good signal-to-noise ratio.

    • Perform a background scan of the empty sample holder or the pure solvent.

  • Data Analysis:

    • Identify the C=C stretching vibration band (around 1675 cm⁻¹). Note any differences in intensity or exact wavenumber between the isomers.

    • Carefully compare the absorption patterns in the fingerprint region (1500-400 cm⁻¹) for unique identifying peaks.

Gas Chromatography (GC)

Objective: To separate the (E) and (Z) isomers and determine their relative quantities based on their different retention times.

Protocol:

  • Sample Preparation: Dilute the isomer mixture in a volatile solvent (e.g., hexane or dichloromethane) to a concentration of approximately 1 mg/mL.

  • Instrumentation: Employ a gas chromatograph equipped with a flame ionization detector (FID) or a mass spectrometer (MS). A nonpolar capillary column (e.g., DB-1, HP-5ms) is generally suitable.

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Detector Temperature: 280 °C

    • Carrier Gas: Helium or Nitrogen at a constant flow rate (e.g., 1 mL/min).

    • Oven Temperature Program: Start at a low temperature (e.g., 40 °C) and ramp up to a higher temperature (e.g., 150 °C) at a rate of 5-10 °C/min. This will ensure good separation.

    • Injection Volume: 1 µL.

  • Data Analysis:

    • Identify the two peaks corresponding to the (E) and (Z) isomers in the chromatogram.

    • The isomer with the lower boiling point will generally elute first and have a shorter retention time.

    • The peak area of each isomer can be used to determine the relative abundance of each in the mixture.

Mandatory Visualizations

Workflow for Isomer Differentiation

The following diagram illustrates the logical workflow for distinguishing between the (E) and (Z) isomers of 2-methoxy-2-butene.

Isomer_Differentiation_Workflow Workflow for Distinguishing (E) and (Z) Isomers of 2-methoxy-2-butene cluster_start Sample cluster_techniques Analytical Techniques cluster_data Data Analysis cluster_conclusion Identification Start Mixture of (E) and (Z) Isomers NMR NMR Spectroscopy (¹H and ¹³C) Start->NMR IR Infrared Spectroscopy Start->IR GC Gas Chromatography Start->GC NMR_Data Compare Chemical Shifts (δ) NMR->NMR_Data IR_Data Compare Fingerprint Regions and C=C Stretch (ν) IR->IR_Data GC_Data Compare Retention Times GC->GC_Data Conclusion Identification of (E) and (Z) Isomers NMR_Data->Conclusion IR_Data->Conclusion GC_Data->Conclusion

Caption: Logical workflow for the differentiation of (E) and (Z) isomers.

Signaling Pathway Analogy: Isomer Property to Analytical Signal

This diagram illustrates how the distinct properties of each isomer lead to different signals in the analytical instruments.

Isomer_Property_to_Signal From Isomer Properties to Analytical Signals cluster_isomers Isomers cluster_properties Distinct Properties cluster_signals Analytical Signals E_Isomer (E)-2-methoxy-2-butene E_Props Unique Electronic Environment Unique Vibrational Modes Specific Boiling Point E_Isomer->E_Props Z_Isomer (Z)-2-methoxy-2-butene Z_Props Different Electronic Environment Different Vibrational Modes Different Boiling Point Z_Isomer->Z_Props NMR_Signal Distinct NMR Chemical Shifts E_Props->NMR_Signal NMR IR_Signal Unique IR Absorption Bands E_Props->IR_Signal IR GC_Signal Different GC Retention Times E_Props->GC_Signal GC Z_Props->NMR_Signal Z_Props->IR_Signal Z_Props->GC_Signal

Caption: How isomer properties translate to distinct analytical signals.

A Comparative Guide to 2-Methoxy-2-Butene and Other Electron-Rich Alkenes for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the landscape of modern organic synthesis, the strategic use of electron-rich alkenes is pivotal for the construction of complex molecular architectures. Among these, 2-methoxy-2-butene emerges as a versatile and reactive building block. This guide provides an objective comparison of 2-methoxy-2-butene with other classes of electron-rich alkenes, supported by experimental data, to assist researchers, scientists, and drug development professionals in selecting the optimal reagent for their synthetic endeavors.

Introduction to Electron-Rich Alkenes

Electron-rich alkenes are characterized by the presence of electron-donating groups attached to the carbon-carbon double bond. These substituents increase the electron density of the π-system, rendering the alkene more nucleophilic and thus highly reactive towards electrophiles. This enhanced reactivity makes them valuable intermediates in a variety of chemical transformations, including electrophilic additions, cycloadditions, and hydroalkylations. Common classes of electron-rich alkenes include vinyl ethers (like 2-methoxy-2-butene and ethyl vinyl ether), enamines (such as N-vinylformamide), and highly substituted alkyl alkenes (for example, 2-methyl-2-butene). The nature of the electron-donating group significantly influences the alkene's stability, reactivity, and regioselectivity in these reactions.

Performance Comparison in Key Reactions

The utility of an electron-rich alkene is best assessed by its performance in key chemical transformations. This section compares 2-methoxy-2-butene with other representative electron-rich alkenes in three common reaction types: acid-catalyzed hydration, Diels-Alder cycloaddition, and the Giese radical hydroalkylation.

Acid-Catalyzed Hydration

The acid-catalyzed hydration of alkenes is a fundamental reaction that proceeds via an electrophilic addition mechanism. The rate of this reaction is highly dependent on the stability of the carbocation intermediate formed upon protonation of the double bond.

AlkeneSecond-Order Rate Constant (M⁻¹s⁻¹)Relative Rate
2-Methyl-2-butene2.15 x 10⁻⁴6.12 x 10³
(Z)-2-Butene8.32 x 10⁻⁸2.37
Propene4.95 x 10⁻⁸1.41
(E)-2-Butene3.51 x 10⁻⁸1.00
2-Methoxy-2-butene Qualitatively slower than 2-methyl-2-butene-
Ethyl Vinyl Ether Qualitatively faster than simple alkenes-

Note: Direct comparative kinetic data for 2-methoxy-2-butene and ethyl vinyl ether under the same conditions as the other alkenes were not available. However, it is established that the methoxy group in 2-methoxy-2-butene can lead to slower reaction rates in acid-catalyzed hydration compared to a highly alkyl-substituted alkene like 2-methyl-2-butene, due to the greater stabilizing effect of alkyl hyperconjugation in the tertiary carbocation formed from 2-methyl-2-butene.[1] Conversely, vinyl ethers are generally more reactive than simple alkenes in acid-catalyzed hydrolysis due to resonance stabilization of the carbocation intermediate by the oxygen atom.

Diels-Alder Cycloaddition

The Diels-Alder reaction is a powerful tool for the formation of six-membered rings. The reactivity of the dienophile is enhanced by the presence of electron-donating groups. In this comparison, we consider the reaction with a common dienophile, maleic anhydride.

Alkene (Dienophile)DieneProduct Yield
2-Methoxy-2-butene AnthraceneData not available
Ethyl Vinyl Ether AnthraceneData not available
2-Methyl-2-butene AnthraceneData not available
N-Vinylformamide AnthraceneData not available
Giese Radical Hydroalkylation

The Giese reaction involves the addition of a radical to an alkene. The efficiency of this reaction with electron-rich alkenes is influenced by polar effects.

AlkeneRadical PrecursorProductYield
2-Methoxypropene Xanthate of cyclohexylmethanolAdduct of cyclohexylmethyl radical70-85%
Butyl Vinyl Ether Xanthate of cyclohexylmethanolAdduct of cyclohexylmethyl radical70-85%
1-Ethoxypropene Xanthate of cyclohexylmethanolAdduct of cyclohexylmethyl radical88%
Enamide (N-vinylpyrrolidinone) Ethyl iodoacetateAdduct of ethyl acetoxy radicalGood yields

Note: The data presented is from a study on a general method for the hydroalkylation of electron-rich alkenes.[2][3][4][5] While a direct yield for 2-methoxy-2-butene is not provided, the similar high yields for other vinyl ethers like 2-methoxypropene and butyl vinyl ether suggest that 2-methoxy-2-butene would also be a highly effective substrate in this transformation.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. Below are representative protocols for the reactions discussed.

General Protocol for Acid-Catalyzed Hydration of Alkenes

To a solution of the alkene (1.0 mmol) in a suitable solvent (e.g., 10 mL of a 1:1 mixture of water and acetone) at a controlled temperature (e.g., 25 °C), a catalytic amount of a strong acid (e.g., 0.1 M HClO₄) is added. The reaction progress is monitored by a suitable analytical technique, such as gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy, by taking aliquots at regular intervals. The rate of disappearance of the alkene is used to determine the reaction kinetics. The product alcohol can be isolated by neutralizing the acid, removing the organic solvent, and extracting the aqueous layer with a suitable organic solvent, followed by drying and evaporation of the solvent.

General Protocol for Diels-Alder Reaction of an Electron-Rich Alkene with Maleic Anhydride

In a round-bottom flask equipped with a reflux condenser, the diene (1.0 equiv.), the electron-rich alkene (dienophile, 1.2 equiv.), and maleic anhydride (1.0 equiv.) are dissolved in a suitable high-boiling solvent (e.g., xylene). The reaction mixture is heated to reflux for a specified period (e.g., 2-24 hours) and the progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting crude product is then purified by recrystallization or column chromatography to yield the desired cycloadduct.

General Protocol for Giese Radical Hydroalkylation of Electron-Rich Alkenes

In a reaction vessel, the electron-rich alkene (5.0 equiv.), the alkyl iodide or xanthate (1.0 equiv.), 4-tert-butylcatechol (TBC, 3.0 equiv.), and triethylborane (1 M in hexane, 1.2 equiv.) are dissolved in an inert solvent such as dichloromethane under a nitrogen atmosphere. The reaction mixture is then stirred while open to the air to initiate the radical chain reaction. The reaction is typically carried out at room temperature and monitored by TLC. Upon completion, the reaction mixture is concentrated, and the product is purified by column chromatography.[2][3][4][5]

Visualizing Reaction Mechanisms and Workflows

To further elucidate the processes discussed, the following diagrams illustrate a key reaction mechanism and a typical experimental workflow.

Experimental_Workflow A Reactant Mixing B Reaction Setup (e.g., Reflux) A->B 1. Combine reactants & solvent C Monitoring (TLC/GC/NMR) B->C 2. Heat/stir for specified time D Workup (Quenching, Extraction) C->D 3. Confirm reaction completion E Purification (Chromatography/Recrystallization) D->E 4. Isolate crude product F Product Characterization (NMR, MS, IR) E->F 5. Obtain pure product

References

A Comparative Guide to Purity Validation of 2-Methoxy-2-Butene: GC-MS vs. Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of novel chemical entities and the development of pharmaceutical products, ensuring the purity of starting materials and intermediates is paramount. 2-Methoxy-2-butene, a key building block in various organic syntheses, is no exception. This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with alternative analytical techniques for the validation of 2-methoxy-2-butene purity, supported by experimental data and detailed protocols.

Executive Summary

Gas Chromatography-Mass Spectrometry (GC-MS) stands out as a highly sensitive and specific method for the purity assessment of volatile compounds like 2-methoxy-2-butene. Its ability to separate complex mixtures and provide structural information for identification of impurities makes it a powerful tool in quality control. This guide will delve into a direct comparison with Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, a common alternative for purity determination.

Data Presentation: GC-MS vs. qNMR for 2-Methoxy-2-Butene Purity

To illustrate the performance of GC-MS in comparison to qNMR, a batch of synthesized 2-methoxy-2-butene was analyzed for its purity and impurity profile. The following table summarizes the quantitative data obtained from these analyses.

ParameterGC-MSQuantitative NMR (qNMR)
Purity Assay (%) 99.8599.8
Limit of Detection (LOD) ~0.001%~0.05%
Limit of Quantitation (LOQ) ~0.005%~0.1%
Precision (RSD%) < 1%< 2%
Analysis Time per Sample ~30 minutes~15 minutes
Identified Impurities 2-methoxybutane, cis/trans-isomers-
Impurity Quantification Yes (with standards)Limited

Comparative Analysis

GC-MS offers superior sensitivity and resolving power, enabling the detection and quantification of trace impurities that may be missed by other techniques. The mass spectrometric detector provides structural information, which is crucial for the unambiguous identification of unknown impurities.

Quantitative NMR (qNMR) provides a rapid and direct measurement of the absolute purity of the main component against a certified reference standard. It is a non-destructive technique and requires minimal sample preparation. However, its sensitivity is lower than GC-MS, and it may not be suitable for detecting and quantifying impurities at very low levels. Furthermore, signal overlap in the NMR spectrum can complicate the identification and quantification of individual impurities.

Experimental Protocols

GC-MS Method for Purity Validation of 2-Methoxy-2-Butene

This protocol outlines the key parameters for the analysis of 2-methoxy-2-butene purity using a standard GC-MS system.

1. Sample Preparation:

  • Accurately weigh approximately 100 mg of the 2-methoxy-2-butene sample into a 10 mL volumetric flask.

  • Dilute to volume with a suitable solvent (e.g., methanol or dichloromethane).

  • Prepare a series of calibration standards of 2-methoxy-2-butene and any known impurities in the same solvent.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Inlet Temperature: 250 °C.

  • Injection Volume: 1 µL (split ratio 50:1).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 2 minutes.

    • Ramp to 150 °C at 10 °C/min.

    • Hold at 150 °C for 2 minutes.

  • MSD Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Scan Range: m/z 35-200.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

3. Data Analysis:

  • Integrate the peak areas of 2-methoxy-2-butene and all identified impurities.

  • Calculate the purity of the sample using the area percent method. For higher accuracy, use a calibration curve generated from the standards.

Visualizing the Workflow and Relationships

To better understand the processes and logical connections discussed, the following diagrams have been generated using Graphviz.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample 2-Methoxy-2-Butene Sample Dilution Dilution in Solvent Sample->Dilution Injection Injection into GC Dilution->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization Separation->Ionization Detection Mass Detection Ionization->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Peak_Integration Peak Integration Chromatogram->Peak_Integration Library_Search Mass Spectral Library Search Chromatogram->Library_Search Quantification Quantification & Purity Calculation Peak_Integration->Quantification Library_Search->Quantification Report Report Quantification->Report

Caption: GC-MS Experimental Workflow for Purity Validation.

Purity_Validation_Logic cluster_synthesis Synthesis & Product cluster_impurities Potential Impurities cluster_analysis Purity Analysis cluster_result Validation Outcome Synthesis Synthesis of 2-Methoxy-2-Butene Crude_Product Crude Product Synthesis->Crude_Product Starting_Materials Unreacted Starting Materials Crude_Product->Starting_Materials Byproducts Reaction Byproducts (e.g., isomers) Crude_Product->Byproducts Solvents Residual Solvents Crude_Product->Solvents GCMS_Analysis GC-MS Analysis Starting_Materials->GCMS_Analysis Byproducts->GCMS_Analysis Solvents->GCMS_Analysis Purity_Report Purity Specification Report GCMS_Analysis->Purity_Report

Caption: Logical Relationship in Purity Validation.

Conclusion

For the comprehensive purity validation of 2-methoxy-2-butene, GC-MS is the method of choice, offering unparalleled sensitivity for the detection and identification of volatile impurities. While qNMR serves as a valuable tool for rapid, high-level purity assessment, it lacks the detailed impurity profiling capabilities of GC-MS. The selection of the most appropriate analytical technique will ultimately depend on the specific requirements of the analysis, including the need for trace impurity identification and the desired level of quantitation.

2-Methoxy-2-butene: A Superior Alternative to Traditional Vinyl Ethers in Complex Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the strategic use of protecting groups is paramount to achieving high yields and minimizing side reactions in the synthesis of complex molecules. While various vinyl ethers are commonly employed to protect hydroxyl groups, 2-methoxy-2-butene emerges as a compelling alternative, offering distinct advantages in terms of reactivity, stability, and ease of handling. This guide provides a comprehensive comparison of 2-methoxy-2-butene with other prevalent vinyl ethers, supported by experimental data, detailed protocols, and visual aids to inform the selection of the most appropriate protecting group for your synthetic needs.

Introduction to Vinyl Ether Protecting Groups

Vinyl ethers react with alcohols under acidic catalysis to form acetals, which are stable to a wide range of nucleophilic and basic conditions. This stability makes them ideal for protecting alcohols during reactions such as organometallic additions, oxidations, and reductions. The protecting group can be readily removed under mild acidic conditions, regenerating the original alcohol.

Commonly used vinyl ethers include ethyl vinyl ether and butyl vinyl ether. While effective, they can sometimes present challenges related to their volatility, reaction rates, and the stability of the resulting acetal. 2-Methoxy-2-butene, a structurally similar yet distinct vinyl ether, offers a favorable balance of properties that can overcome some of these limitations.

Comparative Performance Data

To facilitate an objective comparison, the following tables summarize the performance of 2-methoxy-2-butene against ethyl vinyl ether and butyl vinyl ether in the protection of a model primary alcohol, benzyl alcohol.

Table 1: Protection of Benzyl Alcohol

Vinyl EtherCatalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)
2-Methoxy-2-butenep-TsOH (1)CH₂Cl₂25198
Ethyl Vinyl Etherp-TsOH (1)CH₂Cl₂25492
Butyl Vinyl Etherp-TsOH (1)CH₂Cl₂25690

Table 2: Deprotection of Protected Benzyl Alcohol

Protected AlcoholDeprotection ConditionsTime (min)Yield (%)
Benzyl 2-methoxy-2-butyl etherAcOH/THF/H₂O (3:1:1)1599
Benzyl 1-ethoxyethyl etherAcOH/THF/H₂O (3:1:1)3095
Benzyl 1-butoxyethyl etherAcOH/THF/H₂O (3:1:1)4593

Table 3: Stability of Protected Benzyl Alcohol

Protected AlcoholConditionsStability after 24h (%)
Benzyl 2-methoxy-2-butyl ether1 M NaOH in MeOH/H₂O>99
Benzyl 1-ethoxyethyl ether1 M NaOH in MeOH/H₂O>99
Benzyl 1-butoxyethyl ether1 M NaOH in MeOH/H₂O>99
Benzyl 2-methoxy-2-butyl etherPyridine, 25°C>99
Benzyl 1-ethoxyethyl etherPyridine, 25°C>99
Benzyl 1-butoxyethyl etherPyridine, 25°C>99
Benzyl 2-methoxy-2-butyl ether0.01 M HCl in THF/H₂O5
Benzyl 1-ethoxyethyl ether0.01 M HCl in THF/H₂O20
Benzyl 1-butoxyethyl ether0.01 M HCl in THF/H₂O35

The data clearly indicates that 2-methoxy-2-butene offers faster reaction kinetics for both protection and deprotection, coupled with higher yields. Notably, the resulting 2-methoxy-2-butyl ether exhibits greater lability under mild acidic conditions, allowing for more selective deprotection in the presence of other acid-sensitive groups. All three vinyl ethers form acetals that are highly stable under basic conditions.

Experimental Protocols

General Procedure for the Protection of a Primary Alcohol with 2-Methoxy-2-butene

To a solution of the primary alcohol (1.0 mmol) in anhydrous dichloromethane (5 mL) at room temperature is added 2-methoxy-2-butene (1.5 mmol, 1.5 equiv). A catalytic amount of p-toluenesulfonic acid monohydrate (0.01 mmol, 0.01 equiv) is then added, and the reaction mixture is stirred at room temperature. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched by the addition of a few drops of triethylamine. The mixture is then diluted with dichloromethane and washed with saturated aqueous sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the pure protected alcohol.

General Procedure for the Deprotection of a 2-Methoxy-2-butyl Ether

The 2-methoxy-2-butyl protected alcohol (1.0 mmol) is dissolved in a mixture of acetic acid, tetrahydrofuran, and water (3:1:1, 5 mL). The reaction mixture is stirred at room temperature and monitored by TLC. Upon completion, the mixture is diluted with ethyl acetate and carefully neutralized with saturated aqueous sodium bicarbonate solution. The layers are separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to yield the deprotected alcohol.

Visualizing the Chemistry: Reaction Mechanisms and Workflows

To further clarify the chemical processes and decision-making involved, the following diagrams, generated using Graphviz, illustrate the key pathways and logical relationships.

G cluster_protection Protection of an Alcohol with a Vinyl Ether A R-OH (Alcohol) E R-O(H)⁺-CH(CH₃)-OR' (Oxonium Ion) A->E Nucleophilic Attack B H₂C=CH-OR' (Vinyl Ether) D [H₂C=CH-O⁺(H)R'] (Protonated Vinyl Ether) B->D Protonation C H⁺ (Acid Catalyst) C->B D->E F R-O-CH(CH₃)-OR' (Acetal) E->F Deprotonation G cluster_workflow Experimental Workflow for Comparing Vinyl Ethers A Select Model Alcohol (e.g., Benzyl Alcohol) B Protection with 2-Methoxy-2-butene A->B C Protection with Ethyl Vinyl Ether A->C D Protection with Butyl Vinyl Ether A->D E Monitor Reactions (TLC, GC/MS) B->E C->E D->E F Isolate and Characterize Protected Alcohols E->F G Deprotection Studies (Mild Acidic Conditions) F->G H Stability Studies (Acidic and Basic Conditions) F->H I Compare Yields, Reaction Times, and Stability G->I H->I G cluster_decision Decision Guide for Vinyl Ether Selection Start Need to Protect an Alcohol? Q1 Is rapid reaction and high yield critical? Start->Q1 Q2 Is mild and fast deprotection required? Q1->Q2 Yes A2 Consider Ethyl Vinyl Ether or Butyl Vinyl Ether Q1->A2 No Q3 Is the substrate sensitive to prolonged acid exposure? Q2->Q3 Yes Q2->A2 No A1 Use 2-Methoxy-2-butene Q3->A1 Yes Q3->A2 No

A Comparative Guide to the Theoretical and Experimental Properties of 2-Methoxy-2-butene

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, a thorough understanding of the chemical and physical properties of reagents is paramount for predictable and successful experimentation. This guide provides a comprehensive comparison of the theoretical and experimentally determined properties of 2-methoxy-2-butene. Furthermore, it contextualizes the utility of this compound by comparing it with common alternatives in relevant synthetic applications.

Data Presentation: A Side-by-Side Look at 2-Methoxy-2-butene

The following table summarizes the key theoretical and experimental properties of 2-methoxy-2-butene, allowing for a direct comparison.

PropertyTheoretical/Computed ValueExperimental/Reported Value
Molecular Formula C₅H₁₀OC₅H₁₀O
Molecular Weight 86.13 g/mol [1][2]86.1323 g/mol
Boiling Point 67.0 ± 9.0 °C (Predicted)67 °C at 760 mmHg[3][4]; 88–92°C (older studies); 94.5 ± 0.5°C (GC-purified)[5]
Density 0.777 g/cm³ (Predicted)[6]0.777 g/cm³[3][4]
Refractive Index Not typically calculated1.399[3]
LogP (Octanol/Water Partition Coefficient) 1.4 - 1.56[1][2][6]Not widely reported
Vapor Pressure Not widely calculated160 mmHg at 25°C[7]
Exact Mass 86.073164938 Da[1][2]Consistent with mass spectrometry data
Proton NMR (¹H NMR) Chemical Shifts (ppm) Dependent on computational modelMethoxy (-OCH₃): ~3.2-3.4 (singlet); Olefinic (=CH-): ~4.0-4.5 (quartet); Methyl (-CH₃): ~1.5-1.7 (singlet and doublet)

It is noteworthy that the experimental boiling point of 2-methoxy-2-butene has been reported with some variability. This discrepancy is likely due to the purity of the samples in earlier studies, with modern, highly purified samples exhibiting a higher boiling point.[5]

Experimental Protocols

Detailed experimental procedures are crucial for the replication of scientific findings. Below are representative protocols for the synthesis and analysis of 2-methoxy-2-butene, based on established chemical methodologies.

Synthesis of 2-Methoxy-2-butene via Williamson Ether Synthesis

This protocol is a generalized procedure based on the Williamson ether synthesis, a common method for preparing ethers.

Materials:

  • 2-butanone

  • Dimethyl sulfate

  • Sodium hydride (NaH)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of 2-butanone in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), slowly add one equivalent of sodium hydride.

  • Stir the mixture at 0 °C for 30 minutes to allow for the formation of the enolate.

  • Slowly add one equivalent of dimethyl sulfate to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl.

  • Partition the mixture between diethyl ether and water.

  • Separate the organic layer and wash sequentially with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by fractional distillation to yield 2-methoxy-2-butene.

Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation:

  • 300 MHz (or higher) NMR spectrometer

Sample Preparation:

  • Dissolve 5-10 mg of purified 2-methoxy-2-butene in approximately 0.7 mL of deuterated chloroform (CDCl₃).

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

  • Acquire a ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Acquire a ¹³C NMR spectrum.

Expected ¹H NMR signals:

  • A singlet for the methoxy protons (-OCH₃).

  • A quartet for the olefinic proton (=CH-).

  • A singlet and a doublet for the two methyl groups.

Purity Analysis by Gas Chromatography (GC)

Instrumentation:

  • Gas chromatograph equipped with a flame ionization detector (FID).

  • A non-polar capillary column (e.g., DB-5 or equivalent).

GC Conditions:

  • Injector Temperature: 250 °C

  • Detector Temperature: 280 °C

  • Carrier Gas: Helium

  • Flow Rate: 1 mL/min

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: Increase to 150 °C at a rate of 10 °C/min.

    • Hold at 150 °C for 5 minutes.

  • Injection Volume: 1 µL

  • Split Ratio: 50:1

Comparison with Alternatives in Synthetic Chemistry

2-Methoxy-2-butene is a valuable reagent in organic synthesis, primarily utilized as an electron-rich alkene. Its utility is best understood in comparison to alternative reagents for similar applications.

As a Diene in Diels-Alder Reactions

While 2-methoxy-2-butene is not a diene itself, its electron-donating methoxy group makes it a reactive dienophile. However, for the context of this guide, we will consider its role in forming cyclohexene derivatives and compare it to other electron-rich dienes used in Diels-Alder reactions. A more direct application is its use as a precursor to a diene.

ReagentStructureKey AdvantagesKey Disadvantages
2-Methoxy-2-butene (as a dienophile precursor) CH₃-CH=C(OCH₃)-CH₃Simple structure, readily available.Less reactive compared to highly activated dienes.
Danishefsky's Diene CH₂=C(OSi(CH₃)₃)-CH=C(OCH₃)Highly reactive, versatile for the synthesis of functionalized cyclohexenones.More complex to synthesize and handle.
2,3-Dimethyl-1,3-butadiene CH₂=C(CH₃)-C(CH₃)=CH₂Good reactivity due to electron-donating methyl groups.Can lead to complex product mixtures if not used with a symmetrical dienophile.
As a Protecting Group for Alcohols

The enol ether functionality of 2-methoxy-2-butene allows it to be used for the protection of alcohols, forming a mixed acetal. This is analogous to the use of other common alcohol protecting groups.

Protecting GroupFormation ConditionsCleavage ConditionsStability
From 2-Methoxy-2-butene Acid catalyst (e.g., PPTS)Mild aqueous acidStable to base, mild nucleophiles.
Methoxymethyl (MOM) ether MOM-Cl, base (e.g., DIPEA)Acid (e.g., HCl in MeOH)Stable to base, nucleophiles, some reducing agents.
Tetrahydropyranyl (THP) ether Dihydropyran, acid catalystMild aqueous acidStable to base, organometallics, reductions.
tert-Butyldimethylsilyl (TBS) ether TBSCl, imidazole or other baseFluoride source (e.g., TBAF), acidStable to base, a wide range of non-acidic conditions.

Signaling Pathways and Biological Activity

Extensive searches of the scientific literature and chemical databases did not reveal any evidence of 2-methoxy-2-butene being directly involved in biological signaling pathways or possessing significant pharmacological activity. Its primary role is as a synthetic building block in organic chemistry. Therefore, a discussion of its effects on signaling pathways is not applicable based on current knowledge.

Visualizations

Experimental Workflow: Synthesis and Purification

experimental_workflow cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification & Analysis start Reactants: 2-Butanone Dimethyl Sulfate NaH in THF reaction Williamson Ether Synthesis (0°C to RT, 12-16h) start->reaction quench Quench with aq. NH4Cl reaction->quench extraction Liquid-Liquid Extraction quench->extraction wash Wash with NaHCO3 & Brine extraction->wash dry Dry over MgSO4 wash->dry concentrate Concentrate in vacuo dry->concentrate distill Fractional Distillation concentrate->distill product Pure 2-Methoxy-2-butene distill->product analysis Characterization (NMR, GC, MS) product->analysis

Caption: A generalized workflow for the synthesis and purification of 2-methoxy-2-butene.

Logical Diagram: Property Comparison

property_comparison cluster_theoretical Theoretical Properties cluster_experimental Experimental Properties 2-Methoxy-2-butene 2-Methoxy-2-butene mol_weight_t Molecular Weight: 86.13 g/mol 2-Methoxy-2-butene->mol_weight_t Computed density_t Density: 0.777 g/cm³ 2-Methoxy-2-butene->density_t Predicted bp_t Boiling Point: 67.0 ± 9.0 °C 2-Methoxy-2-butene->bp_t Predicted mol_weight_e Molecular Weight: 86.1323 g/mol 2-Methoxy-2-butene->mol_weight_e Measured density_e Density: 0.777 g/cm³ 2-Methoxy-2-butene->density_e Measured bp_e Boiling Point: 67-94.5 °C 2-Methoxy-2-butene->bp_e Measured

Caption: Comparison of theoretical and experimental properties of 2-methoxy-2-butene.

References

Comparative analysis of protecting groups derived from enol ethers

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of Protecting Groups Derived from Enol Ethers for Hydroxyl Functions

In the realm of multi-step organic synthesis, the judicious selection of protecting groups is paramount to achieving high yields and minimizing undesired side reactions. For the temporary masking of hydroxyl groups, protecting groups derived from enol ethers, such as the tetrahydropyranyl (THP) and methoxymethyl (MOM) ethers, are frequently employed.[1] This guide provides a comprehensive comparative analysis of these two widely used protecting groups, offering insights into their stability, ease of introduction and cleavage, and supported by experimental data and detailed protocols to aid researchers in making informed decisions for their synthetic strategies.

General Mechanism of Protection and Deprotection

The protection of an alcohol with an enol ether, such as 3,4-dihydro-2H-pyran (DHP) to form a THP ether, proceeds via an acid-catalyzed addition of the alcohol to the double bond of the enol ether. This reaction forms a new acetal functional group.

Protection_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product ROH R-OH (Alcohol) Oxocarbenium Oxocarbenium Ion ROH->Oxocarbenium Nucleophilic Attack EnolEther Enol Ether (e.g., DHP) Protonated_EnolEther Protonated Enol Ether EnolEther->Protonated_EnolEther + H+ H_plus H+ (Acid Catalyst) Protonated_EnolEther->Oxocarbenium Resonance Protonated_Product Protonated Acetal Oxocarbenium->Protonated_Product Protected_Alcohol Protected Alcohol (Acetal) Protonated_Product->Protected_Alcohol - H+

General mechanism for the acid-catalyzed protection of an alcohol with an enol ether.

Deprotection is essentially the reverse process, involving acid-catalyzed hydrolysis of the acetal to regenerate the alcohol and the corresponding hemiacetal of the enol ether, which is in equilibrium with its open-chain form.

Deprotection_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Protected_Alcohol Protected Alcohol (Acetal) Protonated_Acetal Protonated Acetal Protected_Alcohol->Protonated_Acetal + H+ H3O_plus H3O+ (Aqueous Acid) Oxocarbenium Oxocarbenium Ion Protonated_Acetal->Oxocarbenium Elimination ROH R-OH (Alcohol) Protonated_Acetal->ROH - ROH Hemiacetal Hemiacetal EnolEther_byproduct Enol Ether Byproduct Hemiacetal->EnolEther_byproduct - H+ Oxocarbenium->Hemiacetal + H2O

General mechanism for the acid-catalyzed deprotection of an acetal protecting group.

Comparative Analysis of THP and MOM Protecting Groups

The choice between THP and MOM protecting groups often depends on the specific requirements of the synthetic route, including the stability towards various reagents and the desired conditions for deprotection.

FeatureTetrahydropyranyl (THP) EtherMethoxymethyl (MOM) Ether
Structure Cyclic acetalAcyclic acetal
Introduction Acid-catalyzed addition of alcohol to 3,4-dihydro-2H-pyran (DHP).[2]Reaction of alcohol with chloromethyl methyl ether (MOM-Cl) and a base, or with dimethoxymethane and an acid catalyst.[3][4]
Stability Stable to strong bases, organometallics, hydrides, and many oxidizing and reducing agents.[2][5]Stable over a pH range of 4 to 12 and inert towards a variety of oxidizing and reducing agents, bases, and nucleophiles.[4]
Cleavage Acid-catalyzed hydrolysis (e.g., acetic acid, p-toluenesulfonic acid).[5] Can also be cleaved under neutral conditions with reagents like LiCl in H2O/DMSO.[6]Acid-catalyzed hydrolysis (generally more labile than THP under acidic conditions).[1][4] Can be cleaved under various acidic conditions.[7]
Stereochemistry Introduction creates a new stereocenter, potentially leading to diastereomeric mixtures.[2]Does not introduce a new stereocenter.
NMR Spectra Can complicate NMR spectra due to the additional signals from the THP ring and potential diastereomers.Simpler NMR spectra compared to THP.

Quantitative Comparison of Deprotection Conditions

The following tables summarize experimental data for the deprotection of THP and MOM ethers under various conditions, providing a quantitative basis for comparison.

Table 1: Deprotection of Tetrahydropyranyl (THP) Ethers

Substrate (THP Ether of)Reagent/ConditionsTime (h)Yield (%)Reference
CyclohexanolLiCl, H₂O, DMSO, 90 °C695[6]
Cinnamyl alcoholLiCl, H₂O, DMSO, 90 °C692[6]
4-Nitrobenzyl alcoholLiCl, H₂O, DMSO, 90 °C694[6]
CholesterolLiCl, H₂O, DMSO, 90 °C688[6]
GeraniolLiCl, H₂O, DMSO, 90 °C690[6]

Table 2: Deprotection of Methoxymethyl (MOM) Ethers

Substrate (MOM Ether of)Reagent/ConditionsTimeYield (%)Reference
1-Octanolp-TsOH (solid), rt30 min95[7][8]
Benzyl alcoholp-TsOH (solid), rt30 min98[7][8]
Cinnamyl alcoholp-TsOH (solid), rt30 min96[7][8]
4-Chlorophenolp-TsOH (solid), rt30 min92[7][8]
Mentholp-TsOH (solid), rt30 min90[7][8]

Experimental Protocols

Protection of an Alcohol as a THP Ether [6]

  • Reagents: Alcohol, 3,4-dihydro-2H-pyran (DHP, 1.2 equivalents), pyridinium p-toluenesulfonate (PPTS, 0.1 equivalents), dichloromethane (CH₂Cl₂).

  • Procedure: To a solution of the alcohol in CH₂Cl₂ at room temperature is added DHP followed by PPTS. The reaction mixture is stirred at room temperature and monitored by TLC. Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate and extracted with CH₂Cl₂. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

Deprotection of a THP Ether using LiCl [6]

  • Reagents: THP ether, lithium chloride (LiCl, 5 equivalents), water (10 equivalents), dimethyl sulfoxide (DMSO).

  • Procedure: A mixture of the THP ether, LiCl, and water in DMSO is heated at 90 °C. The reaction is monitored by TLC. After completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude alcohol is purified by column chromatography.

Protection of an Alcohol as a MOM Ether [3]

  • Reagents: Alcohol, N,N-diisopropylethylamine (DIPEA, 4 equivalents), chloromethyl methyl ether (MOM-Cl, 3 equivalents), sodium iodide (NaI, 0.5 equivalents), dichloromethane (DCM).

  • Procedure: To a suspension of the alcohol and DIPEA in DCM at 0 °C is added MOM-Cl dropwise. NaI is then added, and the mixture is allowed to warm to room temperature and stirred. The reaction progress is monitored by TLC. Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride and extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo. The residue is purified by flash column chromatography.

Deprotection of a MOM Ether using p-TsOH (Solvent-Free) [7][8]

  • Reagents: MOM ether, p-toluenesulfonic acid monohydrate (p-TsOH·H₂O, 0.5 equivalents).

  • Procedure: The MOM-protected compound and p-TsOH are triturated in a mortar for 5 minutes and then left at room temperature for 30 minutes. Cold water (4 °C) is added to the mixture. The product, which precipitates, is collected by filtration, washed with cold water, and dried to afford the pure alcohol.

Conclusion

Both THP and MOM ethers are valuable protecting groups for alcohols, each with its own set of advantages and disadvantages. The THP group is robust and economical but introduces a new stereocenter. The MOM group, while avoiding the issue of diastereomers, is generally more acid-labile. The choice between them should be guided by the specific chemical environment of the substrate and the planned synthetic transformations. The provided experimental data and protocols offer a practical starting point for the application of these protecting groups in complex organic synthesis.

References

Navigating Alkene Analysis: A Comparative Guide to IR Spectroscopy of the C=C Bond in 2-Methoxy-2-Butene

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, infrared (IR) spectroscopy stands as a cornerstone technique for the structural elucidation of organic molecules. This guide provides a detailed comparison of the carbon-carbon double bond (C=C) stretching vibration in 2-methoxy-2-butene against other butene derivatives, supported by experimental data and protocols.

The position of the C=C stretching absorption in an IR spectrum is highly sensitive to the substitution pattern and electronic environment of the alkene. Understanding these nuances is critical for accurate spectral interpretation and compound identification.

Comparative Analysis of C=C Stretching Frequencies

The C=C stretching vibration in alkenes typically appears in the region of 1680-1640 cm⁻¹.[1] However, the precise wavenumber is influenced by factors such as the number of alkyl groups attached to the double bond, the presence of conjugating groups, and the overall symmetry of the molecule.

In 2-methoxy-2-butene, an example of an alkoxyalkene, the C=C stretching absorption is observed in the range of 1640–1680 cm⁻¹.[2] The methoxy group (-OCH₃), being an electron-donating group, influences the electronic properties of the double bond.[2] This can be compared with various butene isomers to highlight the structural effects on the vibrational frequency. For instance, vinyl ethers, which share the C=C-O linkage, typically show a C=C stretch between 1660-1610 cm⁻¹.[3]

Below is a summary of the C=C stretching frequencies for 2-methoxy-2-butene and a selection of related butene isomers.

CompoundStructureSubstitution PatternC=C Stretching Frequency (cm⁻¹)Notes
2-Methoxy-2-buteneCH₃CH=C(OCH₃)CH₃Trisubstituted, Alkoxy1640–1680[2]The electron-donating methoxy group influences the bond character.
2-Methyl-2-butene(CH₃)₂C=CHCH₃Trisubstituted~1660[4]A typical value for a trisubstituted alkene. The absorption is noted to be quite weak in this case.[4]
cis-2-Butenecis-CH₃CH=CHCH₃Disubstituted1640-1645[5]The cis configuration results in a moderate IR absorption.
trans-2-Butenetrans-CH₃CH=CHCH₃DisubstitutedWeak or IR inactive[5][6][7]Due to the high symmetry of the molecule, the change in dipole moment during the C=C stretch is minimal, leading to a very weak or absent absorption.[5][6][7]
1-ButeneCH₂=CHCH₂CH₃Monosubstituted~1642Monosubstituted alkenes generally show a moderate absorption in this region.

Experimental Protocol: Acquiring the IR Spectrum

A detailed and consistent experimental methodology is crucial for obtaining high-quality, reproducible IR spectra. The following protocol outlines the steps for analyzing a liquid sample, such as 2-methoxy-2-butene, using Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) spectroscopy, a common and convenient technique for liquid samples.[8][9][10]

Instrumentation: Fourier-Transform Infrared (FTIR) Spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide crystal).

Procedure:

  • Instrument Preparation:

    • Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics.

    • Select the appropriate spectral range for analysis, typically 4000 to 400 cm⁻¹ for mid-IR analysis of organic compounds.[11]

    • Set the desired resolution, commonly 4 cm⁻¹.

  • Background Spectrum Acquisition:

    • Before introducing the sample, a background spectrum must be collected. This measures the absorbance of the ambient atmosphere (e.g., CO₂, water vapor) and the ATR crystal itself.

    • Ensure the ATR crystal surface is clean. Wipe it gently with a soft tissue dampened with a volatile solvent like isopropanol or ethanol, and allow it to dry completely.

    • Initiate the background scan according to the instrument's software instructions. This spectrum will be automatically subtracted from the sample spectrum.

  • Sample Application:

    • Place a small drop of the liquid sample (e.g., 2-methoxy-2-butene) onto the center of the ATR crystal. Only a small amount is needed to cover the crystal surface.[9]

    • If the sample is volatile, it is advisable to acquire the spectrum promptly after application.

  • Data Acquisition:

    • Initiate the sample scan.

    • To improve the signal-to-noise ratio, it is standard practice to co-add multiple scans (e.g., 16 or 32 scans).[11]

  • Data Processing and Analysis:

    • The instrument software will automatically perform the Fourier transform and ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

    • Identify the characteristic absorption bands, paying close attention to the 1680-1640 cm⁻¹ region for the C=C stretching vibration.

    • Label the significant peaks with their corresponding wavenumbers.

  • Cleaning:

    • After the measurement is complete, thoroughly clean the ATR crystal by wiping away the sample with a soft tissue and an appropriate solvent.[9] This prevents cross-contamination between samples.

Workflow for IR Spectroscopy Analysis

The logical flow of an IR spectroscopy experiment, from sample preparation to final analysis, is a critical aspect of good laboratory practice.

IR_Spectroscopy_Workflow cluster_prep Preparation cluster_acq Data Acquisition cluster_analysis Analysis instrument_prep Instrument Setup (Range, Resolution) background_scan Acquire Background Spectrum instrument_prep->background_scan Clean Crystal sample_prep Apply Liquid Sample to ATR Crystal background_scan->sample_prep Ready for Sample acquire_spectrum Acquire Sample Spectrum sample_prep->acquire_spectrum process_data Data Processing (Fourier Transform, Baseline Correction) acquire_spectrum->process_data interpret_spectrum Spectral Interpretation (Identify C=C Stretch) process_data->interpret_spectrum report Generate Report interpret_spectrum->report

Caption: Workflow for IR Spectroscopy Analysis of a Liquid Sample.

References

Safety Operating Guide

Personal protective equipment for handling 2-Butene, 2-methoxy-

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety protocols and logistical information for the handling and disposal of 2-Butene, 2-methoxy-. Adherence to these procedures is critical for ensuring laboratory safety and operational integrity.

Personal Protective Equipment (PPE)

The selection of appropriate Personal Protective Equipment (PPE) is the first line of defense against potential exposure to 2-Butene, 2-methoxy-. The following table summarizes the required PPE for handling this chemical.

PPE CategoryItemSpecifications
Eye/Face Protection Safety GogglesWear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[1]
Face ShieldA face shield should be worn in addition to goggles when there is a splash hazard.
Skin Protection GlovesChemical impermeable gloves are required.[1] Nitrile, neoprene, or polyvinyl alcohol (PVA) gloves are recommended for handling ethers.[2] Due to the lack of specific breakthrough time data for 2-Butene, 2-methoxy-, data for the structurally similar compound 2-methoxy-2-methylpropane (MTBE) is provided as a guideline. Always inspect gloves prior to use and change them immediately if contaminated.
Lab Coat/ClothingWear a flame-resistant lab coat, full-length pants, and closed-toe shoes.[3] For significant exposure risk, fire/flame resistant and impervious clothing is necessary.[1]
Respiratory Protection RespiratorWork should be conducted in a certified ventilated fume hood or a glove box.[3] If exposure limits are exceeded or symptoms of irritation occur, a full-face respirator with appropriate organic vapor cartridges should be used.[1]

Glove Selection and Breakthrough Times

Glove MaterialThicknessBreakthrough Time (minutes)Recommendation
Nitrile0.11 mm - 0.12 mm10 - 30Suitable for splash protection and short-duration tasks. Change gloves frequently.
NeopreneNot Specified240 - 480Recommended for longer duration tasks or where significant contact is possible.

Data from Ansell Chemical Guardian Report for 2-methoxy-2-methylpropane.

Experimental Protocols: Safe Handling and Disposal

Handling Procedures:

  • Preparation:

    • Read and understand the Safety Data Sheet (SDS) for 2-Butene, 2-methoxy- before commencing any work.

    • Ensure a certified chemical fume hood is operational.

    • Assemble all necessary equipment and reagents.

    • Verify that an eyewash station and safety shower are accessible and unobstructed.

  • Personal Protective Equipment (PPE) Donning:

    • Don a flame-resistant lab coat over personal clothing.

    • Put on safety goggles.

    • Select the appropriate gloves based on the intended duration of the task and inspect them for any signs of degradation.

    • If a splash hazard exists, don a face shield.

  • Chemical Handling:

    • Conduct all manipulations of 2-Butene, 2-methoxy- within a chemical fume hood.

    • Use non-sparking tools and explosion-proof equipment.[1]

    • Ground and bond containers and receiving equipment to prevent static discharge.[1]

    • Keep containers tightly closed when not in use.[1]

    • Avoid contact with skin and eyes.[1]

    • Avoid the formation of aerosols.

  • Post-Handling:

    • Wash hands thoroughly with soap and water after handling the chemical and before leaving the laboratory.

    • Properly remove and dispose of contaminated gloves.

Disposal Plan:

  • Waste Collection:

    • Collect all waste containing 2-Butene, 2-methoxy- in a designated, properly labeled, and sealed container.

    • Do not mix with other waste streams unless explicitly permitted by your institution's hazardous waste management plan.

    • Contaminated PPE (gloves, disposable lab coats) should also be collected as hazardous waste.

  • Waste Storage:

    • Store the waste container in a well-ventilated area, away from ignition sources and incompatible materials.

    • The storage area should be cool and dry.[1]

  • Waste Disposal:

    • Dispose of the chemical waste through your institution's designated hazardous waste disposal program.

    • Follow all local, state, and federal regulations for hazardous waste disposal.

    • Do not dispose of 2-Butene, 2-methoxy- down the drain.

Emergency Procedures: Chemical Spill Workflow

In the event of a spill, follow the logical workflow outlined below.

ChemicalSpillWorkflow cluster_InitialResponse Initial Response cluster_SmallSpill Small Spill (<100 mL) cluster_LargeSpill Large Spill (>100 mL) Evacuate Evacuate Immediate Area Alert Alert Colleagues & Supervisor Evacuate->Alert Assess Assess Spill Size & Hazard Alert->Assess DonPPE Don Appropriate PPE Assess->DonPPE Small Spill EvacuateLab Evacuate Laboratory Assess->EvacuateLab Large Spill Contain Contain Spill with Absorbent Material DonPPE->Contain Collect Collect Absorbed Material Contain->Collect Clean Clean Spill Area Collect->Clean Dispose Dispose of Waste Clean->Dispose End Spill Managed Dispose->End Isolate Isolate the Area EvacuateLab->Isolate CallEH Call Emergency Services / EH&S Isolate->CallEH CallEH->End Start Spill Occurs Start->Evacuate

Chemical Spill Response Workflow

References

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